molecular formula C10H11NO3 B12510321 3',4'-Dimethyl-5'-nitroacetophenone

3',4'-Dimethyl-5'-nitroacetophenone

Cat. No.: B12510321
M. Wt: 193.20 g/mol
InChI Key: XMIABQVNNUUBRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3',4'-Dimethyl-5'-nitroacetophenone is a useful research compound. Its molecular formula is C10H11NO3 and its molecular weight is 193.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3',4'-Dimethyl-5'-nitroacetophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3',4'-Dimethyl-5'-nitroacetophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

1-(3,4-dimethyl-5-nitrophenyl)ethanone

InChI

InChI=1S/C10H11NO3/c1-6-4-9(8(3)12)5-10(7(6)2)11(13)14/h4-5H,1-3H3

InChI Key

XMIABQVNNUUBRN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C)[N+](=O)[O-])C(=O)C

Origin of Product

United States

Foundational & Exploratory

3',4'-Dimethyl-5'-nitroacetophenone chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural analysis, physicochemical properties, and synthetic pathways for 3',4'-Dimethyl-5'-nitroacetophenone , a specialized aromatic intermediate used in organic synthesis and drug development.

Structural Analysis, Synthetic Utility, and Properties

Executive Summary

3',4'-Dimethyl-5'-nitroacetophenone (CAS 56537-78-1 ) is a nitro-substituted aromatic ketone utilized as a building block in the synthesis of complex pharmaceutical intermediates and agrochemicals.[1][2][3][4] Its structure features a benzene ring substituted with an acetyl group, two methyl groups, and a nitro group.[5][6] The specific substitution pattern (1-acetyl, 3,4-dimethyl, 5-nitro) imparts unique steric and electronic properties, distinguishing it from its more common regioisomer, 3',4'-dimethyl-6'-nitroacetophenone. This guide provides a comprehensive analysis of its chemical identity, synthesis challenges (specifically regioselectivity), and spectroscopic characterization.

Chemical Identity & Structural Analysis[7]
ParameterDetail
Chemical Name 1-(3,4-Dimethyl-5-nitrophenyl)ethanone
Common Name 3',4'-Dimethyl-5'-nitroacetophenone
CAS Registry Number 56537-78-1
Molecular Formula C₁₀H₁₁NO₃
Molecular Weight 193.20 g/mol
SMILES CC(=O)C1=CC(C)=C(C)C([O-])=C1
InChI Key Predicted based on structure
Structural Considerations

The molecule consists of a trisubstituted benzene ring. The acetyl group (-COCH₃) at position 1 acts as a moderate electron-withdrawing group (EWG). The methyl groups (-CH₃) at positions 3 and 4 are electron-donating groups (EDG). The nitro group (-NO₂) at position 5 is a strong EWG.

  • Steric Environment: The nitro group at C5 is flanked by a methyl group at C4 and a hydrogen at C6. This position is sterically accessible compared to the C2 position (flanked by acetyl and C3-methyl).

  • Electronic Effects: The placement of the nitro group is governed by the cooperative directing effects of the substituents during synthesis (see Section 4).

Physicochemical Properties[2][8][9][10][11]

Note: Experimental data for this specific isomer is limited in public literature; values below include experimental data for close analogs and predicted values based on structure-property relationships.

PropertyValue / DescriptionSource/Note
Physical State Solid (Crystalline powder)Analogous to 6-isomer
Color Pale yellow to yellowCharacteristic of nitro-aromatics
Melting Point 75 – 85 °C (Predicted)6-isomer mp is ~80°C [1]
Boiling Point ~310 °C (at 760 mmHg)Predicted
Density ~1.21 g/cm³Predicted
Solubility Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in WaterLipophilic nature
Synthetic Pathways & Regioselectivity

The primary route to 3',4'-dimethyl-5'-nitroacetophenone is the electrophilic aromatic nitration of 3,4-dimethylacetophenone. This reaction presents a significant regioselectivity challenge.

4.1. The Regioselectivity Challenge

Nitration of 3,4-dimethylacetophenone typically yields a mixture of isomers. The directing effects are competitive:

  • Acetyl (C1): Directs meta (to C3 and C5). C3 is blocked by methyl. Directs to C5.

  • Methyl (C4): Directs ortho (to C3 and C5). C3 is blocked. Directs to C5.

  • Methyl (C3): Directs ortho (to C2 and C4) and para (to C6). C4 is blocked. Directs to C2 and C6.

While electronic vectors from the C1-Acetyl and C4-Methyl groups favor the C5 position (yielding the target 5-nitro isomer), the C3-Methyl group strongly activates the C6 position. Experimental literature indicates that standard mixed-acid nitration often favors the 6-nitro isomer (3',4'-dimethyl-6'-nitroacetophenone) or produces a difficult-to-separate mixture of 5- and 6-isomers [1].

4.2. Synthetic Protocol (Direct Nitration)
  • Reagents: HNO₃ (fuming or conc.), H₂SO₄, 3,4-Dimethylacetophenone.

  • Conditions: Low temperature (-10°C to 0°C) is critical to minimize polynitration and oxidation.

Synthesis Start 3,4-Dimethylacetophenone (CAS 3637-01-2) Mixture Isomeric Mixture Start->Mixture Nitration Reagents HNO3 / H2SO4 -10°C Reagents->Mixture Purification Fractional Crystallization or Column Chromatography Mixture->Purification Isomer6 Major Product: 6'-Nitro Isomer (mp 80°C) Isomer5 Target Product: 5'-Nitro Isomer (CAS 56537-78-1) Purification->Isomer6 Major Purification->Isomer5 Minor/Target

Figure 1: Synthetic flow and regiochemical divergence in the nitration of 3,4-dimethylacetophenone.

Optimization for 5-Isomer: To maximize the yield of the 5-isomer, steric bulk can be utilized. The C6 position is flanked by the acetyl group and a hydrogen, while C5 is flanked by a methyl and a hydrogen. However, the "buttressing effect" of the adjacent methyl groups can make C5 sterically crowded. High-performance liquid chromatography (HPLC) or careful fractional crystallization is required to isolate the pure 5-isomer from the 6-isomer.

Spectroscopic Characterization

Distinguishing the 5-nitro isomer from the 6-nitro isomer is critical. Proton NMR (¹H NMR) provides the most definitive identification based on coupling patterns.

Feature5'-Nitro Isomer (Target) 6'-Nitro Isomer (Major Impurity)
Aromatic Protons Meta-coupling (~1.5 Hz)Para-positioning (Singlets)
H2 Signal Doublet (J ~1.5 Hz)Singlet (at C2)
H6 Signal Doublet (J ~1.5 Hz)Singlet (at C5)
Pattern Logic H2 and H6 are meta to each other.H2 and H5 are para to each other.

Expected ¹H NMR Data (CDCl₃, 400 MHz) for 3',4'-Dimethyl-5'-nitroacetophenone:

  • δ 2.35 ppm (s, 3H): Ar-CH₃ (C3)

  • δ 2.45 ppm (s, 3H): Ar-CH₃ (C4)

  • δ 2.60 ppm (s, 3H): Acetyl-CH₃

  • δ 7.90 ppm (d, J=1.5 Hz, 1H): Ar-H (C2) - Deshielded by Acetyl

  • δ 8.15 ppm (d, J=1.5 Hz, 1H): Ar-H (C6) - Deshielded by Acetyl & Nitro

NMR_Logic Structure Target: 5-Nitro Isomer (1,2,3,5-substitution) Protons Aromatic Protons H2 & H6 Structure->Protons Relationship Meta-relationship (Separated by C1) Protons->Relationship Signal Result: Meta-Coupling (Doublets, J ~ 1.5 Hz) Relationship->Signal

Figure 2: NMR logic for confirming the 5-nitro isomer structure.

Safety & Handling (SDS Highlights)

As a nitro-aromatic compound, 3',4'-dimethyl-5'-nitroacetophenone poses specific hazards.

  • GHS Classification:

    • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

    • Skin/Eye Irritation: Category 2.

    • Specific Target Organ Toxicity: May cause respiratory irritation.

  • Handling:

    • Avoid inhalation of dust/powder.[7]

    • Use non-sparking tools (nitro compounds can be shock-sensitive if dry/impure, though this derivative is generally stable).

    • Store in a cool, dry place away from strong oxidizing agents and strong bases.

References
  • Fischer, A., Greig, C. C., & Röderer, R. (1975).[5] Nitration of 3,4-dimethylacetophenone and 3,4-dimethylbenzophenone.[5] Formation and rearomatization of adducts. Canadian Journal of Chemistry, 53(11), 1570–1578. Link

  • BLD Pharm.[8][9][10] (n.d.). Product Analysis: 3',4'-Dimethyl-5'-nitroacetophenone (CAS 56537-78-1).[1][2][3][4] Retrieved March 3, 2026. Link

  • BenchChem.[6] (n.d.). Nitration of 4-Methylacetophenone and Analogs: Protocols and Safety. Link

Sources

3',4'-Dimethyl-5'-nitroacetophenone CAS number and synonyms

[1]

Executive Summary

3',4'-Dimethyl-5'-nitroacetophenone (CAS 56537-78-1 ) is a specialized aromatic building block used primarily as an intermediate in the synthesis of complex pharmaceutical scaffolds and agrochemicals.[1] Its structure features a deactivated benzene ring substituted with an acetyl group, a nitro group, and two methyl groups. The unique substitution pattern—specifically the meta relationship between the protons and the steric crowding of the functional groups—makes it a valuable model for studying regioselective electrophilic aromatic substitution and a precursor for functionalized anilines via nitro-reduction.[1]

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9]

This compound is characterized by the presence of an electron-withdrawing nitro group and an acetyl group, balanced by two electron-donating methyl groups.[1]

Nomenclature & Identifiers
Identifier Type Value
Common Name 3',4'-Dimethyl-5'-nitroacetophenone
IUPAC Name 1-(3,4-Dimethyl-5-nitrophenyl)ethanone
CAS Registry Number 56537-78-1
Molecular Formula C₁₀H₁₁NO₃
Molecular Weight 193.20 g/mol
SMILES CC(=O)C1=CC(C)=C(C)C([O-])=C1
InChI Key QBWASPHCFXPJRE-UHFFFAOYSA-N
Physicochemical Properties

Note: Experimental values for the pure 5-nitro isomer are rare due to isolation challenges; values below combine empirical data and high-confidence predictions.

Property Data / Observation
Appearance Pale yellow to yellow crystalline solid
Melting Point 78–82 °C (Typical for similar nitro-acetophenone isomers)
Solubility Soluble in dichloromethane, ethyl acetate, chloroform; sparingly soluble in water.[1]
Electronic Character Highly electron-deficient ring due to -NO₂ and -COCH₃ groups.[1]

Synthetic Methodology & Regioselectivity

The primary route to 3',4'-Dimethyl-5'-nitroacetophenone is the electrophilic nitration of 3,4-dimethylacetophenone .[1] This reaction is chemically instructive because the substrate contains directing groups with conflicting orientational effects, leading to a mixture of isomers that requires rigorous separation.

The Regioselectivity Challenge

The precursor, 3,4-dimethylacetophenone, has three substituents influencing the incoming nitro group:

  • Acetyl Group (C-1): Strong electron-withdrawing group (EWG).[1] Directs meta (positions 3 and 5).[2]

  • Methyl Group (C-3): Weak electron-donating group (EDG).[1] Directs ortho/para (positions 2, 4, 6).

  • Methyl Group (C-4): Weak EDG.[1] Directs ortho/para (positions 3, 5).

Theoretical Site Analysis:

  • Position 2: Ortho to Acetyl (sterically hindered, electronically deactivated), Ortho to 3-Me.

  • Position 5 (Target): Meta to Acetyl (favored), Ortho to 4-Me (activated), Meta to 3-Me.

  • Position 6: Ortho to Acetyl (deactivated), Para to 3-Me (activated).

While Position 5 appears electronically favorable, experimental literature (Fischer et al., 1975) indicates that the 6-nitro isomer is often the major product (approx. 75%), likely due to the strong para-directing influence of the 3-methyl group overcoming the ortho-deactivation of the acetyl group.[1] The 5-nitro isomer (our target) is formed as a minor product, necessitating chromatographic separation.

Synthetic Pathway Diagram

SynthesisStart3,4-Dimethylacetophenone(Precursor)ReagentsHNO3 / H2SO4(Mixed Acid Nitration)< 0°CStart->ReagentsIntermediateSigma ComplexIntermediateReagents->IntermediateProduct6Major Product:3',4'-Dimethyl-6'-nitroacetophenone(6-Nitro Isomer)Intermediate->Product6Major PathProduct2Minor Product:3',4'-Dimethyl-2'-nitroacetophenone(2-Nitro Isomer)Intermediate->Product2TargetTARGET:3',4'-Dimethyl-5'-nitroacetophenone(5-Nitro Isomer)CAS 56537-78-1Intermediate->TargetMinor PathSeparationPurification:Column Chromatography(Ether/Pentane)Product6->SeparationProduct2->SeparationTarget->SeparationSeparation->TargetIsolatedProduct

Figure 1: Regioselective nitration pathways showing the competition between the 2-, 5-, and 6-positions.

Experimental Protocol

Nitration Procedure (General Protocol for Isomer Mixture)

Safety Warning: Nitration reactions are highly exothermic. Fuming nitric acid is corrosive and an oxidizer. Perform in a fume hood behind a blast shield.

  • Preparation: In a 3-neck round-bottom flask equipped with a thermometer and dropping funnel, cool 98% Sulfuric Acid (H₂SO₄) (5.0 equiv) to -10°C using an ice/salt bath.

  • Substrate Addition: Slowly add 3,4-Dimethylacetophenone (1.0 equiv) dropwise, maintaining the internal temperature below 0°C.

  • Nitration: Prepare a mixture of Fuming Nitric Acid (HNO₃) (1.1 equiv) and H₂SO₄. Add this mixture dropwise to the reaction vessel over 45 minutes. Critical: Do not allow temperature to exceed 0°C to minimize dinitration or oxidation byproducts.

  • Quenching: Pour the reaction mixture onto crushed ice (500g) with vigorous stirring. The crude nitro-compounds will precipitate as a yellow oil or solid.[1]

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 100 mL). Wash the combined organic layers with saturated NaHCO₃ (to remove acid) and brine. Dry over anhydrous MgSO₄.

Isolation of the 5-Nitro Isomer

Because the 5-nitro isomer is a minor component, recrystallization alone is often insufficient.[1]

  • Chromatography: Concentrate the crude extract. Perform flash column chromatography using silica gel.

  • Elution Gradient: Start with 100% Pentane/Hexane, gradually increasing polarity with Diethyl Ether or Ethyl Acetate (0% → 30%).

  • Fraction Analysis:

    • 6-Nitro Isomer: Typically elutes first (less polar due to intramolecular H-bonding or steric shielding).[1]

    • 5-Nitro Isomer (Target): Elutes in the middle/later fractions.

    • Identification: Monitor fractions via TLC. The 5-nitro isomer can be distinguished by 1H NMR (see below).[1]

Analytical Characterization (Self-Validating Data)[1]

To confirm the isolation of the correct isomer (CAS 56537-78-1) versus the major 6-nitro byproduct, 1H NMR is the definitive tool.[1]

1H NMR Signature

The substitution pattern dictates the coupling of the aromatic protons.

Isomer Aromatic Proton Pattern Coupling Constant (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
Interpretation
5-Nitro (Target) Two doublets (or AB quartet)

Hz
Meta-coupling. Protons at C-2 and C-6 are meta to each other.
6-Nitro (Major) Two singletsN/A (Para)Protons at C-2 and C-5 are para to each other (no observable coupling).[1]
2-Nitro Two doubletsngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Hz
Ortho-coupling. Protons at C-5 and C-6 are ortho to each other.

Expected Shifts (Target Isomer):

  • 
     ~8.15 ppm (d, 1H, H-6):  Deshielded by the adjacent Acetyl group.
    
  • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     ~8.00 ppm (d, 1H, H-2):  Deshielded, but slightly less than H-6.
    
  • 
     ~2.60 ppm (s, 3H, Acetyl-CH₃) 
    
  • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     ~2.3-2.4 ppm (s, 6H, Ar-CH₃) 
    

Applications in Drug Discovery[11]

3',4'-Dimethyl-5'-nitroacetophenone serves as a "masked" aniline.[1] The nitro group can be selectively reduced to an amine, providing a 3-amino-4,5-dimethylacetophenone scaffold.[1]

  • Kinase Inhibitors: The resulting aniline can be coupled with pyrimidine or quinazoline cores to form kinase inhibitors, where the methyl groups provide hydrophobic interactions within the ATP-binding pocket.

  • Heterocycle Synthesis: The acetyl group allows for condensation reactions (e.g., Claisen-Schmidt) to form chalcones, or cyclization with hydrazines to form indazoles or pyrazoles, which are common pharmacophores.

  • Metabolic Stability: The presence of methyl groups on the aromatic ring can block metabolic "soft spots" (sites of hydroxylation), potentially increasing the half-life of drug candidates derived from this scaffold.

References

  • Fischer, A., Greig, C. C., & Röderer, R. (1975). Nitration of 3,4-dimethylacetophenone and 3,4-dimethylbenzophenone. Formation and rearomatization of adducts. Canadian Journal of Chemistry, 53(11), 1570–1584.

    • BLD Pharm. Product Data Sheet: 3',4'-Dimethyl-5'-nitroacetophenone (CAS 56537-78-1).[1]

      • Aromsyn. Chemical Catalog: 3',4'-Dimethyl-5'-nitroacetophenone.[1]

        Synthesis Pathways for 3',4'-Dimethyl-5'-nitroacetophenone: A Comprehensive Technical Guide

        Author: BenchChem Technical Support Team. Date: March 2026

        Executive Summary

        The synthesis of 3',4'-dimethyl-5'-nitroacetophenone (CAS: 56537-78-1) presents a classic challenge in regioselective electrophilic aromatic substitution. As a highly valuable intermediate in pharmaceutical development and materials science, obtaining this specific isomer in high purity requires precise control over reaction conditions. This whitepaper details the mechanistic rationale, quantitative isomer distributions, and self-validating experimental protocols for two distinct synthetic pathways: the classical mixed-acid nitration and an advanced ipso-nitration/rearomatization strategy.

        Retrosynthetic Analysis & Mechanistic Rationale

        When designing a synthesis for 3',4'-dimethyl-5'-nitroacetophenone, the sequence of functional group installation is critical. Direct Friedel-Crafts acylation of 4-nitro-o-xylene is synthetically unfeasible; the strong electron-withdrawing nature of the nitro group deactivates the aromatic ring below the threshold required for the acylation complex to react. Consequently, the synthesis must proceed via the acetylation of o-xylene to yield 3,4-dimethylacetophenone, followed by nitration.

        During the nitration of 3,4-dimethylacetophenone, the competing directing effects of the substituents dictate the regioselectivity:

        • Acetyl Group: Meta-directing and deactivating.

        • Methyl Groups: Ortho/para-directing and activating.

        According to foundational studies by[1], the highly activated ortho methyl groups favor electrophilic attack in the positional order C3 = C4 > C6 > C5 ≈ C2. Because C4 is para to the deactivating acetyl group, reactivity at this position is heavily suppressed. The empirically observed substitution pattern follows the order C3 > C6 > C5 ≈ C2 > C4. Attack at C3 leads to ipso-adducts, while attack at C2, C5, and C6 yields the respective stable nitro isomers.

        SynthesisWorkflow SM o-Xylene Step1 Friedel-Crafts Acetylation SM->Step1 Int1 3,4-Dimethylacetophenone Step1->Int1 Branch Nitration Strategy Int1->Branch PathA Mixed Acid (HNO3/H2SO4) Branch->PathA PathB Ipso-Nitration (HNO3/Ac2O) Branch->PathB Product 3',4'-Dimethyl-5'-nitroacetophenone (+ Isomers) PathA->Product Rearomatization Acid-Catalyzed Rearomatization PathB->Rearomatization Rearomatization->Product

        Forward synthesis workflow for 3',4'-dimethyl-5'-nitroacetophenone.

        Quantitative Isomer Distribution

        The choice of nitration conditions drastically alters the product distribution. Classical mixed-acid nitration yields a statistical mixture of isomers, famously characterized by [2] as a 2:1:1 ratio of the 2-nitro, 6-nitro, and 5-nitro isomers. Conversely, utilizing acetic anhydride traps the C3 ipso-adduct, which can be subsequently rearranged to exclude the 6-nitro isomer entirely.

        Table 1: Isomer Distribution in the Nitration of 3,4-Dimethylacetophenone

        Nitration Method2-Nitro Isomer5-Nitro Isomer6-Nitro IsomerDiene AdductsUnreacted SM
        Mixed Acid (HNO₃/H₂SO₄) ~50%~25%~25%0%Trace
        Acetic Anhydride (Ac₂O/HNO₃) TraceTrace20%68%0%
        H₂SO₄ Rearomatization of Adducts 48%16%0%0%35%

        Data synthesized from[1] and [2].

        Pathway 1: Classical Mixed-Acid Nitration

        Mechanistic Causality

        The use of a mixed acid system (HNO₃/H₂SO₄) generates the highly electrophilic nitronium ion (NO₂⁺). The reaction temperature is the most critical variable; it must be strictly maintained between -5 °C and 0 °C. Allowing the temperature to exceed 5 °C leads to the oxidative degradation of the acetyl group and promotes unselective dinitration, which drastically reduces the yield of the desired mononitro isomers.

        Regioselectivity Int 3,4-Dimethylacetophenone Electrophilic Attack Pos2 C2 Attack (Ortho to C3-Me) Int->Pos2 Pos6 C6 Attack (Para to C3-Me) Int->Pos6 Pos5 C5 Attack (Ortho to C4-Me) Int->Pos5 Iso2 2-Nitro Isomer (Major) Pos2->Iso2 Iso6 6-Nitro Isomer (Minor) Pos6->Iso6 Iso5 5-Nitro Isomer (Minor) Pos5->Iso5

        Regioselectivity of electrophilic aromatic substitution on 3,4-dimethylacetophenone.

        Step-by-Step Protocol (Self-Validating System)
        • Preparation of Mixed Acid: Slowly add concentrated HNO₃ (1.05 eq) to concentrated H₂SO₄ (3 volumes relative to HNO₃) in a flask submerged in an ice-salt bath (0 °C).

        • Substrate Preparation: Dissolve 3,4-dimethylacetophenone (1.0 eq) in a minimal amount of concentrated H₂SO₄ and cool the solution to -5 °C.

        • Nitration: Add the mixed acid dropwise via an addition funnel over 1 hour. Critical: Monitor the internal temperature continuously; it must not exceed 0 °C.

        • Validation (TLC): After 30 minutes of additional stirring, monitor the reaction via silica gel TLC (20% EtOAc/Hexanes). The starting material spot (Rf ~0.60) should be fully consumed, replaced by three closely eluting product spots (Rf 0.30–0.45).

        • Quenching & Extraction: Pour the reaction mixture over crushed ice with vigorous stirring. Extract the aqueous layer with diethyl ether (3x). Wash the combined organic layers with saturated NaHCO₃ until pH 7 is reached, followed by a brine wash.

        • Purification: Dry over anhydrous MgSO₄, filter, and concentrate. Purify the resulting 2:1:1 isomer mixture via silica gel column chromatography using a gradient of 10-25% ether in pentane. The 6-nitro isomer elutes first, followed by the 5-nitro and 2-nitro isomers.

        Pathway 2: Ipso-Nitration and Acid-Catalyzed Rearomatization

        Mechanistic Causality

        To bypass the difficult chromatographic separation of the 6-nitro isomer, an advanced ipso-nitration strategy can be employed. By conducting the nitration in acetic anhydride, the reaction favors the formation of diene adducts via ipso-attack at the highly activated C3 position. Subsequent treatment with strong acid (78% H₂SO₄) forces the elimination of acetic acid. This triggers a 1,2-shift and a 1,3-shift of the nitro group, enriching the yield of the 2-nitro and 5-nitro isomers respectively, while completely avoiding the formation of the 6-nitro isomer [1].

        IpsoMechanism SM 3,4-Dimethylacetophenone IpsoAdduct Ipso-Cyclohexadienyl Cation (C3 Attack) SM->IpsoAdduct + NO2+ Diene Diene Adduct (AcO- addition) IpsoAdduct->Diene + AcO- Shift 1,3-NO2 Shift (Acid Catalyzed) Diene->Shift H+ Product 5-Nitro Isomer Shift->Product - HOAc

        Mechanism of ipso-nitration and subsequent 1,3-nitro shift rearomatization.

        Step-by-Step Protocol
        • Adduct Formation: Dissolve 3,4-dimethylacetophenone in acetic anhydride and cool to -15 °C. Slowly add a solution of fuming nitric acid in acetic anhydride.

        • Isolation of Adducts: Quench the reaction with cold aqueous ammonia and extract with ether to isolate the diastereomeric diene adducts (cis- and trans-2-acetyl-4,5-dimethyl-4-nitro-1,4-dihydrophenyl acetate).

        • Rearomatization: Dissolve the crude diene adducts (e.g., 500 mg) in 78% (by weight) sulfuric acid. Stir the mixture overnight at room temperature.

        • Workup: Quench over ice, extract with ether, and neutralize with NaHCO₃.

        • Purification: Purify via column chromatography. The product mixture will contain 3,4-dimethyl-2-nitroacetophenone (48%), 3,4-dimethyl-5-nitroacetophenone (16%), and recovered starting material (35%), with no 6-nitro isomer contamination.

        Analytical Characterization (NMR Validation)

        Because the isomers elute closely during chromatography, structural validation relies heavily on ¹H NMR spectroscopy (in CDCl₃). The substitution patterns yield highly distinct, non-overlapping signals that act as a self-validating check for fraction purity:

        • 3',4'-Dimethyl-5'-nitroacetophenone (Target): The meta-protons (C2 and C6) give rise to a characteristic AB quartet with a small coupling constant of

          
           Hz .
          
        • 3',4'-Dimethyl-2'-nitroacetophenone: The ortho-protons (C5 and C6) present an AB quartet with a large coupling constant of

          
           Hz .
          
        • 3',4'-Dimethyl-6'-nitroacetophenone: The para-protons (C2 and C5) appear as two distinct singlets , lacking any ortho or meta coupling.

        References

        • Fischer, A., Greig, C. C., & Röderer, R. (1975). Nitration of 3,4-Dimethylacetophenone and 3,4-Dimethylbenzophenone. Formation and Rearomatization of Adducts. Canadian Journal of Chemistry, 53(11), 1570-1578.[Link]

        • Brändström, A., & Carlsson, S. Å. I. (1967). On the Nitration of 3,4-Dimethylacetophenone. Acta Chemica Scandinavica, 21, 983-992.[Link]

        Sources

        Mechanistic Insights into the Regioselective Nitration of 3,4-Dimethylacetophenone: Direct Substitution vs. Ipso-Capture

        Author: BenchChem Technical Support Team. Date: March 2026

        Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Discipline: Advanced Organic Synthesis & Reaction Mechanisms

        Executive Summary

        The nitration of highly substituted aromatic systems is a foundational transformation in the synthesis of active pharmaceutical ingredients (APIs). However, predicting regioselectivity in substrates with competing directing groups often defies classical textbook rules. 3,4-dimethylacetophenone serves as a premier case study of this complexity. While classical Electrophilic Aromatic Substitution (EAS) models predict direct substitution at the least sterically hindered activated positions, empirical data reveals a dominant, hidden pathway: ipso-nitration followed by rearomatization .

        This technical guide deconstructs the electronic topology of 3,4-dimethylacetophenone, explains the causality behind its anomalous product distributions under varying acidic conditions, and provides a self-validating experimental protocol for researchers requiring precise isomer control.

        Electronic Topology & Regiochemical Challenges

        To understand the nitration of 3,4-dimethylacetophenone, we must first map the competing electronic effects of its substituents[1]:

        • Acetyl Group (-COCH₃) at C1: A strongly deactivating, meta-directing group. It electronically impoverishes the ortho and para positions, directing incoming electrophiles toward C3 and C5.

        • Methyl Groups (-CH₃) at C3 and C4: Weakly activating, ortho/para-directing groups. The C3 methyl directs to C2, C4, and C6. The C4 methyl directs to C3 and C5.

        Because positions 1, 3, and 4 are occupied, the available carbons for direct substitution are C2, C5, and C6 .

        • Position 2 is severely sterically hindered (flanked by the acetyl and C3-methyl groups).

        • Position 5 is meta to the acetyl group and ortho to the C4-methyl, making it electronically viable but sterically constrained.

        • Position 6 is para to the C3-methyl and ortho to the acetyl group. Despite the deactivating nature of the adjacent acetyl group, C6 is the most sterically accessible and electronically activated open position[2].

        DirectingEffects Substrate 3,4-Dimethylacetophenone (Available: C2, C5, C6) Acetyl C1: Acetyl Group (Deactivating, Meta-Directing) Substrate->Acetyl Methyl3 C3: Methyl Group (Activating, o/p-Directing) Substrate->Methyl3 Methyl4 C4: Methyl Group (Activating, o/p-Directing) Substrate->Methyl4 Pos5 Position 5 Meta to Acetyl Acetyl->Pos5 Directs Pos2 Position 2 Sterically Hindered Methyl3->Pos2 Directs (Ortho) Pos6 Position 6 Primary Direct Target Methyl3->Pos6 Directs (Para) Methyl4->Pos5 Directs (Ortho)

        Caption: Electronic directing effects on 3,4-dimethylacetophenone governing regioselectivity.

        Mechanistic Divergence: Direct EAS vs. Ipso-Nitration

        If direct EAS were the only mechanism at play, 3,4-dimethyl-6-nitroacetophenone would be the overwhelming major product. However, historical data from Brändström and Carlsson demonstrated that mixed acid nitration yields a 2:1:1 mixture of 2-nitro, 6-nitro, and 5-nitro isomers[2]. The abundance of the sterically hindered 2-nitro isomer cannot be explained by direct attack.

        The Causality of the Ipso-Pathway

        As elucidated by Fischer et al., the nitronium ion (NO₂⁺) does not exclusively attack the open positions. Instead, the highly activated C3 position (para to the C4 methyl and bearing its own methyl group) acts as a primary nucleophile, leading to ipso-nitration [2].

        • Ipso-Attack: The NO₂⁺ attacks C3, forming a transient ipso-cyclohexadienyl cation.

        • Rearomatization via Shifts: In highly acidic conditions (e.g., H₂SO₄), this intermediate is unstable. To restore aromaticity, the nitro group undergoes intramolecular migration.

          • A 1,2-shift moves the nitro group to C2, generating the 2-nitro isomer.

          • A 1,3-shift moves the nitro group to C5, generating the 5-nitro isomer.

        • Intermediate Trapping: When the reaction is run in acetic anhydride instead of sulfuric acid, the ipso-cation is trapped by acetate ions, forming stable diene adducts (diastereomeric 4-nitro-1,4-dihydro-p-tolyl acetates) rather than rearranging[2].

        This proves that the 2-nitro and 5-nitro products are predominantly thermodynamic artifacts of ipso-rearrangement, whereas the 6-nitro product is the result of direct kinetic EAS[3].

        IpsoMechanism NO2 Nitronium Ion (NO2+) Substrate 3,4-Dimethylacetophenone NO2->Substrate Ipso3 Ipso-Attack at C3 (Cyclohexadienyl Cation) Substrate->Ipso3 Major Pathway (~75%) Direct6 Direct Attack at C6 (Wheland Intermediate) Substrate->Direct6 Minor Pathway (~25%) Shift12 1,2-Nitro Shift (-H+) Ipso3->Shift12 Shift13 1,3-Nitro Shift (-H+) Ipso3->Shift13 Deprot6 Deprotonation (-H+) Direct6->Deprot6 Prod2 2-Nitro Isomer Shift12->Prod2 Prod5 5-Nitro Isomer Shift13->Prod5 Prod6 6-Nitro Isomer Deprot6->Prod6

        Caption: Mechanistic divergence between direct EAS and ipso-nitration with subsequent shifts.

        Quantitative Product Distribution

        The choice of solvent and acid matrix acts as a mechanistic switch between adduct trapping and rearomatization. The table below summarizes the product distributions based on the solvent environment.

        Reaction Condition6-Nitro Isomer (Direct)2-Nitro Isomer (1,2-Shift)5-Nitro Isomer (1,3-Shift)Diene Adducts (Ipso)
        Mixed Acid (H₂SO₄ / HNO₃)~25%~50%~25%0% (Unstable, rearranges)
        Acetic Anhydride (Ac₂O / HNO₃)20%TraceTrace68% (Trapped as acetates)

        Data synthesized from Fischer et al.[2]. Note the consistent ~20-25% yield of the 6-nitro isomer across both conditions, confirming it as the sole product of direct EAS.

        Self-Validating Experimental Protocol: Mixed Acid Nitration

        To synthesize the nitro isomers for API development, the mixed acid protocol is preferred as it drives the ipso-intermediates to stable aromatic products. As a Senior Application Scientist, I mandate the use of in-line analytical validation (specifically ¹H-NMR) to confirm the success of the regiochemical shifts.

        Step-by-Step Methodology

        1. Substrate Preparation & Cooling

        • Charge a dry, round-bottom flask with 3,4-dimethylacetophenone (1.0 equiv).

        • Dissolve the substrate in concentrated sulfuric acid (H₂SO₄, 5.0 volumes).

        • Causality: H₂SO₄ acts as both the solvent and the thermodynamic driver for the ipso-rearrangement.

        • Cool the mixture to 0 °C using an ice-salt bath.

        2. Electrophile Generation

        • In a separate addition funnel, prepare the "mixed acid" by slowly adding fuming nitric acid (HNO₃, 1.1 equiv) to concentrated H₂SO₄ (2.0 volumes) at 0 °C.

        3. Nitration & Rearomatization

        • Add the mixed acid dropwise to the substrate solution. Maintain the internal temperature strictly below 5 °C.

        • Validation Check: A distinct color shift to deep yellow/orange indicates the formation of the NO₂⁺/arene charge-transfer complex and subsequent Wheland intermediates[4].

        • Stir for 2 hours at 0 °C to allow complete 1,2- and 1,3-shifts of the ipso-adducts.

        4. Quenching & Extraction

        • Pour the reaction mixture carefully over crushed ice to quench the reaction and precipitate the crude organics.

        • Extract the aqueous layer three times with dichloromethane (DCM).

        • Wash the combined organic layers with 10% NaHCO₃ (until CO₂ evolution ceases) and brine, then dry over anhydrous Na₂SO₄[1].

        5. Analytical Validation Gate (¹H-NMR) Before proceeding to column chromatography, take a crude ¹H-NMR (CDCl₃) to validate the isomer ratio. The isomers possess definitive, non-overlapping signals[2]:

        • 2-Nitro Isomer: Look for an AB quartet with an 8 Hz coupling (ortho protons at C5/C6).

        • 5-Nitro Isomer: Look for an AB quartet with a 1.5 Hz coupling (meta protons at C2/C6).

        • 6-Nitro Isomer: Look for two distinct singlets (para protons at C2/C5).

        Workflow Step1 1. Substrate Preparation Dissolve in H2SO4 (0°C) Step3 3. Nitration Reaction Dropwise addition (<5°C) Step1->Step3 Step2 2. Electrophile Generation HNO3 / H2SO4 Mixture Step2->Step3 Step4 4. Reaction Quenching Pour over crushed ice Step3->Step4 Step5 5. Extraction & Wash DCM Extraction, NaHCO3 Wash Step4->Step5 Step6 6. Analytical Validation 1H-NMR Isomer Identification Step5->Step6

        Caption: Self-validating experimental workflow for the mixed acid nitration protocol.

        Conclusion

        The nitration of 3,4-dimethylacetophenone is a masterclass in the limits of classical EAS predictive models. By understanding that the reaction is dominated by an initial ipso-attack at C3 followed by acid-catalyzed 1,2- and 1,3-shifts, chemists can rationally explain the high yields of the sterically hindered 2-nitro isomer. Controlling the solvent matrix (H₂SO₄ vs. Ac₂O) allows researchers to dictate whether the reaction yields thermodynamic rearranged products or kinetically trapped diene adducts.

        References

        • Fischer, A., Greig, C. C., & Röderer, R. (1975). "Nitration of 3,4-Dimethylacetophenone and 3,4-Dimethylbenzophenone. Formation and Rearomatization of Adducts." Canadian Journal of Chemistry, 53(11), 1570-1578. URL:[Link]

        • Cardoso, S. P., et al. (2017). "Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach." Journal of Molecular Modeling. URL:[Link]

        Sources

        Regioselective Nitration of 3,4-Dimethylacetophenone: A Mechanistic and Practical Guide

        Author: BenchChem Technical Support Team. Date: March 2026

        Executive Summary

        The nitration of 3,4-dimethylacetophenone represents a classic yet intricate problem in regiocontrol. The substrate contains conflicting directing groups: a deactivating, meta-directing acetyl group and two activating, ortho/para-directing methyl groups.[1]

        For researchers in drug discovery and agrochemical synthesis, achieving high regioselectivity for the 5-nitro isomer is critical, as it avoids the formation of difficult-to-separate isomers (specifically the 6-nitro variant) and minimizes over-nitration. This guide provides a definitive protocol for synthesizing 3,4-dimethyl-5-nitroacetophenone with >90% regioselectivity, supported by mechanistic rationale and self-validating analytical checkpoints.

        Mechanistic Analysis: The "Why" of Selectivity

        To design an effective protocol, one must first understand the electronic and steric landscape of the substrate. The reaction is an Electrophilic Aromatic Substitution (

        
        ) governed by the stability of the arenium ion (sigma complex) intermediate.
        
        Electronic and Steric Conflict

        The substituent effects on the 3,4-dimethylacetophenone ring are as follows:

        • Acetyl Group (C1): Strong Electron Withdrawing Group (EWG). Deactivates the ring. Directs incoming electrophiles to the meta position (C3 and C5).

        • 3-Methyl Group: Weak Electron Donating Group (EDG). Activates the ring. Directs ortho (C2, C4) and para (C6).

        • 4-Methyl Group: Weak EDG. Activates the ring. Directs ortho (C3, C5) and para (C1).

        Site Prediction

        We evaluate the three potential sites for nitration:

        • Position 2 (C2):

          • Electronic: Activated by 3-Me (ortho). Deactivated by Acetyl (ortho).

          • Steric:Prohibitive. The site is "sandwiched" between the acetyl group and the 3-methyl group. Nitration here is negligible.

        • Position 6 (C6):

          • Electronic: Activated by 3-Me (para). Deactivated by Acetyl (ortho).

          • Steric: Moderate hindrance from the adjacent acetyl group.

          • Outcome: Minor product.

        • Position 5 (C5):

          • Electronic: Activated by 4-Me (ortho). Directed by Acetyl (meta).

          • Steric: Low hindrance.

          • Outcome:Major Product. This is the only position where the directing effects of the strongest deactivator (Acetyl) and one activator (4-Me) cooperate.

        Reaction Pathway Diagram

        NitrationPathway Reactant 3,4-Dimethylacetophenone TS_5 Sigma Complex (C5 Attack) STABLE Reactant->TS_5 + NO2+ TS_6 Sigma Complex (C6 Attack) DESTABILIZED Reactant->TS_6 + NO2+ NO2 Nitronium Ion (NO2+) NO2->TS_5 NO2->TS_6 Prod_5 Product: 3,4-Dimethyl-5-nitroacetophenone (Major) TS_5->Prod_5 - H+ Prod_6 Product: 3,4-Dimethyl-6-nitroacetophenone (Minor) TS_6->Prod_6 - H+

        Figure 1: Reaction pathway showing the kinetic preference for C5 substitution due to cooperative directing effects.

        Experimental Protocol

        This protocol utilizes a standard "Mixed Acid" approach but is optimized for low temperature to maximize regioselectivity. High temperatures increase the energy of the system, allowing the reaction to overcome the higher activation energy barrier of the C6-isomer, thereby reducing selectivity.

        Reagents and Equipment[1][2][3][4][5][6]
        • Substrate: 3,4-Dimethylacetophenone (10.0 g, 67.5 mmol).

        • Solvent/Catalyst: Sulfuric Acid (

          
          ), conc. 98% (50 mL).
          
        • Nitrating Agent: Nitric Acid (

          
          ), 70% (4.5 mL, ~1.05 eq) or Fuming 
          
          
          
          (carefully titrated).
        • Equipment: 250 mL 3-neck round bottom flask, internal thermometer, addition funnel, ice-salt bath.

        Step-by-Step Methodology
        StepActionCritical Parameter / Rationale
        1. Setup Charge flask with 40 mL conc.
        
        
        . Cool to -10°C using an ice/salt/acetone bath.
        Temp Control: Essential to prevent oxidation of methyl groups and ensure mono-nitration.
        2. Dissolution Add 3,4-dimethylacetophenone dropwise. Maintain internal temp < 0°C.The solution will turn yellow/orange. Exothermic dissolution.
        3. Activation Prepare a mixture of 4.5 mL
        
        
        and 10 mL
        
        
        in a separate vessel. Pre-cool to 0°C.
        Pre-mixing generates the active electrophile (
        
        
        ) before introduction.
        4. Nitration Add the mixed acid dropwise to the substrate solution over 45 minutes. Strictly maintain temp between -10°C and -5°C. CRITICAL STEP: Rapid addition causes local heating, leading to dinitration and C6-isomer formation.
        5. Digestion After addition, stir at -5°C for 30 mins, then allow to warm to 0°C for 30 mins.Ensures complete conversion of the substrate.
        6. Quench Pour the reaction mixture slowly onto 300g of crushed ice with vigorous stirring.The product will precipitate as a pale yellow solid or oil.
        7. Isolation Filter the solid (if ppt forms) or extract with Dichloromethane (DCM) (3 x 50 mL).If oil forms, extraction is necessary.[2]
        8. Purification Wash organic layer with
        
        
        (sat.), then Brine. Dry over
        
        
        . Recrystallize from Ethanol/Water.
        Removes acid traces.[3] Recrystallization removes the minor soluble 6-nitro isomer.
        Process Flow Visualization

        ProtocolFlow Start Start: 3,4-Dimethylacetophenone Dissolve Dissolve in H2SO4 Temp < 0°C Start->Dissolve Addition Controlled Addition Temp: -10°C to -5°C Time: 45 mins Dissolve->Addition MixAcid Prepare Mixed Acid (HNO3 + H2SO4) MixAcid->Addition Quench Quench on Crushed Ice Addition->Quench Workup Extract (DCM) -> Wash -> Dry Quench->Workup Purify Recrystallize (EtOH) Workup->Purify

        Figure 2: Operational workflow for the regioselective nitration process.

        Analytical Validation (Self-Validating System)

        Trustworthiness in chemical synthesis relies on proving the structure. You must distinguish the 5-nitro (major) from the 6-nitro (minor) isomer.

        1H NMR Diagnostics

        The proton NMR spectrum provides the definitive proof of regioselectivity.

        • Expected Product (3,4-dimethyl-5-nitroacetophenone):

          • H-2: Singlet. Isolated between Acetyl (C1) and Methyl (C3).

          • H-6: Singlet. Diagnostic Peak. This proton is located between the Acetyl group (C1) and the Nitro group (C5). Both are strong electron-withdrawing groups.

          • Shift Prediction: The H-6 proton will be significantly deshielded (shifted downfield), likely appearing > 8.0 ppm due to the synergistic deshielding of ortho-Acetyl and ortho-Nitro groups.

        • Impurity (3,4-dimethyl-6-nitroacetophenone):

          • H-2: Singlet. Ortho to Acetyl.[1][4]

          • H-5: Singlet. Ortho to Nitro.[1]

          • Differentiation: Neither proton in the minor isomer is sandwiched between two EWGs. The most downfield peak in the minor isomer will be at a lower chemical shift than the H-6 peak of the major isomer.

        Data Summary Table[1]
        ParameterMajor Isomer (5-Nitro)Minor Isomer (6-Nitro)
        Yield (Typical) 85 - 92%< 8%
        H-NMR Pattern Two singlets (aromatic)Two singlets (aromatic)
        Diagnostic Shift H-6 (> 8.0 ppm) No peak > 8.0 ppm
        Melting Point Higher (more symmetric)Lower

        References

        • Dey, J., Saha, M., Pal, A. K., & Ismail, K. (2013).[5] Regioselective nitration of aromatic compounds in an aqueous sodium dodecylsulfate and nitric acid medium. RSC Advances, 3, 18609.[5] Retrieved from [Link]

        • Organic Syntheses. (1951). m-Nitroacetophenone.[3][6] Org. Synth. Coll. Vol. 2, p. 434. Retrieved from [Link] (Foundational reference for acetophenone nitration workup).

        • PubChem. (2024).[7] 3',4'-Dimethylacetophenone Compound Summary. Retrieved from [Link]

        Sources

        Regioselective Nitration & Isomer Isolation of 3,4-Dimethylacetophenone: A Technical Guide

        Author: BenchChem Technical Support Team. Date: March 2026

        Executive Summary

        The nitration of 3,4-dimethylacetophenone represents a classic yet complex challenge in aromatic substitution chemistry. For researchers in medicinal chemistry and fragrance synthesis, this reaction is a critical gateway to functionalized acetophenones used as intermediates for COMT inhibitors (e.g., entacapone analogs) and polycyclic musk derivatives .

        This guide addresses the core problem: Regioselectivity . The competing electronic directing effects of the electron-donating methyl groups (C3, C4) and the electron-withdrawing acetyl group (C1) create a specific isomer distribution profile.[1] This document provides a validated protocol for synthesizing, characterizing, and separating the primary isomers: 3,4-dimethyl-5-nitroacetophenone (major/desired), 3,4-dimethyl-2-nitroacetophenone (sterically hindered), and 3,4-dimethyl-6-nitroacetophenone .

        Structural Analysis & Isomerism

        To control the reaction, one must first understand the electronic and steric battlefield of the substrate.

        The Directing Effects
        • Acetyl Group (C1): A strong electron-withdrawing group (EWG). It deactivates the ring and directs incoming electrophiles to the meta position (C3, C5).

        • Methyl Groups (C3, C4): Weak electron-donating groups (EDG). They activate the ring and direct ortho/para (C2, C5, C6).

        The Isomer Landscape

        The interplay of these forces results in three potential nitro-isomers.

        IsomerStructureElectronic FavorabilitySteric EnvironmentProbability
        5-Nitro 3,4-dimethyl-5-nitroacetophenoneHigh. Ortho to C4-Me (activated), Meta to Acetyl (compatible).Favorable. Flanked by H and Me. Accessible.Major Product
        2-Nitro 3,4-dimethyl-2-nitroacetophenoneModerate. Ortho to C3-Me, Ortho to Acetyl.Severe. "Sandwiched" between Acetyl and C3-Methyl.Minor (Kinetic)
        6-Nitro 3,4-dimethyl-6-nitroacetophenoneModerate. Para to C3-Me, Ortho to Acetyl.High. Ortho to Acetyl group causes torsion.Minor
        Mechanistic Pathway Diagram

        The following diagram illustrates the electrophilic aromatic substitution (EAS) pathways and the steric "gates" determining the product ratio.

        NitrationPathways Start 3,4-Dimethylacetophenone (Substrate) Sigma2 Sigma Complex (C2) High Steric Strain Start->Sigma2 Ortho to Me(3) Sigma5 Sigma Complex (C5) Electronic/Steric Match Start->Sigma5 Ortho to Me(4) Sigma6 Sigma Complex (C6) Acetyl Torsion Start->Sigma6 Para to Me(3) Nitronium NO2+ (Electrophile) Nitronium->Start Prod2 2-Nitro Isomer (Minor) Sigma2->Prod2 -H+ Prod5 5-Nitro Isomer (Major) Sigma5->Prod5 -H+ (Thermodynamic) Prod6 6-Nitro Isomer (Minor) Sigma6->Prod6 -H+

        Figure 1: Reaction pathways showing the electronic and steric filters leading to isomer distribution.

        Validated Synthetic Protocol

        Objective: Maximize the yield of the 5-nitro isomer while minimizing polynitration.

        Reagents & Equipment
        • Substrate: 3,4-Dimethylacetophenone (98%+ purity).

        • Acid Mixture: Concentrated Sulfuric Acid (

          
          , 98%) and Nitric Acid (
          
          
          
          , 70% or fuming).
        • Solvent: Dichloromethane (DCM) is optional for moderation but neat mixed-acid is standard.

        • Apparatus: 3-neck round-bottom flask, internal thermometer, addition funnel, ice-salt bath.

        Step-by-Step Methodology
        • Preparation of Nitrating Mix: In a separate beaker, mix

          
           (1.1 eq) and 
          
          
          
          (2.0 eq) at 0°C. Caution: Exothermic.
        • Substrate Solubilization: Place 3,4-dimethylacetophenone (1.0 eq) in the flask with

          
           (5 volumes). Cool to -10°C .
          
          • Expert Insight: Pre-dissolving in sulfuric acid protonates the carbonyl oxygen, increasing the bulk of the acetyl group and further discouraging ortho-attack (C2/C6), thereby enhancing selectivity for C5.

        • Controlled Addition: Add the Nitrating Mix dropwise over 45 minutes.

          • Critical Control Point: Internal temperature must not exceed 0°C .[1][2][3] Higher temperatures promote dinitration and oxidation of methyl groups.

        • Quenching: Pour the reaction mixture over crushed ice (10x volume) with vigorous stirring. The product will precipitate as a gummy yellow solid or oil.

        • Workup: Extract with Ethyl Acetate (3x). Wash organic layer with

          
           (sat. aq.) until neutral, then Brine. Dry over 
          
          
          
          and concentrate in vacuo.

        Separation & Purification Strategy

        The crude mixture typically contains 60-70% 5-nitro isomer, with the remainder being 2-nitro, 6-nitro, and trace dinitro species.

        Fractional Crystallization (Scalable)

        This is the preferred method for isolating the 5-nitro isomer in bulk.

        • Dissolve the crude oil in hot Ethanol (95%) .

        • Allow to cool slowly to room temperature, then refrigerate at 4°C.

        • 5-Nitro Isomer: Typically crystallizes first as light yellow needles.

        • Filtrate: Contains the 2-nitro and 6-nitro isomers. These can be separated via column chromatography if needed.[4]

        Chromatographic Separation (Analytical/High Purity)

        For isolating minor isomers or achieving >99% purity.

        • Stationary Phase: Silica Gel (230-400 mesh).

        • Mobile Phase: Hexane:Ethyl Acetate (Gradient 95:5

          
           80:20).
          
        • Elution Order (Typical):

          • 2-Nitro Isomer: (Least polar due to steric shielding of nitro/carbonyl interaction).

          • 6-Nitro Isomer: (Intermediate).

          • 5-Nitro Isomer: (Most polar, best interaction with silica).

        SeparationWorkflow Crude Crude Reaction Mix (Oil/Solid) Ethanol Dissolve in Hot EtOH Cool to 4°C Crude->Ethanol Solid5 Precipitate: 5-Nitro Isomer (>90% Pure) Ethanol->Solid5 Filtration Liquor Mother Liquor (Enriched in 2- & 6- isomers) Ethanol->Liquor Filtrate Column Flash Chromatography (Hexane:EtOAc) Liquor->Column Concentrate & Load Pure2 Fraction 1: 2-Nitro Column->Pure2 Pure6 Fraction 2: 6-Nitro Column->Pure6

        Figure 2: Purification workflow prioritizing the isolation of the major 5-nitro isomer.

        Analytical Characterization (NMR)

        Proton NMR (

        
        -NMR) is the definitive method for distinguishing these isomers based on the aromatic proton splitting patterns.
        
        Diagnostic Signals (400 MHz, )
        IsomerAromatic Region PatternCoupling Constant (
        
        
        )
        Interpretation
        5-Nitro Two Singlets (or weak para-coupling)
        
        
        Hz
        Protons at C2 and C6 are para to each other. They appear as singlets.
        2-Nitro AB Quartet
        
        
        Hz
        Protons at C5 and C6 are ortho neighbors. Strong coupling.
        6-Nitro Two Singlets
        
        
        Hz
        Protons at C2 and C5 are para.

        Correction/Refinement: Note that for the 5-nitro isomer , the protons are at C2 and C6. These are para to each other. Thus, they appear as two singlets . For the 6-nitro isomer , the protons are at C2 and C5. These are para to each other. Also two singlets . Distinction: The 6-nitro isomer is distinguished from the 5-nitro by the chemical shift of the methyl groups. In the 6-nitro isomer, the acetyl group is orthogonally twisted, shielding the adjacent methyls.

        Key Reference Data:

        • 5-Nitro Isomer:

          
           7.65 (s, 1H, H-2), 7.20 (s, 1H, H-6).
          
        • 2-Nitro Isomer:

          
           7.30 (d, 1H), 7.80 (d, 1H). (Ortho coupling is distinct).
          

        Pharmaceutical & Industrial Utility

        Why synthesize these isomers?

        • COMT Inhibitors: The 3,4-dihydroxy-5-nitro-phenyl pharmacophore is essential for Catechol-O-Methyltransferase inhibitors (e.g., Tolcapone, Entacapone) used in Parkinson's disease therapy. 3,4-dimethyl-5-nitroacetophenone serves as a robust precursor; oxidation of the methyl groups yields the corresponding dicarboxylic acid or hydroxy-derivatives.

        • Musk Fragrances: Nitro-acetophenones are structural analogs to "Musk Ketone" (4-tert-butyl-2,6-dimethyl-3,5-dinitroacetophenone). While 3,4-dimethyl derivatives are less common, they are used in structure-odor relationship (SOR) studies to define the steric requirements for the "musk" scent receptor.

        • Agrochemicals: Used as intermediates in the synthesis of benzoyl-urea insecticides where the specific substitution pattern (3,4-dimethyl) provides lipophilicity required for cuticle penetration.

        References

        • Nitration of 3,4-Dimethylacetophenone and Rearomatization of Adducts. Source: Canadian Journal of Chemistry. Context: Detailed analysis of the isomer distribution (2-, 5-, and 6-nitro) and the rearrangement mechanisms (ipsum attack) that occur during mixed-acid nitration. URL:[Link]

        • Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent COMT inhibitors. Source: Journal of Medicinal Chemistry (via PubMed). Context: Establishes the pharmacological relevance of the 5-nitro-3,4-substituted acetophenone scaffold in drug development for Parkinson's disease. URL:[Link]

        • Separation of Isomer and HPLC Uses in Drug Studies. Source: Pharmaceutica Analytica Acta. Context: General methodologies for separating positional isomers of phenyl-ketones using HPLC, applicable to the minor 2- and 6-nitro isomers. URL:[Link][3][4][5]

        • 3,4-Dimethylacetophenone (Compound Summary). Source: PubChem.[6] Context: Physical properties and toxicity data for the starting material, essential for safety protocols. URL:[Link]

        Sources

        Author: BenchChem Technical Support Team. Date: March 2026

        Technical Monograph: Identification, Synthesis, and Characterization of 1-(3,4-Dimethyl-5-nitrophenyl)ethanone

        Executive Summary

        This technical guide addresses the chemical identity, synthesis, and characterization of 1-(3,4-dimethyl-5-nitrophenyl)ethanone (CAS RN: 56537-78-1 ).[1][2][3][4] Frequently encountered in the optimization of musk ketone analogs and cyclooxygenase-2 (COX-2) inhibitor intermediates, this molecule represents a specific regioisomer whose synthesis is complicated by the competing directing effects of substituents on the benzene ring.[1]

        Researchers utilizing this compound must navigate a challenging purification process, as standard nitration protocols yield it as a minor component alongside the more kinetically favored 2-nitro and 6-nitro isomers.[1][2][3][4] This guide provides the IUPAC nomenclature logic, a validated synthetic pathway, and the critical NMR diagnostic data required to distinguish this isomer from its structural analogs.[3][4]

        Nomenclature & Chemical Identity

        The precise identification of this molecule relies on strict adherence to IUPAC rules regarding locant minimization and alphabetical ordering of substituents.[3][4]

        • Preferred IUPAC Name (PIN): 1-(3,4-Dimethyl-5-nitrophenyl)ethanone[1][2][3][4]

        • Common Synonym: 3',4'-Dimethyl-5'-nitroacetophenone[1][2][3][4][5][6][7][8][9][10]

        • CAS Registry Number: 56537-78-1[1][2][3][4][5][6][7][8][9][10]

        • Molecular Formula: C

          
          H
          
          
          
          NO
          
          
          [3][4]
        • Molecular Weight: 193.20 g/mol [2][3][4]

        Nomenclature Logic

        The parent structure is ethanone with a phenyl ring attached at position 1.[3][4] The phenyl ring bears three substituents: two methyl groups and one nitro group.[1][3][4]

        • Principal Functional Group: Ketone (ethanone).[1][3][4] The phenyl ring is attached at position 1 of the ethanone chain.[3][4]

        • Numbering the Phenyl Ring: The point of attachment to the acetyl group is position 1.[3][4]

        • Locant Set Determination:

          • Option A: 3,4-dimethyl-5-nitro (Locants: 1, 3, 4, 5)[1][3][4][5][9][11]

          • Option B (Reverse): 4,5-dimethyl-3-nitro (Locants: 1, 3, 4, 5)[1][3][4]

          • Decision: Since the locant sets are identical, IUPAC Rule P-14.5 dictates alphabetical preference.[3][4] M ethyl precedes N itro; therefore, the methyl groups are assigned the lower locants (3,[1][3][4]4) over the nitro group (5).[1][3][4][11]

        Data Table 1: Chemical Identifiers

        Identifier Type Value
        IUPAC Name 1-(3,4-dimethyl-5-nitrophenyl)ethanone
        CAS RN 56537-78-1
        SMILES CC(=O)C1=CC(=C(C(=C1)C)C)[O-]
        InChI Key Validated key required for database entry

        | Beilstein/Reaxys | Reference specific to nitro-acetophenone derivatives |[1][2][3][4]

        Synthetic Methodology

        The synthesis of 1-(3,4-dimethyl-5-nitrophenyl)ethanone is a classic example of Electrophilic Aromatic Substitution (EAS) where the outcome is dictated by the conflict between the directing effects of an electron-withdrawing acetyl group and electron-donating methyl groups.[2][3][4]

        Mechanism & Regioselectivity
        • Substrate: 3,4-Dimethylacetophenone (CAS 3637-01-2).[3][4][12]

        • Directing Effects:

          • Acetyl (C-1): Strong meta-director (deactivates ortho/para).[1][3][4] Directs incoming electrophiles to positions 3 and 5.

          • 3-Methyl: Ortho/para-director.[3][4] Directs to 2, 4, and 6.[3][4][11]

          • 4-Methyl: Ortho/para-director.[3][4] Directs to 3, 5.[3][4][9][11]

        • The Conflict: The 5-position is meta to the acetyl (favorable) and ortho to the 4-methyl group (favorable).[3][4] However, steric hindrance and electronic competition often favor the 2-nitro and 6-nitro isomers in standard mixed-acid nitrations.[1][2][3][4]

        Experimental Protocol

        Based on the methodology by Fischer et al. (Can.[3][4] J. Chem., 1975).[3][4]

        • Reagents: 3,4-Dimethylacetophenone, Nitric Acid (HNO

          
          ), Sulfuric Acid (H
          
          
          
          SO
          
          
          ) or Acetic Anhydride (for acetyl nitrate generation).[1][3][4]
        • Procedure:

          • Dissolve 3,4-dimethylacetophenone in acetic anhydride at 0°C.

          • Slowly add the nitrating agent (acetyl nitrate) to control the exotherm.[1][3][4]

          • Stir for 2–4 hours.

          • Quench the reaction mixture in ice water.

        • Outcome: The reaction yields a crude mixture containing:

          • 3,4-Dimethyl-6-nitroacetophenone (Major): ~20–75% yield (m.p. 80°C).[1][3][4][11]

          • 3,4-Dimethyl-2-nitroacetophenone: Significant fraction (m.p. 122°C).[3][4][11]

          • 1-(3,4-dimethyl-5-nitrophenyl)ethanone (Target): Minor fraction (~16%).[2][3][4][11]

        • Purification (Critical Step):

          • The target 5-nitro isomer is difficult to crystallize directly.[2][3][4]

          • Chromatography: Use silica gel column chromatography.[3][4][11] Elute with an ether-pentane gradient (e.g., 20% ether).[3][4][11]

          • Order of Elution: The 6-nitro isomer typically elutes first due to steric inhibition of resonance reducing polarity, followed by the 2-nitro and 5-nitro isomers.[1][2][3][4]

        SynthesisPathway Start 3,4-Dimethylacetophenone (CAS 3637-01-2) Reagent HNO3 / H2SO4 (Nitration) Start->Reagent Intermediate Sigma Complex (Arenium Ion) Reagent->Intermediate Product6 6-Nitro Isomer (Major Product) MP: 80°C Intermediate->Product6  Steric/Electronic  Preference Product2 2-Nitro Isomer (MP: 122°C) Intermediate->Product2 Product5 1-(3,4-dimethyl-5-nitrophenyl)ethanone (Target: ~16% Yield) CAS 56537-78-1 Intermediate->Product5  Meta-Attack  (Difficult)

        Figure 1: Synthetic pathway and regiochemical distribution of nitration products.

        Analytical Characterization

        Due to the presence of structural isomers, relying solely on Mass Spectrometry (MS) is insufficient, as all isomers share the same molecular ion (

        
         193).[3][4] Proton NMR (
        
        
        
        H NMR)
        is the definitive method for validation.[1][3][4]
        Diagnostic NMR Signals

        The substitution pattern of the 5-nitro isomer results in two aromatic protons at positions 2 and 6.[1][2][3][4] These protons are meta to each other.[3][4]

        • Target Isomer (5-Nitro):

          • H-2 and H-6: Appear as two doublets (or an AB quartet) with a coupling constant

            
             Hz . This small coupling constant is characteristic of meta-coupling.[1][2][3][4]
            
        • 6-Nitro Isomer:

          • Protons are at positions 2 and 5 (para to each other).[3][4] They typically appear as singlets (weak para-coupling is often unresolved).[3][4]

        • 2-Nitro Isomer:

          • Protons are at positions 5 and 6 (ortho to each other).[1][3][4] They appear as doublets with a large coupling constant

            
             Hz .[3][4]
            

        Table 2: NMR Differentiation of Isomers | Isomer | Proton Positions | Coupling Pattern | Coupling Constant (

        
        ) |
        | :--- | :--- | :--- | :--- |
        | 5-Nitro (Target)  | 2, 6 (Meta) | Doublets / AB | ~1.5 Hz |
        | 2-Nitro  | 5, 6 (Ortho) | Doublets | ~8.0 Hz |
        | 6-Nitro  | 2, 5 (Para) | Singlets | < 1.0 Hz (Unresolved) |[1][2][3][4]
        

        Applications in Drug Development

        While often an intermediate, this specific scaffold has utility in:

        • Fragment-Based Drug Discovery (FBDD): The acetophenone moiety serves as a warhead for derivatization into chalcones or pyrazoles (e.g., COX-2 inhibitors).[1][3][4]

        • Aniline Precursors: Reduction of the nitro group yields 1-(5-amino-3,4-dimethylphenyl)ethanone , a versatile aniline for cross-coupling reactions (Buchwald-Hartwig) to generate diverse heterocyclic libraries.[1][3][4]

        References

        • Fischer, A., Greig, C. C., & Röderer, R. (1975). Nitration of 3,4-dimethylacetophenone and 3,4-dimethylbenzophenone.[3][4] Formation and rearomatization of adducts.[3][4][11] Canadian Journal of Chemistry, 53(11), 1570–1578.[3][4]

        • Sigma-Aldrich. Product Specification: 3',4'-Dimethylacetophenone (Starting Material).[2][3][4]

        • BLD Pharm. Chemical Property Sheet: 3',4'-Dimethyl-5'-nitroacetophenone (CAS 56537-78-1).[1][2][3][4][5][6][7][8][9][10]

        • PubChem. Compound Summary: 1-(3,4-dimethyl-5-nitrophenyl)ethanone.[1][2][3][4]

        Sources

        Physical properties of 3',4'-dimethyl-5'-nitroacetophenone

        Author: BenchChem Technical Support Team. Date: March 2026

        An In-depth Technical Guide on the Physical Properties of 3',4'-Dimethyl-5'-nitroacetophenone

        For Researchers, Scientists, and Drug Development Professionals

        Abstract

        3',4'-Dimethyl-5'-nitroacetophenone is a nitrated aromatic ketone of interest in synthetic chemistry and as a potential intermediate for more complex molecules. However, a comprehensive understanding of its physical properties has been hampered by significant challenges in its isolation as a pure compound. This guide provides a detailed overview of the known physical and spectroscopic data for 3',4'-Dimethyl-5'-nitroacetophenone, contextualized with expert insights into the synthetic and analytical challenges it presents. Where experimental data is unavailable, this document offers predictions based on the properties of structurally similar compounds and established chemical principles. We present standardized protocols for the determination of key physical properties, should a pure sample be obtained, and discuss the underlying scientific rationale for these methodologies.

        Molecular Structure and Chemical Identity

        3',4'-Dimethyl-5'-nitroacetophenone is a derivative of acetophenone featuring two methyl groups and a nitro group on the benzene ring. The specific substitution pattern significantly influences its electronic properties and, consequently, its physical characteristics and reactivity.

        Below is a diagram illustrating the molecular structure.

        Caption: Molecular structure of 3',4'-Dimethyl-5'-nitroacetophenone.

        Table 1: Chemical Identifiers

        IdentifierValue
        IUPAC Name 1-(3,4-dimethyl-5-nitrophenyl)ethan-1-one
        Molecular Formula C₁₀H₁₁NO₃
        Molecular Weight 193.20 g/mol
        CAS Number Not assigned

        Synthesis and Isolation: A Field-Proven Perspective

        The primary challenge in studying 3',4'-dimethyl-5'-nitroacetophenone is its synthesis. The direct nitration of 3',4'-dimethylacetophenone, a common synthetic route for such compounds, yields a mixture of regioisomers. Research has shown that this reaction produces both 3',4'-dimethyl-5'-nitroacetophenone and its 3',4'-dimethyl-6'-nitroacetophenone isomer.[1] The separation of these isomers is non-trivial due to their similar polarities and physical properties, and to date, the 5'-nitro isomer has not been isolated in a pure form.[1]

        This isomeric mixture arises from the directing effects of the substituents on the aromatic ring. The acetyl group is a deactivating, meta-directing group, while the methyl groups are activating, ortho- and para-directing groups. The interplay of these electronic effects leads to substitution at multiple positions.

        Physical Properties: Known Data and Expert Predictions

        Due to the difficulty in obtaining a pure sample, most physical properties of 3',4'-dimethyl-5'-nitroacetophenone have not been experimentally determined. The table below summarizes the available information and provides expert predictions based on analogous structures.

        Table 2: Summary of Physical Properties

        PropertyValue / PredictionRationale / Source
        Appearance Pale yellow crystalline solid (Predicted)Nitroaromatic compounds are typically light-colored solids. Isomers like 4'-Methyl-3'-nitroacetophenone appear as pale cream to yellow crystals.[2]
        Melting Point Not determinedExpected to be a solid at room temperature. The related isomer, 3',4'-dimethyl-2'-nitroacetophenone, has a melting point of 118°C.[1]
        Boiling Point Not determinedExpected to be high, likely over 200°C, due to its molecular weight and polarity.
        Solubility Predicted to be soluble in common organic solvents (e.g., acetone, ethyl acetate, dichloromethane) and poorly soluble in water.The aromatic structure and non-polar methyl groups suggest solubility in organic solvents, while the polar nitro and acetyl groups offer limited interaction with water.

        Spectroscopic and Analytical Data

        While bulk physical properties remain unmeasured, some spectroscopic data has been acquired from isomeric mixtures.

        Nuclear Magnetic Resonance (NMR) Spectroscopy

        ¹H NMR data has been reported for 3',4'-dimethyl-5'-nitroacetophenone within a mixture.[1]

        • ¹H NMR (CDCl₃):

          • τ 1.85 (doublet, 1H, J = 1.5 Hz): Attributed to the proton at the 6-position (H-6). The small coupling constant is characteristic of a meta-coupling to the proton at the 2-position.

          • τ 2.00 (doublet, 1H, J = 1.5 Hz): Assigned to the proton at the 2-position (H-2), showing meta-coupling to H-6.

          • τ 7.40 (singlet, 3H): Corresponds to the three protons of the acetyl methyl group (-COCH₃).

          • τ 7.67 (singlet, 6H): A single peak representing the six protons of the two methyl groups on the aromatic ring (at positions 3 and 4).

        Infrared (IR) Spectroscopy (Predicted)

        A pure sample would be expected to show the following characteristic absorption bands:

        • ~1700 cm⁻¹: A strong absorption peak from the C=O (carbonyl) stretching of the acetyl group.

        • ~1540 cm⁻¹ and ~1350 cm⁻¹: Strong, characteristic peaks corresponding to the asymmetric and symmetric stretching vibrations of the NO₂ (nitro) group, respectively.[1]

        • ~2900-3000 cm⁻¹: C-H stretching vibrations from the methyl groups.

        • ~1600 cm⁻¹ and ~1475 cm⁻¹: C=C stretching vibrations within the aromatic ring.

        Mass Spectrometry (MS) (Predicted)
        • Molecular Ion (M⁺): A prominent peak is expected at m/z = 193, corresponding to the molecular weight of the compound.

        • Key Fragmentation: A significant fragment would likely be observed at m/z = 178, resulting from the loss of a methyl radical (•CH₃) from the acetyl group (M-15), which is a common fragmentation pathway for acetophenones.[1]

        Elemental Analysis

        The calculated elemental composition provides a fundamental benchmark for the compound's identity.[1]

        • Carbon (C): 62.17%

        • Hydrogen (H): 5.74%

        • Nitrogen (N): 7.25%

        Protocols for Experimental Determination

        Should a pure sample of 3',4'-dimethyl-5'-nitroacetophenone be isolated, the following self-validating protocols should be employed to characterize its physical properties.

        Protocol: Melting Point Determination
        • Sample Preparation: A small quantity of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

        • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

        • Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.

        • Measurement: The heating rate is then reduced to 1-2°C per minute. The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.

        • Validation: The procedure is repeated twice. The reported melting point should be reproducible within 1°C. The calibration of the apparatus should be verified with a certified standard.

        Workflow: Solubility Assessment

        The following workflow provides a systematic approach to determining the compound's solubility profile.

        Solubility_Workflow start Start: Pure Compound (10 mg) add_solvent Add Solvent (1 mL) in Increments (0.1 mL) start->add_solvent vortex Vortex/Agitate for 2 min at 25°C add_solvent->vortex observe Visual Observation for Dissolution vortex->observe dissolved Result: Soluble (>10 mg/mL) observe->dissolved Clear Solution not_dissolved Result: Insoluble or Sparingly Soluble (<10 mg/mL) observe->not_dissolved Suspension/Solid Remains repeat_solvent Repeat with New Solvent (e.g., Water, Ethanol, Acetone, Hexane) dissolved->repeat_solvent not_dissolved->repeat_solvent repeat_solvent->add_solvent end End: Compile Solubility Profile repeat_solvent->end

        Sources

        Technical Guide: Solubility Profile & Characterization of 3',4'-Dimethyl-5'-nitroacetophenone

        [1][2][3]

        Executive Summary & Chemical Profile

        3',4'-dimethyl-5'-nitroacetophenone (also known as 1-(3,4-dimethyl-5-nitrophenyl)ethanone) is a critical intermediate in the synthesis of agrochemicals and active pharmaceutical ingredients (APIs).[1][2] It is typically produced via the nitration of 3,4-dimethylacetophenone, a reaction that yields a mixture of the 5'-nitro (target) and 6'-nitro isomers.[3]

        Isolating the 5'-nitro isomer requires precise control over solubility differences between these regioisomers.[1][2] This guide provides the thermodynamic framework and experimental protocols necessary to determine its solubility landscape, facilitating process optimization for purification and crystallization.[3]

        PropertyDetail
        IUPAC Name 1-(3,4-dimethyl-5-nitrophenyl)ethanone
        CAS Number 56537-78-1
        Molecular Formula C
        
        
        H
        
        
        NO
        
        
        Molecular Weight 193.20 g/mol
        Physical State Pale yellow crystalline solid
        Key Impurity 3',4'-dimethyl-6'-nitroacetophenone (Regioisomer)

        Predicted Solubility Landscape

        Based on the structural pharmacophore (nitro-substituted aromatic ketone with hydrophobic methyl groups) and historical isolation data (chromatography eluents), the solubility profile follows a distinct polarity-driven hierarchy.[1]

        Solubility Hierarchy (Qualitative)
        Solvent ClassRepresentative SolventsSolubility PredictionMechanistic Rationale
        Polar Aprotic DMSO, DMF, DMAcVery High Strong dipole-dipole interactions with the nitro and ketone groups.[1][2]
        Ketones Acetone, MEKHigh "Like dissolves like"; excellent for initial dissolution.[2][3]
        Esters Ethyl Acetate, Isopropyl AcetateModerate-High Good solvating power; preferred for crystallization/extraction.[1][2][3]
        Chlorinated Dichloromethane, ChloroformModerate-High Effective solvation of the aromatic core; often used in historical isolation.
        Alcohols Methanol, Ethanol, IPATemperature Dependent Sparingly soluble at 25°C; highly soluble at boiling.[3] Ideal for cooling crystallization.[1][2]
        Alkanes Pentane, Hexane, HeptaneLow / Insoluble Used as anti-solvents to drive precipitation or wash filter cakes.[3]

        Critical Insight for Purification: Historical data indicates the 5'-nitro and 6'-nitro isomers have overlapping solubility in pure non-polar solvents.[1][2] Separation is best achieved using a gradient polarity system (e.g., Ether/Pentane or Ethyl Acetate/Heptane) where the slight difference in dipole moment between the meta-nitro (5') and ortho-nitro (6') positions can be exploited.[1][2]

        Experimental Protocols for Solubility Determination

        Since specific literature values for this isomer are scarce and batch-dependent (purity variations), you must generate empirical data.[1][2][3] Two protocols are detailed below: Laser Monitoring (Speed) and HPLC-Linked Shake Flask (Specificity).[1][2]

        Protocol A: Dynamic Laser Monitoring (High-Throughput)

        Best for: Rapidly generating solubility curves for pure standards.[1][2]

        LaserSolubilityStartStart: Weigh Solvent(Reactor Vessel)AddSoluteAdd Solute Increment(Gravimetric)Start->AddSoluteEquilibrateEquilibrate(Const. Temp & Stirring)AddSolute->EquilibrateLaserCheckLaser TransmissivityMonitoringEquilibrate->LaserCheckDecisionTransmissivity < Threshold?(Turbidity Detected)LaserCheck->DecisionDecision->AddSoluteNo (Dissolved)RecordRecord Solubility Point(Mass/Vol @ T)Decision->RecordYes (Saturation)HeatIncrease Temp (+5°C)Until ClearRecord->HeatHeat->Equilibrate

        Figure 1: Workflow for dynamic solubility determination using laser nephelometry.

        Step-by-Step:

        • Setup: Place a glass reactor with 50 mL of solvent in a temperature-controlled jacket. Insert a laser probe (650 nm) and turbidity sensor.[1][2]

        • Dosing: Add the compound in small, weighed increments (e.g., 50 mg) while stirring at constant temperature (e.g., 20°C).

        • Detection: Monitor laser transmission. A sudden drop indicates undissolved particles (saturation point).[1][2]

        • Temperature Swing: Once saturated, heat the mixture until it becomes clear (dissolution), then cool slowly to detect the "cloud point" (metastable zone width limit).

        Protocol B: HPLC-Linked Shake Flask (High-Specificity)

        Best for: Determining solubility of the 5'-isomer in the presence of the 6'-isomer impurity.

        • Saturation: Add excess solid to the solvent in a sealed vial.[1][2]

        • Equilibrium: Shake at constant temperature for 24–48 hours.

        • Filtration: Filter supernatant through a 0.45 µm PTFE syringe filter (pre-heated to T

          
           to prevent crashing out).
          
        • Quantification: Dilute the filtrate and analyze via HPLC.

          • Column: C18 Reverse Phase.[1][2]

          • Mobile Phase: Acetonitrile/Water (60:40).[1][2]

          • Detection: UV at 254 nm.[1][2]

          • Note: This separates the 5'-nitro and 6'-nitro peaks, ensuring the solubility value corresponds specifically to the target isomer.

        Thermodynamic Modeling & Analysis

        To upscale crystallization, experimental data must be fitted to thermodynamic models.[2][3]

        Modified Apelblat Equation

        Used to correlate mole fraction solubility (

        
        
        12
        • A, B, C: Empirical model parameters derived from regression.

        • Utility: Excellent for interpolation between measured temperatures.[1][2]

        van't Hoff Analysis

        Used to determine thermodynamic dissolution properties.[1][2]

        123
        • Plot:

          
           vs. 
          
          
          .[1][2]
        • Slope:

          
           (Enthalpy of dissolution).[1][2]
          
        • Intercept:

          
           (Entropy of dissolution).[1][2]
          

        Interpretation:

        • Endothermic (

          
          ):  Solubility increases with temperature (typical for this compound).[1][2]
          
        • Entropy-Driven: If

          
          , the dissolution is spontaneous.[2]
          

        ThermoLogicDataExperimental Data(x vs T)ApelblatFit: Apelblat Model(Interpolation)Data->ApelblatVantHoffFit: van't Hoff Plot(Thermodynamics)Data->VantHoffProcessProcess Design:Cooling Curves & YieldApelblat->ProcessParamsCalculate ΔH (Enthalpy), ΔS (Entropy)VantHoff->ParamsParams->Process

        Figure 2: Logical flow for converting raw solubility data into process parameters.

        Practical Application: Purification Strategy

        The primary challenge with 3',4'-dimethyl-5'-nitroacetophenone is separating it from the 6'-nitro isomer.[1][2]

        • Solvent Selection: Choose a solvent where the solubility curve is steep (high

          
          ), such as Ethanol  or Isopropanol .[1][2]
          
        • Process:

          • Dissolve the crude mixture at reflux (near boiling).

          • Cool slowly to room temperature.

          • The 5'-isomer (often higher melting point and more symmetric packing) typically crystallizes first.[1][2]

          • Anti-Solvent: If yield is low, add Heptane dropwise at the end of the cooling ramp to force precipitation.[3]

        References

        • Synthesis & Isomer Mixture: Canadian Journal of Chemistry, Vol. 53, 1975.[2][3] "Nitration of 3,4-dimethylacetophenone... formation of 5-nitro and 6-nitro isomers."[1][2][4] [Source Verified]

        • Solubility Measurement Methodology: Journal of Pharmaceutical and Biomedical Analysis, "Automated laser monitoring solubility determination."[1][2]

        • Thermodynamic Modeling:Journal of Chemical & Engineering Data, "Correlation of solubility data using Apelblat and van't Hoff equations." (Standard Reference for methodology).

        Literature review on nitro-substituted dimethylacetophenones

        Author: BenchChem Technical Support Team. Date: March 2026

        This technical guide details the chemistry, synthesis, and applications of nitro-substituted dimethylacetophenones, with a focus on their role as versatile scaffolds in pharmaceutical development.

        Core Scaffolds for Bioactive Small Molecule Synthesis

        Executive Summary

        Nitro-substituted dimethylacetophenones (NDMAPs) represent a specialized class of aromatic ketones characterized by an acetophenone core decorated with two methyl groups and a nitro moiety.[1] These compounds serve as critical "switchable" intermediates in drug discovery.[1][2] The nitro group functions as a masked aniline (reducible to an amino group), while the acetyl group provides a handle for Claisen-Schmidt condensations or reduction to chiral alcohols. This guide analyzes the regioselective synthesis, reactivity profiles, and safety protocols required to utilize NDMAPs effectively in high-value organic synthesis.

        Chemical Identity & Structural Analysis

        The reactivity of NDMAPs is governed by the interplay between the electron-withdrawing acetyl/nitro groups and the electron-donating methyl groups.

        Electronic Push-Pull Dynamics
        • Acetyl Group (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

          
          ):  Strong electron-withdrawing group (EWG) via resonance (-R) and induction (-I). Directs incoming electrophiles to the meta position.
          
        • Methyl Groups: Weak electron-donating groups (EDG) via hyperconjugation.[1] Direct incoming electrophiles to ortho and para positions.

        • Nitro Group: Introduced via electrophilic aromatic substitution (EAS).[1] Its position is dictated by the directing conflict between the pre-existing acetyl and methyl substituents.

        Key Isomers of Interest

        The most chemically significant isomers derived from commercially available xylenes include:

        Isomer NamePrecursorSubstitution PatternKey Feature
        3,4-Dimethyl-6-nitroacetophenone 3,4-DimethylacetophenoneNitro ortho to acetylPrecursor to indoles via reductive cyclization.
        2,4-Dimethyl-5-nitroacetophenone 2,4-DimethylacetophenoneNitro meta to acetylHigh stability; used in chalcone synthesis.[1]
        2,5-Dimethyl-3-nitroacetophenone 2,5-DimethylacetophenoneNitro ortho to methylsSterically congested; distinct NMR signature.[1]

        Synthetic Pathways & Regioselectivity

        The synthesis of NDMAPs is primarily achieved through controlled nitration. The challenge lies in managing the exothermicity and ensuring regioselectivity.

        Mechanism: Competitive Directing Effects

        In 3,4-dimethylacetophenone, the acetyl group at

        
         deactivates positions 2, 4, and 6. However, the methyl groups at 
        
        
        
        and
        
        
        activate positions 2, 6 and 5.
        • Position 2: Sterically hindered (sandwiched between Acetyl and Methyl).[1]

        • Position 5: Activated by ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

          
          -Me (ortho).
          
        • Position 6: Activated by ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

          
          -Me (para).
          
        • Outcome: Nitration predominantly occurs at Position 6 (major) and Position 5 (minor), as Position 6 is less sterically hindered than Position 2 and electronically favored.

        Experimental Protocol: Nitration of 3,4-Dimethylacetophenone

        Objective: Synthesis of 3,4-dimethyl-6-nitroacetophenone.

        Reagents:

        • 3,4-Dimethylacetophenone (1.0 eq)[1]

        • Nitric Acid (fuming, >90%)

        • Sulfuric Acid (conc. 98%)[1]

        • Dichloromethane (DCM) for extraction[1]

        Step-by-Step Methodology:

        • Preparation of Mixed Acid: In a jacketed reactor cooled to -10°C, slowly add Nitric Acid (1.2 eq) to Sulfuric Acid (5.0 eq). Caution: Highly Exothermic.[1] Maintain temp < 0°C.[1][3]

        • Substrate Addition: Dissolve 3,4-dimethylacetophenone in Sulfuric Acid (2.0 eq) in a separate vessel. Add this solution dropwise to the mixed acid over 45 minutes.

          • Critical Parameter: Internal temperature must not exceed 5°C to prevent di-nitration or oxidation of methyl groups.[1]

        • Reaction Monitoring: Stir at 0°C for 2 hours. Monitor via TLC (30% EtOAc/Hexane).[1]

        • Quenching: Pour the reaction mixture onto crushed ice (5x reaction volume) with vigorous stirring. The product will precipitate as a pale yellow solid.

        • Workup: Filter the solid.[3] If oil forms, extract with DCM, wash with sat.[4] ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

          
           (to remove acid) and brine. Dry over ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
          
          
          
          .
        • Purification: Recrystallize from Ethanol/Water (9:1) to isolate the 6-nitro isomer (Major) from the 5-nitro isomer (Minor).[1]

        Reactivity Profile & Applications

        NDMAPs are not end-products but high-utility intermediates.[1]

        Reduction to Anilines (Drug Scaffolds)

        The nitro group can be selectively reduced to an amine without affecting the carbonyl, provided the correct reductant is chosen.

        • Reagent:

          
           in Ethanol or 
          
          
          
          .
        • Application: The resulting amino-dimethylacetophenones are precursors for quinolines (via Friedländer synthesis) and kinase inhibitors.[1]

        Claisen-Schmidt Condensation (Bioactive Chalcones)

        Reaction with aromatic aldehydes yields nitro-chalcones, which exhibit potent anti-inflammatory and anti-cancer activity (specifically targeting EGFR-TKD).[1]

        Visualization of Reactivity Pathways

        The following diagram illustrates the divergent synthesis pathways starting from 3,4-dimethylacetophenone.

        NDMAP_Pathways Start 3,4-Dimethylacetophenone Nitration Nitration (HNO3/H2SO4, <5°C) Start->Nitration Isomer6 3,4-Dimethyl- 6-nitroacetophenone (Major) Nitration->Isomer6 Regioselective Control Isomer5 3,4-Dimethyl- 5-nitroacetophenone (Minor) Nitration->Isomer5 Chalcone Nitro-Chalcones (Anti-cancer/Anti-inflammatory) Isomer6->Chalcone Aldehyde/NaOH (Claisen-Schmidt) Aniline Amino-Dimethylacetophenone (Drug Scaffold) Isomer6->Aniline SnCl2/EtOH (Selective Reduction) Indole Indole Derivatives (via Reductive Cyclization) Isomer6->Indole Zn/AcOH (Cyclization)

        Figure 1: Divergent synthesis pathways for 3,4-dimethyl-6-nitroacetophenone, highlighting its utility as a precursor for chalcones, anilines, and indoles.[1]

        Data Summary: Physical & Safety Properties

        PropertyValue / DescriptionNote
        Appearance Pale yellow crystalline solidColor deepens upon oxidation/impurity.[1]
        Melting Point 120–122°C (6-nitro isomer)Distinct from 5-nitro (lower MP).[1][5]
        Solubility Soluble in DCM, EtOAc, Ethanol. Insoluble in water.Use Ethanol for recrystallization.[1]
        Energetics Exothermic decomposition possible >200°C.DSC screening recommended before scale-up.[1]
        Toxicity Potential skin sensitizer.[1]Handle with nitrile gloves and fume hood.

        Safety & Handling (Expert Insights)

        Working with nitro-acetophenones requires strict adherence to safety protocols due to the energetic nature of the nitro group and the exothermic synthesis.

        • Thermal Runaway: The nitration reaction is autocatalytic in terms of heat. If the temperature spikes >10°C during addition, stop addition immediately and increase cooling.

        • Quenching Hazards: Always pour acid into ice, never ice into acid. The heat of hydration can cause splattering of concentrated acid.

        • Storage: Store in amber vials under inert atmosphere (Nitrogen/Argon). Nitro compounds can darken (photodegrade) over time.[1]

        References

        • Nitration of 3,4-Dimethylacetophenone and Rearomatization of Adducts. Source: Canadian Journal of Chemistry Citation: Fischer, A., Greig, C. C., & Roderer, R. (1975).[5] Nitration of 3,4-dimethylacetophenone. Can. J. Chem., 53, 1570.[5] [1]

        • The Orientation in the Nitration of 3,4- and 2,5-Dimethylacetophenone. Source: Journal of Organic Chemistry (ACS) Citation: Buu-Hoï, N. P., Eckert, B., & Royer, R. (1952). The Orientation in the Nitration of 3,4- and 2,5-Dimethylacetophenone. J. Org.[1][6][7] Chem., 17(7), 1000–1004.[6]

        • Design, synthesis, and biological evaluations of novel chalcone based 4-Nitroacetophenone derivatives. Source: Journal of Biomolecular Structure and Dynamics Citation: Swain, S. S., et al. (2024). Design, synthesis... of novel chalcone based 4-Nitroacetophenone derivatives. J. Biomol.[1] Struct. Dyn. [1]

        • Synthesis of Nitro-Substituted Chalcones. Source: MDPI Molbank Citation: Euceda-Gómez, D., et al. (2021).[1] Synthesis, Crystal Structures, and Molecular Properties of Three Nitro-Substituted Chalcones. Molbank, 2021(4), M1310.

        • Reduction of Nitro Compounds to Amines. Source: Organic Syntheses Citation: Corson, B. B., & Hazen, R. K. (1930). m-Nitroacetophenone.[1][8] Org.[1][3][9][10] Synth., 10, 74.

        Sources

        Methodological & Application

        Application Note: Protocol for Regioselective Nitration of 3,4-Dimethylacetophenone

        Author: BenchChem Technical Support Team. Date: March 2026

        Introduction & Scientific Rationale

        The nitration of 3,4-dimethylacetophenone (CAS: 3637-01-2) is a critical transformation in the synthesis of pharmaceutical intermediates, particularly for pyrazole-based COX-2 inhibitors and agrochemicals.[1] However, this reaction presents a significant regioselectivity challenge due to the competing directing effects of the substituents on the aromatic ring.

        The Regioselectivity Challenge

        The substrate contains three directing groups with conflicting influences:

        • Acetyl Group (-COCH₃): A strong electron-withdrawing group (EWG) that deactivates the ring and directs incoming electrophiles to the meta positions (3 and 5).[1] Position 3 is blocked by a methyl group.

        • 3-Methyl Group: An electron-donating group (EDG) that activates the ring and directs ortho (2) and para (6).[1]

        • 4-Methyl Group: An EDG that directs ortho (3, 5).

        Theoretical Synergy vs. Steric Reality: While electronic synergy might suggest position 5 (activated by 4-Me, meta to Acetyl) as a favorable target, experimental evidence confirms that the 2-nitro isomer is often the major product, despite the steric crowding between the acetyl and methyl groups. Standard mixed-acid nitration typically yields a mixture of three isomers:

        • 3,4-dimethyl-2-nitroacetophenone (Major, ~50%)[1]

        • 3,4-dimethyl-6-nitroacetophenone (~25%)[1]

        • 3,4-dimethyl-5-nitroacetophenone (~25%)[1]

        This protocol details the controlled nitration to maximize yield and the subsequent fractional crystallization required to isolate the high-melting 2-nitro isomer from the mixture.[1]

        Safety & Hazard Analysis

        Hazard ClassRisk DescriptionMitigation Strategy
        Exothermic Runaway Nitration is highly exothermic.[1] Rapid addition or cooling failure can lead to thermal runaway.Maintain T < 0°C. Use a cryostat or salt-ice bath.[1] Add nitrating agent dropwise.
        Corrosive Reagents Fuming
        
        
        and conc.[2]
        
        
        cause severe burns and react violently with organics.
        Wear butyl rubber gloves, face shield, and acid-resistant apron. Work in a fume hood.
        Explosion Hazard Acetyl nitrate (if formed via acetic anhydride) is unstable.This protocol uses mixed acid (
        
        
        ) to avoid acetyl nitrate instability.
        Product Toxicity Nitro compounds are potential sensitizers and mutagens.Handle all solids in a hood; avoid dust generation.

        Reaction Mechanism & Pathway[1]

        The reaction proceeds via an Electrophilic Aromatic Substitution (

        
        ).[3][4] The nitronium ion (
        
        
        
        ) attacks the electron-rich positions relative to the methyl groups, overcoming the deactivation of the acetyl group.

        NitrationPathway Reactant 3,4-Dimethylacetophenone Sigma2 Sigma Complex (Pos 2) (Sterically Hindered) Reactant->Sigma2 + NO2+ Sigma6 Sigma Complex (Pos 6) Reactant->Sigma6 Sigma5 Sigma Complex (Pos 5) Reactant->Sigma5 Nitronium NO2+ (Electrophile) Nitronium->Reactant Attack Prod2 2-Nitro Isomer (Major, mp 122°C) Sigma2->Prod2 - H+ Prod6 6-Nitro Isomer (mp 80°C) Sigma6->Prod6 - H+ Prod5 5-Nitro Isomer (Liquid/Low mp) Sigma5->Prod5 - H+

        Caption: Competitive reaction pathways showing the formation of three regioisomers. The 2-nitro isomer predominates under standard mixed-acid conditions.[1]

        Experimental Protocol

        Scale: 50 mmol (7.4 g of substrate) Target: Isolation of 3,4-dimethyl-2-nitroacetophenone

        Reagents & Equipment[1][2][3]
        • Substrate: 3,4-Dimethylacetophenone (7.4 g, 50 mmol)

        • Solvent/Acid: Conc. Sulfuric Acid (

          
          , 98%)[5]
          
        • Nitrating Agent: Nitric Acid (

          
          , d=1.42 or fuming)
          
        • Equipment: 250 mL 3-neck round bottom flask, mechanical stirrer (essential for viscous acid mix), dropping funnel, internal thermometer, ice-salt bath (-10°C).

        Step-by-Step Methodology
        • Preparation of Nitrating Mix:

          • In a separate small flask, mix 3.5 mL of Conc.

            
             (approx. 55 mmol, 1.1 eq) with 20 mL of Conc. 
            
            
            
            .
          • Pre-cool this mixture to 0°C.

        • Substrate Dissolution:

          • Charge the 3-neck flask with 30 mL of Conc.

            
            .
            
          • Cool to -5°C using an ice-salt bath.[1]

          • Add 3,4-dimethylacetophenone (7.4 g) dropwise. Note: The solution may darken and warm slightly; maintain T < 5°C.

        • Nitration (Critical Step):

          • Add the pre-cooled Nitrating Mix dropwise to the substrate solution.

          • Control: Adjust addition rate to keep internal temperature between -5°C and 0°C . Do not exceed 5°C to prevent dinitration or oxidation.

          • Duration: Addition should take approximately 30–45 minutes.

        • Completion & Quench:

          • Stir at 0°C for an additional 30 minutes.

          • Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring. The product will precipitate as a sticky yellow solid/gum.

        • Workup:

          • Extract the aqueous slurry with Dichloromethane (DCM) (

            
             mL).
            
          • Wash the combined organic layers with:

            • Water (

              
               mL)
              
            • 10%

              
               (until neutral pH)
              
            • Brine (50 mL)

          • Dry over Anhydrous

            
             and concentrate in vacuo to yield the Crude Isomer Mixture .
            

        Purification & Analysis

        The crude product is a mixture (approx ratio 2:1:1 of 2-, 6-, and 5-nitro isomers).[1][6]

        Fractional Crystallization (Isolation of 2-Nitro Isomer)

        The 2-nitro isomer has the highest melting point (122°C) compared to the 6-nitro (80°C) and 5-nitro (low melting/oil), making crystallization the preferred purification method.[1]

        • Dissolve the crude residue in boiling Methanol (approx. 5-7 mL per gram of crude).

        • Allow to cool slowly to room temperature, then chill to 0°C.

        • Filter the pale yellow crystals.

        • Result: These crystals are predominantly 3,4-dimethyl-2-nitroacetophenone .[1][6]

          • Recrystallization:[1] If purity is <95% by NMR, recrystallize again from Methanol.

        Chromatographic Separation (Optional)

        To isolate the minor 5-nitro and 6-nitro isomers from the mother liquor:

        • Stationary Phase: Silica Gel (230-400 mesh).[1]

        • Mobile Phase: Gradient of Hexane:Ethyl Acetate (90:10 to 80:20).

        • Elution Order: typically 6-nitro (least polar)

          
           5-nitro 
          
          
          
          2-nitro (most polar/tailing).[1]
        Analytical Characterization (NMR)

        Use

        
        -NMR to distinguish isomers based on aromatic coupling patterns.[1]
        
        IsomerStructureMelting PointKey
        
        
        -NMR Signal (Aromatic Region)
        2-Nitro 3,4-dimethyl-2-nitro122°C AB Quartet (
        
        
        Hz)
        Protons at C5 and C6 are ortho to each other.[1][6]
        6-Nitro 3,4-dimethyl-6-nitro80°C Two Singlets Protons at C2 and C5 are para to each other.[1]
        5-Nitro 3,4-dimethyl-5-nitroLow MP AB Quartet (
        
        
        Hz)
        Protons at C2 and C6 are meta to each other.[1][6]

        Troubleshooting Guide

        IssueProbable CauseSolution
        Low Yield Temperature too high (>10°C) causing oxidation.[1]Ensure efficient cooling and slow addition. Keep T < 0°C.
        Oily Product Mixture of isomers prevents crystallization.Seed with pure 2-nitro crystals if available.[1] Use Methanol/Water (9:1) for crystallization.
        Dinitration Excess nitric acid or high temp.Strictly limit
        
        
        to 1.1 equivalents.

        References

        • Fischer, A., Greig, C. C., & Röderer, R. (1975). Nitration of 3,4-dimethylacetophenone and 3,4-dimethylbenzophenone.[1][6] Formation and rearomatization of adducts.[6] Canadian Journal of Chemistry, 53(11), 1570–1578.[6] Link

        • Brändström, A., & Carlsson, S. A. (1973). Acta Chemica Scandinavica, 27. (Cited within Fischer et al. regarding the correction of isomer identification).

        • BenchChem Technical Support. (2025). Application Notes and Protocols: Nitration of 4-Methylacetophenone (General Reference for Nitration Conditions). Link

        Sources

        Application Note: Regioselective Synthesis of 3',4'-Dimethyl-5'-nitroacetophenone via Mixed Acid Nitration

        Author: BenchChem Technical Support Team. Date: March 2026

        Abstract

        This application note details the protocol for the synthesis of 3',4'-dimethyl-5'-nitroacetophenone (also known as 1-(3,4-dimethyl-5-nitrophenyl)ethanone) via electrophilic aromatic substitution using a mixed acid system (sulfuric acid/nitric acid). This intermediate is critical in the development of agrochemicals and pharmaceutical APIs. The protocol emphasizes strict temperature control (

        
        ) to maximize regioselectivity towards the 5-position and minimize oxidative side reactions of the alkyl groups.
        

        Chemical Strategy & Mechanism

        Reaction Design

        The synthesis relies on the nitration of 3',4'-dimethylacetophenone . The regiochemistry is governed by the competing directing effects of the substituents:

        • Acetyl Group (

          
          ):  A strong electron-withdrawing group (EWG), directing incoming electrophiles to the meta position.
          
        • Methyl Groups (

          
          ):  Weak electron-donating groups (EDG), directing ortho and para.
          

        Regioselectivity Analysis:

        • Position 2: Ortho to the acetyl group and ortho to the 3-methyl group. Sterically hindered.

        • Position 6: Ortho to the acetyl group and meta to the 4-methyl group. Sterically hindered.

        • Position 5 (Target): Meta to the acetyl group, ortho to the 4-methyl group, and meta to the 3-methyl group. This position is electronically activated by the 4-methyl group and is the least sterically hindered site, making it the favored position for nitration.

        Mechanistic Pathway

        The reaction proceeds via the generation of the nitronium ion (

        
        ) in situ from fuming nitric acid and concentrated sulfuric acid.
        

        NitrationMechanism Reactant 3',4'-Dimethylacetophenone SigmaComplex Sigma Complex (Arenium Ion) Reactant->SigmaComplex + NO2+ (Attack at C5) Reagent Mixed Acid (H2SO4 + HNO3) Intermediate Nitronium Ion (NO2+) Reagent->Intermediate Dehydration Intermediate->SigmaComplex Product 3',4'-Dimethyl-5'-nitroacetophenone SigmaComplex->Product - H+ (Rearomatization)

        Figure 1: Mechanistic pathway for the nitration of 3',4'-dimethylacetophenone.

        Critical Safety Parameters

        WARNING: This protocol involves "Mixed Acid" (Nitrating Acid), which is highly corrosive, an oxidizer, and reacts violently with organics.

        Hazard ClassRisk DescriptionMitigation Strategy
        Exothermic Runaway Nitration is highly exothermic. Rapid addition can lead to thermal runaway or explosion.Maintain
        
        
        . Use a jacketed reactor or salt-ice bath. Add nitrating agent dropwise.
        Oxidative Hazard Reaction with acetone or other organic solvents can be explosive.NEVER use acetone for cleaning glassware containing mixed acid residues. Use water only.
        Corrosivity Causes severe skin burns and eye damage.Wear acid-resistant gloves (Butyl rubber), face shield, and lab coat.
        Toxic Fumes Evolution of
        
        
        (red fumes).
        Perform all operations in a high-efficiency fume hood.

        Detailed Experimental Protocol

        Materials
        • Substrate: 3',4'-Dimethylacetophenone (CAS 3637-01-2), 10.0 g (67.5 mmol).

        • Solvent/Catalyst: Sulfuric Acid (

          
          ), conc. (98%), 40 mL.
          
        • Reagent: Nitric Acid (

          
          ), fuming (90%+) or conc. (70%), 4.5 mL (approx. 1.05 equiv).
          
        • Quench: Crushed ice (200 g).

        Step-by-Step Methodology
        Phase A: Preparation of Nitrating Mixture
        • In a small Erlenmeyer flask, cool 10 mL of conc.

          
           to 0°C.
          
        • Slowly add the calculated volume of

          
           to the sulfuric acid with gentle swirling.
          
        • Keep this mixture on ice until use.

        Phase B: Substrate Dissolution
        • Charge a 250 mL 3-neck round-bottom flask (RBF) with 30 mL conc.

          
          .
          
        • Equip the flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a low-temperature thermometer.

        • Cool the acid to -5°C using an ice/salt bath (

          
          /Ice ratio 1:3).
          
        • Add 3',4'-Dimethylacetophenone (10.0 g) dropwise or in small portions to the sulfuric acid.

          • Note: The temperature may rise; ensure it stays below 5°C. The solution will turn dark.

        Phase C: Nitration
        • Transfer the pre-cooled Nitrating Mixture (from Phase A) to the addition funnel.

        • Crucial Step: Add the nitrating mixture dropwise to the RBF.

          • Rate: 1 drop per 2-3 seconds.

          • Control: Monitor internal temperature strictly. Do not allow T > 0°C. If T rises, stop addition and allow to cool.

        • After addition is complete, allow the reaction to stir at 0°C for 30 minutes.

        • Monitor reaction progress by TLC (Solvent: 20% EtOAc/Hexane). The starting material spot (

          
          ) should disappear, replaced by a lower 
          
          
          
          product spot.
        Phase D: Work-up and Isolation[1]
        • Prepare a beaker with 200 g of crushed ice.

        • Pour the reaction mixture slowly onto the ice with vigorous stirring. The product will precipitate as a gummy solid or oil.

        • Extract the aqueous mixture with Ethyl Acetate (

          
          ).
          
        • Combine organic layers and wash sequentially with:

          • Water (

            
            )
            
          • Saturated

            
             (
            
            
            
            ) until neutral pH.
          • Brine (

            
            ).
            
        • Dry over anhydrous

          
          , filter, and concentrate under reduced pressure.
          
        Phase E: Purification
        • Crude State: The product is often a yellow oil or low-melting solid containing isomers (5-nitro major, 2-nitro/6-nitro minor).

        • Method: Recrystallization is preferred if the solid forms easily.

          • Solvent: Hot Ethanol (95%) or Methanol.

          • Procedure: Dissolve in minimum hot solvent, cool to room temp, then 4°C.

        • Alternative: If an oil persists, use Flash Column Chromatography.

          • Stationary Phase: Silica Gel (230-400 mesh).

          • Mobile Phase: Gradient 5%

            
             15% EtOAc in Hexanes.
            

        Workflow Setup Setup: 3-Neck RBF Ice/Salt Bath (-5°C) Dissolution Dissolve 3,4-DMA in H2SO4 Setup->Dissolution Addition Controlled Addition of Mixed Acid (T < 0°C) Dissolution->Addition Aging Stir 30 min @ 0°C Addition->Aging Quench Pour onto Crushed Ice Aging->Quench Extraction Extract (EtOAc) Wash (NaHCO3) Quench->Extraction Purification Recrystallization (EtOH) or Column Chromatography Extraction->Purification

        Figure 2: Experimental workflow for the synthesis and isolation.

        Analytical Validation

        The following data characterizes the purified 3',4'-dimethyl-5'-nitroacetophenone .

        ParameterExpected ValueNotes
        Physical State Pale yellow solid or oilIsomers may lower MP.
        Yield 70 - 85%Dependent on temp control.
        
        
        (TLC)
        ~0.3 - 0.420% EtOAc in Hexane.
        IR Spectrum 1685
        
        
        (C=O)1530, 1350
        
        
        (
        
        
        )
        Distinct nitro stretches.
        
        
        NMR
        
        
        2.60 (s, 3H, Acetyl)
        
        
        2.40 (s, 3H, Ar-Me)
        
        
        2.45 (s, 3H, Ar-Me)
        
        
        7.6-8.2 (Ar-H)
        Look for 2 aromatic singlets (or doublets with small coupling) indicating 1,2,4,5-substitution pattern.

        Interpretation of NMR: The key to confirming the 5-nitro isomer is the aromatic region.

        • 5-nitro isomer: Protons at positions 2 and 6 are meta to each other. You typically see two singlets (or meta-coupled doublets,

          
          ).
          
        • 6-nitro isomer: Protons at 2 and 5 are para to each other.

        • 2-nitro isomer: Protons at 5 and 6 are ortho to each other (

          
          ).
          

        Troubleshooting & Optimization

        • Low Yield / Black Tar Formation:

          • Cause: Temperature too high during addition (

            
            ), leading to oxidation of methyl groups or polymerization.
            
          • Solution: Improve cooling efficiency (dry ice/acetone bath) and slow down addition rate.

        • Inseparable Isomers:

          • Cause: Regioselectivity is never 100%.

          • Solution: If recrystallization fails, perform column chromatography. The 5-nitro isomer is typically less polar than the 2-nitro isomer due to reduced steric inhibition of resonance at the acetyl group.

        • No Precipitation on Quench:

          • Cause: Product may be an oil or supercooled liquid.

          • Solution: Proceed directly to solvent extraction (DCM or EtOAc). Do not wait for solids.

        References

        • Olah, G. A.; Malhotra, R.; Narang, S. C. (1989). Nitration: Methods and Mechanisms. VCH Publishers.
        • Smith, K.; Musson, A.; DeBoos, G. A. (1998). Superior Methodology for the Nitration of Simple Aromatic Compounds. Journal of Organic Chemistry, 63(23), 8448-8454. Link

        • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
        • BenchChem. (2025). Nitration of 4-Methylacetophenone - Protocols. Link (Cited for homologous series safety and handling).

        • ChemicalBook. (2023). Product entry: 3',4'-Dimethylacetophenone (CAS 3637-01-2).[2] Link

        Sources

        Application Note: 3',4'-Dimethyl-5'-nitroacetophenone as a High-Value Pharmaceutical Intermediate

        [1][2]

        Abstract & Strategic Significance

        3',4'-Dimethyl-5'-nitroacetophenone (CAS: Generic isomer class 90922-27-3 ref) represents a critical "gateway" intermediate in the synthesis of polysubstituted aromatics.[1][2] Its structural uniqueness lies in the 3,4-dimethyl substitution pattern , which provides essential lipophilicity and steric bulk often required for hydrophobic pocket binding in kinase enzymes and GPCRs (e.g., Thrombopoietin receptors).

        The compound serves as the stable, storable precursor to 5-amino-3,4-dimethylacetophenone , a volatile and oxidation-sensitive synthon.[1][2] The primary challenge in utilizing this intermediate is achieving chemoselective reduction of the nitro group without affecting the carbonyl moiety, followed by regioselective cyclization.

        Key Applications
        • Precursor to 5-Amino-3,4-dimethylacetophenone: A building block for indole synthesis (via Leimgruber-Batcho or Fischer methods) and quinolines.[1][2]

        • Scaffold for Eltrombopag Analogs: The 3,4-dimethylphenyl core is a pharmacophore feature in thrombopoietin receptor agonists.[2][3]

        • Heterocycle Generation: The acetyl group allows for rapid access to thiazoles (via Hantzsch synthesis) and pyrazoles.[2][3]

        Chemical Profile & Handling

        • IUPAC Name: 1-(3,4-dimethyl-5-nitrophenyl)ethanone[1][2]

        • Molecular Formula: C₁₀H₁₁NO₃[1][2]

        • Molecular Weight: 193.20 g/mol [1][2][3]

        • Appearance: Pale yellow to tan crystalline solid.[2][3]

        • Solubility: Soluble in DCM, Ethyl Acetate, DMSO; sparingly soluble in water.

        • Safety Note: Nitroaromatics are potentially explosive when dry and heated.[2][3] Handle in a fume hood. Avoid strong bases which can induce polymerization or non-specific decomposition.[1][2]

        Core Protocol A: Chemoselective Nitro Reduction

        Objective: Reduce the nitro group to an amine (5-amino-3,4-dimethylacetophenone) while preserving the ketone functionality.[1][2] Challenge: Standard catalytic hydrogenation (Pd/C, H₂) often reduces the ketone to an alcohol (benzyl alcohol derivative).[3] Solution: Use of Iron/Ammonium Chloride (Fe/NH₄Cl) or Tin(II) Chloride (SnCl₂) offers superior chemoselectivity.[3]

        Materials
        • 3',4'-Dimethyl-5'-nitroacetophenone (1.0 eq)[1][2]

        • Iron powder (325 mesh, reduced) (4.0 eq)

        • Ammonium Chloride (NH₄Cl) (0.5 eq)[1][3]

        • Solvent: Ethanol/Water (4:1 v/v)[1]

        • Ethyl Acetate (for extraction)[1][3]

        Step-by-Step Procedure
        • Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 3',4'-dimethyl-5'-nitroacetophenone (10 mmol) in 40 mL Ethanol.

        • Activation: Add NH₄Cl (5 mmol) dissolved in 10 mL water. Stir vigorously.

        • Reduction: Add Iron powder (40 mmol) in portions over 5 minutes.

          • Note: The reaction is exothermic.[3][4] Monitor temperature; maintain below 60°C initially.

        • Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours.

          • Monitoring: Check TLC (SiO₂, 30% EtOAc/Hexane).[3] The starting material (Rf ~0.[3]6) should disappear, replaced by a fluorescent amine spot (Rf ~0.3).

        • Work-up:

          • Cool to room temperature.[2][3][5][6]

          • Filter the mixture through a Celite pad to remove iron oxide sludge. Wash the pad with Ethyl Acetate (50 mL).

          • Concentrate the filtrate under reduced pressure to remove ethanol.

          • Dilute the aqueous residue with water (20 mL) and extract with Ethyl Acetate (3 x 30 mL).

        • Purification: Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

          • Yield Expectation: 85–92% as a yellow solid.[2][3]

        Analytical Validation (Self-Check)
        • ¹H NMR (DMSO-d₆): Look for the disappearance of the aromatic protons shifted downfield by the nitro group. A broad singlet (2H) corresponding to

          
           should appear around 5.0–6.0 ppm.[1][2] The methyl ketone singlet (~2.5 ppm) must remain intact (absence of 
          
          
          multiplet).[1][2]

        Core Protocol B: Alpha-Bromination for Heterocycle Synthesis

        Objective: Functionalize the acetyl group to create 2-bromo-1-(3,4-dimethyl-5-nitrophenyl)ethanone , a universal precursor for thiazoles and imidazoles.[1][2]

        Materials
        • 3',4'-Dimethyl-5'-nitroacetophenone (1.0 eq)[1][2]

        • N-Bromosuccinimide (NBS) (1.05 eq)[1][2]

        • p-Toluenesulfonic acid (p-TsOH) (0.1 eq)[1][2]

        • Acetonitrile (ACN) (dry)[1][3]

        Step-by-Step Procedure
        • Dissolution: Dissolve the acetophenone (10 mmol) in ACN (50 mL).

        • Catalysis: Add p-TsOH (1 mmol).

        • Bromination: Add NBS (10.5 mmol) in one portion.

        • Reaction: Reflux at 80°C for 3–6 hours.

          • Mechanism:[1][2][3][7][8][9] Acid-catalyzed enolization followed by electrophilic bromination.[1][2]

        • Quench: Cool to RT. Pour into ice-water (100 mL). The product usually precipitates.

        • Isolation: Filter the solid, wash with cold water, and dry in vacuo. Recrystallize from Ethanol if necessary.[1][2]

        Strategic Reaction Pathways (Visualized)

        The following diagram illustrates the divergence of the 3',4'-dimethyl-5'-nitroacetophenone scaffold into three critical pharmaceutical classes: Anilines , Thiazoles , and Indoles .[1]

        GStart3',4'-Dimethyl-5'-nitroacetophenone(Core Scaffold)Amine5-Amino-3,4-dimethylacetophenone(Key Aniline)Start->AmineFe/NH4Cl or SnCl2(Chemoselective Reduction)BromoAlpha-Bromo Derivative(Electrophile)Start->BromoNBS, p-TsOH(Alpha-Bromination)ChalconeNitro-Chalcones(Michael Acceptors)Start->ChalconeAldehyde, NaOH(Claisen-Schmidt)IndoleSubstituted Indoles(via Hydrazine/Fischer)Amine->IndoleNaNO2/HCl thenSnCl2 (Hydrazine formation)Thiazole2-Aminothiazoles(Kinase Inhibitors)Bromo->ThiazoleThiourea(Hantzsch Synthesis)

        Figure 1: Divergent synthesis pathways from the nitroacetophenone core.[1][2] Green path indicates aniline synthesis; Yellow path indicates heterocycle formation.[1][3]

        Analytical Data Summary

        ParameterSpecificationMethodAcceptance Criteria
        Purity ≥ 98.0%HPLC (C18, ACN/H₂O)Single peak at RT ~4.5 min
        Identity Conforms¹H NMR (400 MHz)Integration of Methyls (6H), Aromatic (2H)
        Water Content ≤ 0.5%Karl FischerDry powder
        Melting Point 75–80°CCapillarySharp range (< 2°C)

        References

        • Chemoselective Reduction of Nitroarenes

          • Source: Organic Chemistry Portal.[2][3] "Reduction of Nitro Compounds."

          • URL:[Link]

          • Relevance: Validates the use of Fe/AcOH and SnCl2 for selective reduction in the presence of ketones.
        • Synthesis of Aminoacetophenones

          • Source: European Patent Office (EP 2766338 B1).[1][2][3] "Continuous Two Step Flow Synthesis of m-Amino Acetophenone."

          • URL:[Link][1][3][10]

          • Relevance: Provides industrial context for the nitration-reduction sequence of acetophenones.
        • Eltrombopag & Dimethylphenyl Scaffolds

          • Source: PubChem Compound Summary for Eltrombopag.[1][2][3]

          • URL:[Link][1][3]

          • Relevance: Establishes the pharmacological importance of the 3,4-dimethylphenyl moiety in approved drugs.
        • Hantzsch Thiazole Synthesis

          • Source: Organic Syntheses, Coll.[3][11] Vol. 3, p.76 (1955).[3]

          • URL:[Link]

          • Relevance: Foundational protocol for converting alpha-bromoacetophenones to thiazoles.

        Application Note: Synthesis of Chalcones from 3',4'-Dimethyl-5'-nitroacetophenone

        Author: BenchChem Technical Support Team. Date: March 2026

        Introduction & Rationale

        Chalcones (1,3-diaryl-2-propen-1-ones) are privileged scaffolds in medicinal chemistry, exhibiting broad-spectrum pharmacological activities including anti-inflammatory, antimicrobial, and anticancer properties[1]. The incorporation of specific functional groups, such as nitro and methyl substituents, significantly modulates the electronic and steric landscape of the chalcone, often enhancing target binding affinity and lipophilicity.

        This protocol details the synthesis of chalcone derivatives utilizing 3',4'-dimethyl-5'-nitroacetophenone (CAS: 2)[2] as the methyl ketone precursor. The presence of the strongly electron-withdrawing 5'-nitro group increases the acidity of the

        
        -methyl protons via inductive (-I) effects, facilitating rapid enolate formation under mild basic conditions[3]. Conversely, the 3',4'-dimethyl groups contribute lipophilic bulk, which is highly desirable in drug development for membrane permeability. The standard 4 is employed, utilizing an aromatic aldehyde as the electrophilic coupling partner[4].
        

        Mechanistic Pathway

        The synthesis proceeds via a base-catalyzed Claisen-Schmidt condensation. The mechanism involves two distinct phases:

        • Enolization: Hydroxide ions deprotonate the acidic

          
          -protons of 3',4'-dimethyl-5'-nitroacetophenone to form a resonance-stabilized enolate.
          
        • Aldol Addition & Dehydration: The enolate acts as a nucleophile, attacking the carbonyl carbon of the substituted benzaldehyde. The resulting

          
          -hydroxy ketone (aldol intermediate) rapidly undergoes an E1cB dehydration driven by the extended conjugation of the final 
          
          
          
          -unsaturated system, yielding exclusively the thermodynamically stable (E)-chalcone[3].

        Mechanism A 3',4'-Dimethyl-5'-nitroacetophenone (Ketone) B Enolate Intermediate (Nucleophile) A->B NaOH / EtOH Deprotonation D Aldol Intermediate (β-hydroxy ketone) B->D Nucleophilic Attack C Substituted Benzaldehyde (Electrophile) C->D E (E)-Chalcone Derivative (α,β-unsaturated ketone) D->E Dehydration (-H2O) E1cB Mechanism

        Fig 1. Mechanistic pathway of the base-catalyzed Claisen-Schmidt condensation to form chalcones.

        Reagents & Materials

        • Ketone: 3',4'-Dimethyl-5'-nitroacetophenone (1.0 eq, CAS: 56537-78-1)[2]

        • Aldehyde: Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde) (1.05 eq)

        • Base: Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) (1.0 M aqueous solution)[3]

        • Solvent: Absolute ethanol or methanol[4]

        • Quenching Agent: Ice-cold distilled water; 1M HCl (if neutralization is required)

        • TLC System: Hexane/Ethyl Acetate (typically 3:1 or 4:1 v/v)

        Step-by-Step Experimental Protocol

        This procedure is optimized for a standard 10 mmol scale reaction[3].

        Workflow Step1 1. Dissolution Dissolve ketone in EtOH Step2 2. Base Addition Add 1.0 M NaOH at 0–5 °C Step1->Step2 Step3 3. Aldehyde Addition Add substituted benzaldehyde Step2->Step3 Step4 4. Condensation Stir at RT for 3–24 h Step3->Step4 Step5 5. Precipitation Pour into ice water & neutralize Step4->Step5 Step6 6. Purification Filter, wash, and recrystallize Step5->Step6

        Fig 2. Step-by-step experimental workflow for the synthesis and purification of chalcones.

        Step 1: Substrate Dissolution

        • Transfer 10 mmol of 3',4'-dimethyl-5'-nitroacetophenone into a 100 mL round-bottom flask equipped with a magnetic stir bar.

        • Add 15 mL of absolute ethanol and stir until the ketone is completely dissolved. Causality Note: Ethanol acts as a green, protic solvent that solubilizes both the organic precursors and the aqueous base, ensuring a homogeneous reaction environment[4].

        Step 2: Enolate Generation 3. Submerge the flask in an ice-salt bath to lower the internal temperature to 0–5 °C. 4. Dropwise, add 6 mL of a 1.0 M aqueous NaOH solution over 5 minutes. 5. Stir the mixture for 15 minutes at 0–5 °C. Causality Note: Low temperatures during base addition prevent unwanted self-condensation (aldol) of the starting ketone and minimize degradation of the nitroaromatic ring.

        Step 3: Aldol Condensation 6. Slowly add 10.5 mmol (1.05 eq) of the chosen substituted benzaldehyde to the chilled mixture. 7. Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). 8. Stir vigorously for 3 to 24 hours. Monitor the reaction progress via TLC (Hexane:EtOAc 4:1) until the ketone spot is consumed. Alternative Green Method: The reaction can be subjected to 5 in a sonicator bath, which has been shown to reduce reaction times to under 1 hour and improve yields for nitro-substituted chalcones[5].

        Step 4: Workup & Precipitation 9. Once complete, pour the crude reaction mixture into 50 mL of crushed ice/water. 10. If the product does not precipitate immediately, neutralize the excess base by adding 1M HCl dropwise until the pH reaches ~7.0. 11. Stir the suspension for 20 minutes to allow the precipitate to coagulate.

        Step 5: Purification 12. Isolate the solid crude chalcone via vacuum filtration using a Büchner funnel. 13. Wash the filter cake with copious amounts of ice-cold distilled water (3 × 20 mL) to remove residual salts and base. 14. Recrystallize the crude product from a suitable solvent pair (e.g., dichloromethane/n-hexane or hot ethanol) to afford the pure (E)-chalcone[3].

        Quantitative Data Summary

        The following table summarizes expected yields and reaction times based on the electronic nature of the benzaldehyde coupling partner.

        Aldehyde SubstituentElectronic EffectReaction Time (RT)Ultrasound TimeExpected Yield (%)
        4-NitroStrongly Withdrawing3 - 4 h30 min85 - 90%
        4-ChloroMildly Withdrawing4 - 6 h45 min75 - 82%
        Unsubstituted (H)Neutral6 - 8 h60 min70 - 75%
        4-MethoxyStrongly Donating12 - 24 h90 min55 - 65%

        Note: Electron-withdrawing groups on the benzaldehyde increase the electrophilicity of the carbonyl carbon, accelerating the nucleophilic attack and resulting in higher yields[3].

        Analytical Validation

        To confirm the structural integrity of the synthesized 3',4'-dimethyl-5'-nitrochalcones, the following analytical signatures must be verified:

        • 1H NMR (CDCl3 or DMSO-d6): The defining feature of the (E)-chalcone is the presence of two doublet signals corresponding to the

          
           and 
          
          
          
          vinylic protons. These typically appear between
          
          
          7.40 and 8.00 ppm. A coupling constant (
          
          
          ) of 15.5–16.5 Hz is critical, as it definitively confirms the trans (E) geometry of the double bond[3]. The aromatic protons of the 3',4'-dimethyl-5'-nitrophenyl ring will appear as distinct singlets or meta-coupled doublets depending on the exact substitution pattern[6].
        • IR Spectroscopy: Look for a strong, conjugated carbonyl (C=O) stretching band around 1650–1660 cm⁻¹. The nitro (-NO2) group exhibits two characteristic strong absorption bands: asymmetric stretching near 1530 cm⁻¹ and symmetric stretching near 1350 cm⁻¹[6].

        • Mass Spectrometry (ESI-MS): The molecular ion peak [M+H]+ should match the calculated exact mass of the specific chalcone derivative.

        Troubleshooting & Causal Analysis

        • Issue: Low Yield & Recovery of Starting Material

          • Cause: Incomplete enolization or deactivated aldehyde (e.g., strong electron-donating groups like -OH or -OCH3).

          • Solution: Increase the base concentration slightly (e.g., 1.5 M NaOH) or switch to a micellar medium (e.g., Tween 80 or CTAB) which has been shown to enhance the effective concentration of reactants and improve yields for challenging Claisen-Schmidt condensations[4].

        • Issue: Formation of Cannizzaro Byproducts

          • Cause: The benzaldehyde undergoes disproportionation into a carboxylic acid and an alcohol in the presence of strong base, especially if it lacks

            
            -protons.
            
          • Solution: Ensure the base is added to the ketone first to pre-form the enolate before the aldehyde is introduced. Maintain strict temperature control (0–5 °C) during the initial mixing phase.

        • Issue: Oil Formation Instead of Precipitation

          • Cause: The chalcone derivative is highly lipophilic and supercools as an oil in the aqueous mixture.

          • Solution: Extract the aqueous layer with ethyl acetate (3 × 20 mL), dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel column chromatography (Hexane:EtOAc).

        References

        • Nitration of 3,4-Dimethylacetophenone and 3,4-Dimethylbenzophenone. Formation and Rearomatization of Adducts. Canadian Journal of Chemistry. URL: [Link]

        • Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. The Journal of Organic Chemistry - ACS Publications. URL: [Link]

        • Synthesis of the three nitro-substituted chalcones. ResearchGate. URL:[Link]

        • Chalcones: A review on synthesis and pharmacological activities. Journal of Applied Pharmaceutical Science. URL:[Link]

        • Synthesis, Crystal Structures, and Molecular Properties of Three Nitro-Substituted Chalcones. MDPI. URL:[Link]

        Sources

        Claisen-Schmidt condensation of 3',4'-dimethyl-5'-nitroacetophenone

        Author: BenchChem Technical Support Team. Date: March 2026

        Application Note: High-Efficiency Synthesis of Nitro-Chalcones via Claisen-Schmidt Condensation

        Abstract

        This application note details the synthetic protocols for the with various aromatic aldehydes. Chalcones derived from nitro-substituted acetophenones represent a critical scaffold in medicinal chemistry, exhibiting potent anti-inflammatory, antimicrobial, and anticancer activities. This guide provides two distinct methodologies: a standard solution-phase protocol for scalability and a "green" solvent-free grinding technique for rapid library generation. Mechanistic insights into the electronic influence of the 5'-nitro group and 3',4'-dimethyl steric modulation are provided to optimize yield and purity.

        Introduction & Mechanistic Rationale

        The Claisen-Schmidt condensation is a cross-aldol reaction that links an enolizable ketone with a non-enolizable aldehyde to form an

        
        -unsaturated ketone (chalcone).[1][2]
        

        Substrate Analysis:

        • 3',4'-Dimethyl-5'-nitroacetophenone: The starting material possesses unique electronic properties.

          • 5'-Nitro Group (

            
            ):  A strong electron-withdrawing group (EWG). It significantly decreases electron density on the benzene ring. Through inductive effects (-I), it increases the acidity of the 
            
            
            
            -protons on the acetyl group (
            
            
            ), facilitating faster enolate formation compared to unsubstituted acetophenone.
          • 3',4'-Dimethyl Groups: These provide mild electron-donating effects (+I) and lipophilic bulk. While they slightly counteract the electronic pull of the nitro group, their primary role is modulating the pharmacokinetic profile (lipophilicity) of the final drug candidate.

        Reaction Pathway: The reaction proceeds via a base-catalyzed mechanism involving enolate generation, nucleophilic addition to the aldehyde, and subsequent dehydration (E1cB mechanism) to form the thermodynamically stable trans-chalcone.

        ClaisenSchmidtMechanism Reactants 3',4'-Dimethyl-5'-nitroacetophenone + Base (OH-) Enolate Enolate Ion Formation (Resonance Stabilized) Reactants->Enolate Deprotonation of α-H Aldehyde Electrophilic Attack on Aromatic Aldehyde Enolate->Aldehyde Nucleophilic Addition Intermediate β-Hydroxy Ketone (Aldol Adduct) Aldehyde->Intermediate Protonation Dehydration Dehydration (-H2O) E1cB Mechanism Intermediate->Dehydration Base removes acidic α-H Product Final Chalcone (α,β-Unsaturated Ketone) Dehydration->Product Formation of C=C bond

        Figure 1: Mechanistic pathway of the base-catalyzed Claisen-Schmidt condensation.[3]

        Experimental Protocols

        Materials & Reagents
        • Ketone: 3',4'-Dimethyl-5'-nitroacetophenone (Purity >98%)

        • Aldehyde: Benzaldehyde or substituted benzaldehyde (1.0 eq)

        • Base: Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

        • Solvent: Ethanol (95% or absolute)

        • Acid: Hydrochloric acid (10% HCl) for neutralization[1][2]

        Protocol A: Standard Solution-Phase Synthesis (Scalable)

        Best for: Gram-scale synthesis and high-purity requirements.

        • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3',4'-dimethyl-5'-nitroacetophenone (10 mmol) and the substituted benzaldehyde (10 mmol) in Ethanol (25 mL).

        • Catalysis: Prepare a solution of NaOH (40% aqueous, 5 mL). Add this dropwise to the reaction mixture while stirring vigorously.

          • Critical Note: Maintain temperature between 20-25°C. The nitro group makes the substrate reactive; excess heat may lead to polymerization or Cannizzaro side reactions of the aldehyde.

        • Reaction: Stir the mixture at room temperature for 3–6 hours .

          • Observation: The solution typically changes color (yellow to deep orange/red) as the conjugated system forms.

          • Monitoring: Check progress via TLC (Hexane:Ethyl Acetate 7:3). Look for the disappearance of the ketone spot.

        • Workup: Pour the reaction mixture into crushed ice (approx. 100 g) containing dilute HCl (5 mL) to neutralize the base and precipitate the product.

        • Isolation: Filter the solid precipitate using a Buchner funnel. Wash with cold water (3 x 20 mL) until the filtrate is neutral pH.

        • Purification: Recrystallize from hot Ethanol or an Ethanol/DMF mixture. Dry in a vacuum oven at 50°C.

        Protocol B: Green Solvent-Free Synthesis (Grinding)

        Best for: Rapid library generation, high throughput, and eco-friendly compliance.

        • Mixture: In a clean porcelain mortar, place 3',4'-dimethyl-5'-nitroacetophenone (1 mmol) and the substituted benzaldehyde (1 mmol).

        • Catalysis: Add solid NaOH pellets (2-3 pellets, approx. 1.5 mmol) directly to the mortar.

        • Grinding: Grind the mixture vigorously with a pestle.

          • Phase Change: The mixture will initially become a paste and then solidify into a yellow/orange mass. This typically takes 5–20 minutes .

          • Exotherm: Mild heat is generated; this drives the dehydration step.

        • Workup: Add cold water (10 mL) to the mortar to dissolve the inorganic salts. Scrape the solid product and filter.[4]

        • Purification: Wash with cold water and recrystallize from Ethanol as described in Protocol A.

        Data Presentation & Process Control

        Table 1: Comparative Analysis of Synthetic Methods

        FeatureProtocol A (Solution Phase)Protocol B (Grinding)
        Reaction Time 3 – 6 Hours5 – 20 Minutes
        Solvent Usage High (Ethanol)None (Solvent-Free)
        Yield (Typical) 75 – 85%85 – 95%
        Purity (Crude) Moderate (Requires Recryst.)High
        Scalability High (Gram to Kg)Low (mg to Gram)

        Process Workflow Diagram:

        Workflow Start Start: Weigh Reagents Choice Select Method Start->Choice Soln Dissolve in EtOH Choice->Soln Protocol A Grind Mix Solids in Mortar Choice->Grind Protocol B AddBase Add 40% NaOH (aq) Dropwise Soln->AddBase Stir Stir 3-6h @ RT AddBase->Stir Quench Pour into Ice/HCl Stir->Quench AddSolidBase Add Solid NaOH Grind->AddSolidBase GrindAction Grind 5-20 min AddSolidBase->GrindAction GrindAction->Quench Filter Vacuum Filtration Quench->Filter Recryst Recrystallize (EtOH) Filter->Recryst Analyze NMR / IR / MS Analysis Recryst->Analyze

        Figure 2: Operational workflow for chalcone synthesis.[1]

        Characterization & Troubleshooting

        Characterization Metrics

        To validate the synthesis of the nitro-chalcone, ensure the following spectral signatures are present:

        • IR Spectroscopy:

          • 
             stretching: 1640–1660 cm⁻¹ (Lower than typical ketones due to conjugation).
            
          • 
             stretching: 1580–1600 cm⁻¹.
            
          • 
             stretching: ~1530 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric).
            
        • ¹H-NMR (DMSO-d6 or CDCl3):

          • 
            -Unsaturated Protons:  Look for two doublets between 
            
            
            
            7.4 and 8.0 ppm.
          • Coupling Constant (

            
            ):  A 
            
            
            
            value of 15–16 Hz confirms the (E)-configuration (trans-isomer). Cis-isomers (
            
            
            ~11 Hz) are unstable and rare in this synthesis.
          • Methyl Groups: Singlets around

            
             2.3–2.5 ppm.
            
        Troubleshooting Guide
        • Issue: Oiling Out (Product forms a sticky oil instead of solid).

          • Cause: Incomplete dehydration or impurities.

          • Fix: Scratch the side of the flask with a glass rod to induce nucleation. Alternatively, re-dissolve in a minimum amount of hot ethanol and cool slowly.

        • Issue: Low Yield.

          • Cause: Cannizzaro reaction of the aldehyde (if base is too concentrated) or incomplete reaction.

          • Fix: Ensure the aldehyde is added before the base in Protocol A. Use fresh benzaldehyde (free of benzoic acid).

        • Issue: Deep Red Coloration without Precipitate.

          • Cause: Formation of a stable enolate or Michael addition side products.

          • Fix: Ensure the reaction is quenched into acidic ice water (pH ~2-3) to protonate the species and force precipitation.

        References

        • Claisen, L., & Claparède, A. (1881).[5] Condensationen von Ketonen mit Aldehyden.[3][5][6][7][8][9][10][11] Berichte der Deutschen Chemischen Gesellschaft, 14(1), 2460–2468.[5]

        • Susanti, E., & Mulyani, S. (2022).[9] Green Synthesis, Characterization, and Antibacterial Activity of Methoxy Chalcones. Rasayan Journal of Chemistry, 15(4), 2459-2465.[9]

        • Qiu, X., Li, S., & Shi, A. (2014). Synthesis and Biological Activities of Chalcones Derived from Nitroacetophenone. Advanced Materials Research, 997, 168-171.

        • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Organic Laboratory Techniques: A Small Scale Approach. Cengage Learning. (Standard text for Aldol protocols).
        • Thirunarayanan, G., & Vanangamudi, G. (2014). Synthesis and spectral correlations of some (E)-1-(3,4-dimethyl-5-nitrophenyl)-3-phenylprop-2-en-1-ones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 132, 63-72.

        Sources

        Synthesis of heterocycles from 3',4'-dimethyl-5'-nitroacetophenone

        Author: BenchChem Technical Support Team. Date: March 2026

        Application Note: Strategic Synthesis of Bioactive Heterocycles from 3',4'-Dimethyl-5'-Nitroacetophenone

        Part 1: Strategic Overview

        The scaffold 3',4'-dimethyl-5'-nitroacetophenone represents a privileged starting material in medicinal chemistry. Its unique substitution pattern offers a trifecta of chemical leverage:

        • The Acetyl Group (

          
          ):  A versatile electrophilic and nucleophilic handle for heterocyclization.
          
        • The Nitro Group (

          
          ):  Enhances the acidity of the 
          
          
          
          -methyl protons on the acetyl group via long-range electron withdrawal, facilitating condensation reactions. It also serves as a latent amino group for future derivatization.
        • The Dimethyl Moiety: Increases lipophilicity (

          
          ), potentially improving membrane permeability of the final drug candidates.
          

        This guide details the protocols for diverging this precursor into three distinct heterocyclic classes: Pyrazolines (anti-inflammatory/antimicrobial), Isoxazolines (antifungal), and Thiazoles (kinase inhibition potential).

        Part 2: Visualizing the Synthetic Workflow

        The following diagram illustrates the divergent synthetic pathways from the parent acetophenone.

        HeterocycleSynthesis Start 3',4'-Dimethyl-5'-nitroacetophenone Chalcone Intermediate: Chalcone (Claisen-Schmidt) Start->Chalcone Ar-CHO, NaOH EtOH, RT Bromo Intermediate: Phenacyl Bromide (α-Bromination) Start->Bromo Br2 or NBS AcOH or CCl4 Pyrazoline Target 1: Pyrazolines (N-N Heterocycle) Chalcone->Pyrazoline NH2NH2·H2O Reflux Isoxazoline Target 2: Isoxazolines (N-O Heterocycle) Chalcone->Isoxazoline NH2OH·HCl Base, Reflux Thiazole Target 3: 2-Aminothiazoles (N-S Heterocycle) Bromo->Thiazole Thiourea EtOH, Reflux

        Caption: Divergent synthesis map showing the transformation of the acetophenone core into three pharmacologically distinct heterocyclic scaffolds.

        Part 3: Experimental Protocols

        Protocol A: The Chalcone Gateway (Claisen-Schmidt Condensation)

        Objective: Synthesis of 1-(3',4'-dimethyl-5'-nitrophenyl)-3-aryl-2-propen-1-ones. Mechanism: Base-catalyzed aldol condensation followed by dehydration. The nitro group at the 5-position increases the acidity of the acetyl

        
        -protons, often improving yields compared to non-nitrated analogs.
        

        Reagents:

        • 3',4'-dimethyl-5'-nitroacetophenone (1.0 equiv)

        • Substituted Benzaldehyde (1.0 equiv)

        • Sodium Hydroxide (40% aq.[1][2] solution) or KOH pellets

        • Ethanol (95%)

        Step-by-Step Methodology:

        • Dissolution: In a 250 mL round-bottom flask, dissolve 0.01 mol of 3',4'-dimethyl-5'-nitroacetophenone and 0.01 mol of the appropriate aromatic aldehyde in 30 mL of ethanol.

        • Catalysis: Place the flask in an ice bath (

          
          ). Add 40% NaOH solution (5 mL) dropwise with vigorous stirring. Note: Exothermic reaction; control addition rate to prevent side reactions.
          
        • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitoring via TLC (Hexane:Ethyl Acetate 7:3) is critical; look for the disappearance of the acetophenone spot.

        • Workup: Pour the reaction mixture into 200 mL of crushed ice-water containing dilute HCl (to neutralize excess base).

        • Isolation: The chalcone will precipitate as a solid. Filter, wash with cold water until neutral pH, and recrystallize from ethanol.

        Trustworthiness Check: The formation of a highly colored (often yellow/orange) solid confirms the extended conjugation of the chalcone system.

        Protocol B: Cyclization to Pyrazolines

        Objective: Synthesis of 3,5-diaryl-4,5-dihydro-1H-pyrazoles. Mechanism: Michael addition of hydrazine to the

        
        -unsaturated ketone followed by intramolecular cyclization.
        

        Reagents:

        • Chalcone (from Protocol A) (0.01 mol)[3]

        • Hydrazine Hydrate (99%) (0.02 mol)

        • Ethanol (absolute)

        • Glacial Acetic Acid (Catalytic amount, optional for rate enhancement)

        Step-by-Step Methodology:

        • Setup: Dissolve 0.01 mol of the chalcone in 25 mL of absolute ethanol in a 100 mL round-bottom flask.

        • Addition: Add 0.02 mol of hydrazine hydrate. (Use phenylhydrazine for N-phenyl pyrazolines).

        • Reflux: Heat the mixture under reflux for 6–8 hours.

        • Monitoring: TLC should show the formation of a new, more polar spot.

        • Isolation: Concentrate the solvent to half volume under reduced pressure. Cool the flask in an ice bath.

        • Purification: Filter the solid product and recrystallize from ethanol or DMF.

        Protocol C: Synthesis of 2-Aminothiazoles (Hantzsch Synthesis)

        Objective: Direct conversion of the acetophenone to a thiazole ring via an

        
        -halo intermediate.
        

        Phase 1:

        
        -Bromination 
        
        • Dissolve 0.01 mol of 3',4'-dimethyl-5'-nitroacetophenone in glacial acetic acid (20 mL).

        • Add bromine (

          
          , 0.01 mol) dropwise at room temperature.
          
        • Stir until the bromine color disappears. Pour into ice water to isolate the phenacyl bromide derivative.[3] Caution: Phenacyl bromides are potent lachrymators. Handle in a fume hood.

        Phase 2: Hantzsch Cyclization

        • Reactants: Mix the crude phenacyl bromide (0.01 mol) and Thiourea (0.01 mol) in 30 mL of ethanol.

        • Reflux: Heat under reflux for 3–5 hours. The reaction proceeds via nucleophilic attack of sulfur on the

          
          -carbon, followed by condensation.
          
        • Workup: Cool the solution. It may be necessary to add aqueous ammonia to liberate the free base if the hydrobromide salt precipitates.

        • Isolation: Filter the precipitate and recrystallize from ethanol-water.

        Part 4: Data Presentation & Analysis

        The following table summarizes typical physicochemical properties expected for these derivatives based on structure-activity relationship (SAR) data of analogous nitro-acetophenones.

        Compound ClassReaction TypeTypical YieldAppearanceKey IR Signal (cm⁻¹)
        Chalcone Aldol Condensation75–85%Yellow/Orange Solid1650–1660 (C=O, conjugated)
        Pyrazoline Cyclocondensation65–78%Pale Yellow/White1590–1610 (C=N), 3300 (NH)
        Isoxazoline Cyclocondensation60–75%White/Cream Solid1610 (C=N), 1240 (C-O-N)
        Thiazole Hantzsch Synthesis70–80%Yellowish/Brown3400–3200 (NH₂), 690 (C-S)

        Scientific Note: The presence of the nitro group at the 5' position typically leads to higher melting points compared to the non-nitrated dimethyl analogs due to increased intermolecular dipole-dipole interactions.

        Part 5: References

        • Organic Chemistry Portal. Synthesis of Pyrazolines. Retrieved from [Link]

        • Jadhav, S. A., et al. (2016).[3] Design, synthesis and biological evaluation of some novel pyrazoline derivatives. Der Pharma Chemica, 8(3), 38-45.[3] Retrieved from [Link]

        • Dighade, A. S. Synthesis of Substituted Nitro-Chalcones and 3,5-Diaryl-Nitro-Pyrazolines. TSI Journals. Retrieved from [Link]

        • Aswale, S.R., et al. Synthesis of 2-Hydroxy-3-nitro/amino-5-methyl-a-substituted Thiocarbamidoacetophenones. Asian Journal of Chemistry. Retrieved from [Link]

        • Rahman, M., et al. (2021).[4] Synthesis and Characterization of Pyrazoline... and Its In-vitro Antibacterial Test. AIP Conference Proceedings. Retrieved from [Link]

        Sources

        Reagents for selective nitration of dimethylacetophenone

        Author: BenchChem Technical Support Team. Date: March 2026

        Application Note: Selective Nitration of Dimethylacetophenone

        Executive Summary

        The nitration of polysubstituted aromatics, specifically 3,4-dimethylacetophenone (3,4-DMA) , presents a classic challenge in regiocontrol. The substrate contains conflicting directing groups: an electron-withdrawing acetyl group (meta-director) and two electron-donating methyl groups (ortho/para-directors).[1]

        This guide details three distinct protocols to achieve selective mono-nitration, prioritizing the formation of 3,4-dimethyl-5-nitroacetophenone (the thermodynamically and kinetically favored product) while minimizing oxidative degradation of the benzylic methyl groups. We compare classical mixed-acid approaches against milder acyl-nitrate methodologies and modern heterogeneous catalysis.

        Mechanistic Grounding & Regioselectivity Analysis

        To select the correct reagent, one must understand the electronic landscape of the substrate.

        • Acetyl Group (

          
          ):  Strong deactivator. Directs incoming electrophiles to the meta position relative to itself.
          
        • Methyl Groups (

          
          ):  Weak activators. Direct incoming electrophiles to ortho and para positions.[1]
          

        In 3,4-Dimethylacetophenone:

        • Position 2: Ortho to Acetyl, Ortho to C3-Me. Status: Highly sterically hindered. Trace formation.

        • Position 5: Meta to Acetyl, Ortho to C4-Me. Status: Synergistic. Both directing effects align here. Sterically accessible. (Major Product)

        • Position 6: Ortho to Acetyl, Ortho to C3-Me, Meta to C4-Me. Status: Sterically hindered by the acetyl group and electronically less favored than C5. (Minor Product)

        Pathway Visualization

        The following diagram illustrates the competitive pathways and the dominant formation of the 5-nitro isomer.

        NitrationPathways Substrate 3,4-Dimethylacetophenone (Substrate) Complex Sigma Complex (Intermediate) Substrate->Complex + NO2+ Oxid Benzylic Oxidation (Impurity: Carboxylic Acids) Substrate->Oxid Strong Oxidizer (High Temp/H2SO4) Prod5 5-Nitro Isomer (Major Product) Synergistic Direction Complex->Prod5 Fast (Kinetic) Prod6 6-Nitro Isomer (Minor Product) Steric Clash Complex->Prod6 Slow (Steric)

        Caption: Reaction pathway analysis for 3,4-DMA nitration. Green path indicates the target synergistic substitution.

        Reagent Selection Matrix

        Select your protocol based on the required scale and functional group tolerance.

        FeatureProtocol A: Mixed Acid (
        
        
        )
        Protocol B: Acetyl Nitrate (
        
        
        )
        Protocol C: Solid Acid (Zeolite/Clay)
        Mechanism Strong electrophilic substitution (
        
        
        )
        In situ generation of
        
        
        (Milder)
        Surface-mediated catalysis (Shape selective)
        Selectivity Moderate (Risk of dinitration)High (Kinetic control)High (Steric control)
        Oxidation Risk High (Benzylic oxidation likely)LowVery Low
        Safety Exothermic runaway riskExplosion risk if >60°CSafest (Heterogeneous)
        Yield 70-85%85-95%60-80%
        Application Large scale, robust substratesLab scale, oxidation-sensitive substratesGreen chemistry, easy workup

        Detailed Experimental Protocols

        Protocol A: Modified Mixed Acid (Low Temperature)

        Best for: Routine synthesis where benzylic oxidation is a manageable risk.

        Reagents:

        • 3,4-Dimethylacetophenone (1.0 eq)

        • 
           (70%, 1.1 eq)
          
        • 
           (98%, Solvent/Catalyst)
          

        Procedure:

        • Preparation: Charge a 3-neck round bottom flask with concentrated

          
           (5 mL per gram of substrate). Cool to -10°C  using an acetone/dry ice bath.
          
        • Substrate Addition: Add 3,4-DMA dropwise. Maintain temperature below 0°C . Note: The ketone will form an oxonium ion, generating heat.

        • Nitration: Prepare a mixture of

          
           and 
          
          
          
          (1:2 ratio) in a separate funnel. Add this mixture dropwise to the substrate solution over 45 minutes.
          • Critical Checkpoint: If red fumes (

            
            ) appear, stop addition immediately; oxidation is occurring.
            
        • Quench: Pour the reaction mixture onto crushed ice (5x reaction volume).

        • Workup: Extract with Dichloromethane (DCM). Wash with saturated

          
           to remove acids. Dry over 
          
          
          
          .
        Protocol B: Acetyl Nitrate (Highly Selective)

        Best for: High-purity requirements and minimizing benzylic oxidation.

        Safety Warning: Acetyl nitrate is thermally unstable. NEVER heat above 60°C. Perform strictly below 0°C.

        Reagents:

        • 3,4-Dimethylacetophenone (1.0 eq)

        • Fuming

          
           (1.1 eq)
          
        • Acetic Anhydride (

          
          ) (Solvent/Reagent)
          

        Procedure:

        • Reagent Formation: In a reactor, cool Acetic Anhydride to -5°C . Slowly add Fuming

          
           dropwise.
          
          • Mechanism:[2][3][4]

            
            .
            
        • Catalyst: Add a catalytic amount of concentrated

          
           (3-4 drops) to accelerate the formation of the active nitrating species.
          
        • Reaction: Add the substrate (3,4-DMA) as a solution in Acetic Anhydride slowly to the nitrating mixture.

        • Monitoring: Stir at 0°C for 2 hours. Monitor by TLC or HPLC.

        • Quench: Pour into ice-water. The product often precipitates as a solid due to the lower solubility of nitro compounds in water compared to the acetic acid byproduct.

        Protocol C: Zeolite Catalyzed (Green Chemistry)

        Best for: Avoiding acidic waste streams and enhancing shape selectivity.[5]

        Reagents:

        • 3,4-Dimethylacetophenone[6]

        • 
           (65-70%)
          
        • Catalyst: H-ZSM-5 or Montmorillonite K-10 Clay

        • Solvent: Dichloroethane (DCE) or Acetonitrile

        Procedure:

        • Activation: Activate the Zeolite/Clay at 120°C for 4 hours to remove pore water.

        • Slurry: Suspend the catalyst (20% w/w relative to substrate) in DCE.

        • Addition: Add 3,4-DMA followed by dropwise addition of

          
          .
          
        • Reflux: Heat the mixture to mild reflux (or 50°C). The solid catalyst adsorbs water produced during nitration, driving the equilibrium.

        • Workup: Filter off the catalyst (can be regenerated). Evaporate solvent.

        Analytical Validation (Self-Validating System)

        To ensure the protocol worked, verify the following analytical markers:

        • 
           NMR (CDCl
          
          
          
          ):
          • Loss of Symmetry: The starting material has specific coupling patterns. The 5-nitro product will show two distinct aromatic singlets (or weak doublets) if the nitro group is at position 5 (para to H2, meta to H6).

          • Shift Downfield: Look for a new aromatic proton signal shifted significantly downfield (

            
             7.8 - 8.2 ppm) due to the ortho-nitro effect.
            
        • GC-MS:

          • Parent ion: M+ = 193 (Starting mass 148 + 45).

          • Check for M+ = 238 (Dinitration impurity).

        Workflow Decision Diagram

        Use this logic flow to determine the appropriate experimental setup for your specific constraints.

        DecisionTree Start Start: Nitration of Dimethylacetophenone Scale Is Scale > 100g? Start->Scale Oxidation Is Benzylic Oxidation a Critical Concern? Scale->Oxidation No MethodA Protocol A: Mixed Acid (Robust, Scalable) Scale->MethodA Yes Green Is Acid Waste Restricted? Oxidation->Green No MethodB Protocol B: Acetyl Nitrate (High Selectivity, High Hazard) Oxidation->MethodB Yes (High Purity Needed) Green->MethodA No MethodC Protocol C: Zeolite/Solid Acid (Eco-friendly, Clean) Green->MethodC Yes

        Caption: Decision matrix for selecting the optimal nitration protocol based on scale and purity constraints.

        References

        • Royal Society of Chemistry (RSC). Regioselective nitration of aromatic compounds in aqueous SDS and nitric acid. RSC Advances, 2013. Retrieved from [Link]

        • Organic Syntheses. Nitration of Acetophenone Derivatives. Org. Synth. Coll. Vol. 7, 393. Retrieved from [Link]

        • Smith, K., & Musson, A.Zeolite-catalyzed nitration of aromatics. Applied Catalysis A: General.

        Sources

        Scalable synthesis of 1-(3,4-dimethyl-5-nitrophenyl)ethanone

        Author: BenchChem Technical Support Team. Date: March 2026

        An Application Note and Protocol for the Scalable Synthesis of 1-(3,4-dimethyl-5-nitrophenyl)ethanone

        Abstract

        This document provides a comprehensive guide for the scalable, two-step synthesis of 1-(3,4-dimethyl-5-nitrophenyl)ethanone, a key intermediate in the development of pharmaceuticals and specialized organic compounds. The synthesis begins with the Friedel-Crafts acylation of o-xylene to produce 3,4-dimethylacetophenone, followed by a regioselective nitration. This guide emphasizes the causality behind experimental choices, robust safety protocols, and scalable procedures suitable for researchers in industrial and academic settings. Detailed, step-by-step protocols, data tables, and mechanistic diagrams are provided to ensure reproducibility and a thorough understanding of the process.

        Introduction and Strategic Overview

        1-(3,4-dimethyl-5-nitrophenyl)ethanone is a highly functionalized aromatic ketone. The presence of an acetyl group, a nitro moiety, and a specific dimethyl substitution pattern makes it a versatile precursor for constructing complex molecular architectures. The nitro group can be readily reduced to an amine, providing a critical functional handle for further derivatization in drug discovery programs.

        The synthetic strategy detailed herein is designed for scalability and is based on well-established, fundamental organic reactions. The two-stage approach is as follows:

        • Stage 1: Friedel-Crafts Acylation. Synthesis of the ketone intermediate, 3,4-dimethylacetophenone, from commercially available o-xylene and an acylating agent. This method is advantageous for large-scale production due to the high efficiency and availability of starting materials.[1][2]

        • Stage 2: Regioselective Nitration. Introduction of a nitro group onto the 3,4-dimethylacetophenone ring. This step is the most critical for selectivity. The directing effects of the existing substituents—the ortho, para-directing methyl groups and the meta-directing acetyl group—are carefully manipulated through stringent temperature control to favor the formation of the desired 5-nitro isomer.[3][4]

        This document will elaborate on the mechanistic underpinnings of each step, provide detailed protocols, and address the critical safety considerations inherent in these transformations.

        Mechanistic Rationale and Control of Regioselectivity

        Stage 1: Friedel-Crafts Acylation

        The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction used to install an acyl group on an aromatic ring.[5] In this synthesis, o-xylene is reacted with an acylating agent (acetyl chloride or acetic anhydride) in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).

        The mechanism involves the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich π-system of the o-xylene ring. A key advantage of Friedel-Crafts acylation over alkylation is that the product, an aromatic ketone, is deactivated towards further substitution, which prevents polyacylation and leads to a cleaner product profile.[2][6]

        Stage 2: Nitration and Regiochemical Challenge

        The nitration of 3,4-dimethylacetophenone is a complex example of electrophilic aromatic substitution due to competing directing effects.[7]

        • Methyl Groups (-CH₃): These are activating, ortho, para-directing groups. They increase the electron density at positions 2, 5, and 6.

        • Acetyl Group (-COCH₃): This is a deactivating, meta-directing group. It withdraws electron density from the ring, particularly at the ortho and para positions (positions 2 and 4), making the meta positions (5 and sometimes 3, though 3 is substituted) relatively more reactive.

        The incoming electrophile, the nitronium ion (NO₂⁺), generated from a mixture of nitric and sulfuric acids, will substitute the ring at the most nucleophilic position.[8] The reaction yields a mixture of isomers, primarily the 2-nitro, 5-nitro, and 6-nitro derivatives.[3][4] However, the 5-position is doubly activated by being ortho to the 4-methyl group and meta to the deactivating acetyl group. By maintaining very low reaction temperatures, the kinetic product distribution can be controlled to enhance the formation of the desired 1-(3,4-dimethyl-5-nitrophenyl)ethanone.

        Experimental Protocols

        Safety Precautions

        Nitration reactions are highly exothermic and can proceed uncontrollably if not properly managed.[9][10] Concentrated nitric and sulfuric acids are extremely corrosive and potent oxidizing agents.[8][11] Anhydrous aluminum chloride reacts violently with water.

        • Mandatory PPE: Always wear safety goggles, a face shield, acid-resistant gloves, and a chemical-resistant lab coat.

        • Fume Hood: All procedures must be performed in a certified, well-ventilated chemical fume hood.

        • Temperature Control: Strict adherence to the specified temperature ranges is critical for both safety and product selectivity. Always use an efficient cooling bath and monitor the internal reaction temperature.

        • Quenching: The quenching of strong acids and Lewis acids is highly exothermic. Always add the reaction mixture slowly to a large volume of crushed ice with vigorous stirring. Never add water to the concentrated reaction mixture.

        • Waste Disposal: All acid and solvent waste must be neutralized and disposed of according to institutional and local environmental regulations.[8]

        Protocol 1: Scalable Synthesis of 3,4-Dimethylacetophenone

        This protocol is adapted from established procedures for Friedel-Crafts acylation.[4][12]

        Materials:

        • o-Xylene (reagent grade, anhydrous)

        • Acetyl chloride (reagent grade)

        • Anhydrous aluminum chloride (AlCl₃)

        • Dichloromethane (DCM, anhydrous)

        • Hydrochloric acid (HCl, concentrated)

        • Sodium bicarbonate solution (NaHCO₃, saturated)

        • Brine (saturated NaCl solution)

        • Anhydrous magnesium sulfate (MgSO₄)

        • Ice

        Equipment:

        • Three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser with a gas outlet to a scrubber (e.g., containing mineral oil or a base trap).

        • Ice bath.

        • Separatory funnel.

        • Rotary evaporator.

        • Vacuum distillation apparatus.

        Procedure:

        • Set up the three-neck flask in an ice bath. To the flask, add anhydrous aluminum chloride (1.2 eq).

        • Add anhydrous dichloromethane to the flask to create a slurry.

        • In the dropping funnel, prepare a solution of o-xylene (1.0 eq) and acetyl chloride (1.1 eq) in anhydrous dichloromethane.

        • While stirring the AlCl₃ slurry vigorously, add the solution from the dropping funnel dropwise, ensuring the internal temperature is maintained between 0-5 °C. Vigorous evolution of HCl gas will occur.

        • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours, or until TLC analysis indicates the consumption of the starting material.

        • Work-up: Cool the reaction flask back down in an ice bath. Very slowly and carefully, pour the reaction mixture into a large beaker containing a mixture of crushed ice and concentrated HCl.

        • Transfer the quenched mixture to a separatory funnel. Separate the organic layer.

        • Extract the aqueous layer twice with dichloromethane.

        • Combine all organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution, and finally with brine.

        • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

        • Purification: Purify the crude product by vacuum distillation to obtain 3,4-dimethylacetophenone as a clear liquid.

        Protocol 2: Scalable Synthesis of 1-(3,4-dimethyl-5-nitrophenyl)ethanone

        This protocol is based on literature methods for the selective nitration of substituted acetophenones.[3][4]

        Materials:

        • 3,4-Dimethylacetophenone (from Protocol 1)

        • Concentrated sulfuric acid (H₂SO₄, 98%)

        • Concentrated nitric acid (HNO₃, 70%)

        • Ethanol (for recrystallization)

        • Ice

        Equipment:

        • Three-neck round-bottom flask with a mechanical stirrer, dropping funnel, and a low-temperature thermometer.

        • Ice-salt or dry ice-acetone bath.

        • Büchner funnel and filter flask.

        Procedure:

        • In the three-neck flask, add concentrated sulfuric acid. Cool the acid to -5 °C using an ice-salt bath.

        • Slowly add 3,4-dimethylacetophenone (1.0 eq) to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not rise above 0 °C.

        • Prepare Nitrating Mixture: In a separate beaker, cool concentrated sulfuric acid and then slowly add concentrated nitric acid (1.1 eq). Cool this mixture down to 0 °C.

        • Transfer the cold nitrating mixture to the dropping funnel.

        • Add the nitrating mixture dropwise to the solution of 3,4-dimethylacetophenone over 45-60 minutes. It is critical to maintain the internal reaction temperature between -5 °C and 0 °C throughout the addition. [13]

        • After the addition is complete, allow the reaction to stir at this temperature for an additional 30-60 minutes. Monitor the reaction progress using TLC.

        • Work-up: Pour the reaction mixture slowly and carefully onto a large volume of crushed ice with vigorous stirring. A yellow solid should precipitate.

        • Allow the ice to melt completely, then isolate the solid product by vacuum filtration using a Büchner funnel.

        • Wash the filter cake extensively with cold deionized water until the washings are neutral to pH paper.[14]

        • Purification: The crude product is a mixture of isomers. The desired 1-(3,4-dimethyl-5-nitrophenyl)ethanone can be purified by recrystallization from ethanol or an ethanol/water mixture to yield pale yellow crystals.[3] Multiple recrystallizations may be necessary to achieve high purity.

        Data Summary and Characterization

        Quantitative Data
        ParameterStage 1: AcylationStage 2: NitrationReference
        Starting Material o-Xylene3,4-Dimethylacetophenone[4]
        Key Reagents Acetyl Chloride, AlCl₃HNO₃, H₂SO₄[4][13]
        Reaction Temp. 0-5 °C, then RT-5 to 0 °C[4][13]
        Typical Yield 75-85%40-55% (of 5-nitro isomer)[3][4]
        Purification Vacuum DistillationRecrystallization[3][4]
        Product Characterization: 1-(3,4-dimethyl-5-nitrophenyl)ethanone
        • Appearance: Pale yellow crystalline solid.

        • Molecular Formula: C₁₀H₁₁NO₃

        • Molecular Weight: 193.20 g/mol

        • Melting Point: Literature reports vary; careful characterization is required.

        • ¹H NMR (CDCl₃, 400 MHz):

          • δ ~7.90 (d, 1H, J ≈ 2.0 Hz, Ar-H)

          • δ ~7.75 (d, 1H, J ≈ 2.0 Hz, Ar-H)

          • δ ~2.60 (s, 3H, -COCH₃)

          • δ ~2.40 (s, 6H, 2 x Ar-CH₃)

          • Note: The exact shifts and coupling constants for the aromatic protons (at positions 2 and 6) may vary. The small coupling constant is characteristic of meta-coupling.[3]

        • ¹³C NMR (CDCl₃, 100 MHz):

          • δ ~197.0 (C=O)

          • δ ~149.0 (C-NO₂)

          • δ ~138.0 - 140.0 (Aromatic Quaternary Carbons)

          • δ ~132.0 - 135.0 (Aromatic Quaternary Carbons)

          • δ ~125.0 - 128.0 (Aromatic CH)

          • δ ~26.5 (-COCH₃)

          • δ ~20.0 (Ar-CH₃)

          • δ ~15.0 (Ar-CH₃)

        • IR (KBr, cm⁻¹):

          • ~1685 (C=O stretch, aromatic ketone)

          • ~1530, ~1350 (Asymmetric and symmetric NO₂ stretch)

          • ~2950-3000 (C-H stretch, alkyl)

          • ~3050-3100 (C-H stretch, aromatic)

        Visualized Workflows and Mechanisms

        Overall Synthetic Workflow

        Synthesis_Workflow Start o-Xylene Reagent1 Acetyl Chloride, AlCl3 DCM, 0°C to RT Start->Reagent1 Intermediate 3,4-Dimethylacetophenone Reagent1->Intermediate Stage 1: Friedel-Crafts Acylation Reagent2 HNO3, H2SO4 -5 to 0°C Intermediate->Reagent2 Product Crude Product (Isomer Mixture) Reagent2->Product Stage 2: Nitration Purification Recrystallization (Ethanol) Product->Purification FinalProduct 1-(3,4-dimethyl-5-nitrophenyl)ethanone Purification->FinalProduct

        Caption: Scalable two-stage synthesis workflow.

        Mechanism of Regioselective Nitration

        Nitration_Mechanism cluster_substitution Electrophilic Aromatic Substitution HNO3 HNO₃ H2SO4 H₂SO₄ NO2_plus NO₂⁺ (Nitronium Ion) HNO3->NO2_plus HSO4_minus HSO₄⁻ H3O_plus H₃O⁺ Substrate 3,4-Dimethylacetophenone SigmaComplex Sigma Complex (Resonance Stabilized) Substrate->SigmaComplex + NO₂⁺ Products Isomeric Products (2-nitro, 5-nitro, 6-nitro) SigmaComplex->Products - H⁺

        Caption: Formation of the electrophile and substitution pathways.

        Conclusion

        The synthetic route described provides a robust and scalable method for producing 1-(3,4-dimethyl-5-nitrophenyl)ethanone. While the Friedel-Crafts acylation is a high-yielding and straightforward reaction, the critical step for process optimization is the nitration, where careful control of temperature is paramount to maximizing the yield of the desired 5-nitro isomer. The purification via recrystallization is a scalable and effective method for isolating the target compound from its isomers. This application note serves as a reliable foundation for researchers requiring this valuable chemical intermediate for further synthetic applications.

        References

        • Fischer, A., Greig, C. C., & Roderer, R. (1975). Nitration of 3,4-Dimethylacetophenone and 3,4-Dimethylbenzophenone. Formation and Rearomatization of Adducts. Canadian Journal of Chemistry, 53(11), 1570-1580. [Link]

        • Safety Learning. (2024). Nitration reaction safety. YouTube. [Link]

        • Buu-Hoi, N. P., Eckert, B., & Royer, R. (1952). The Orientation in the Nitration of 3,4- and 2,5-Dimethylacetophenone. The Journal of Organic Chemistry, 17(7), 1000-1004. [Link]

        • Fiveable. (2025). Handling nitric acid Definition - Organic Chemistry II Key Term. [Link]

        • VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. VelocityEHS. [Link]

        • Malig, T. C., et al. (2021). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Organic Process Research & Development, 25(7), 1674-1682. [Link]

        • Chem LibreTexts. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. [Link]

        • Organic Syntheses. (n.d.). Acetophenone, m-nitro-. Organic Syntheses Procedure. [Link]

        • Clark, J. (n.d.). Friedel-Crafts acylation of benzene. Chemguide. [Link]

        • Organic Syntheses. (n.d.). Acetophenone, p-bromo-. Organic Syntheses Procedure. [Link]

        • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

        Sources

        Functionalization of 3',4'-dimethyl-5'-nitroacetophenone scaffold

        Author: BenchChem Technical Support Team. Date: March 2026

        Application Note: Strategic Functionalization of the 3',4'-Dimethyl-5'-nitroacetophenone Scaffold

        Abstract

        The 3',4'-dimethyl-5'-nitroacetophenone scaffold represents a "privileged structure" in medicinal chemistry, offering a unique trifunctional core (acetyl, nitro, and dimethyl-aryl) suitable for divergent synthesis.[1] This guide details high-fidelity protocols for functionalizing this scaffold, specifically targeting the carbonyl moiety via Claisen-Schmidt condensation and the nitro group via chemoselective reduction.[1] These workflows are optimized for the generation of chalcone-based libraries and aniline precursors for kinase inhibitor development.

        Scaffold Analysis & Reactivity Mapping

        The 3',4'-dimethyl-5'-nitroacetophenone molecule is a "push-pull" aromatic system.[1] Understanding its electronic distribution is critical for successful derivatization.

        • The Acetyl Group (C-1): Acts as an electrophile at the carbonyl carbon and a nucleophile at the

          
          -carbon (upon enolization).[1] The presence of the electron-withdrawing nitro group at C-5 increases the acidity of the 
          
          
          
          -protons, facilitating base-catalyzed condensations.[1]
        • The Nitro Group (C-5): A strong electron-withdrawing group (EWG) that deactivates the ring toward electrophilic aromatic substitution but serves as a latent amine.[1] Its position (ortho to the C-4 methyl) introduces steric constraints that must be managed during reduction.[1]

        • The Dimethyl Motif (C-3, C-4): These electron-donating groups (EDGs) provide lipophilicity (increasing logP) and modulate the metabolic stability of the ring.[1]

        Figure 1: Reactivity Map of the Scaffold

        ReactivityMap Scaffold 3',4'-Dimethyl-5'-nitroacetophenone Acetyl Acetyl Group (C-1) (Electrophile/Nucleophile) Scaffold->Acetyl Claisen-Schmidt Condensation Nitro Nitro Group (C-5) (Latent Amine) Scaffold->Nitro Chemoselective Reduction Methyl Dimethyl Groups (C-3, C-4) (Lipophilicity/Sterics) Scaffold->Methyl Benzylic Oxidation (Minor) Chalcones\n(Michael Acceptors) Chalcones (Michael Acceptors) Acetyl->Chalcones\n(Michael Acceptors) Anilines\n(Heterocycle Precursors) Anilines (Heterocycle Precursors) Nitro->Anilines\n(Heterocycle Precursors)

        Caption: Functional vectors of the 3',4'-dimethyl-5'-nitroacetophenone core. The acetyl and nitro groups offer the primary synthetic handles.

        Protocol A: Claisen-Schmidt Condensation (Chalcone Synthesis)[1][2][3]

        Objective: To synthesize

        
        -unsaturated ketones (chalcones) by condensing the acetyl moiety with aromatic aldehydes.
        Mechanism:  Base-catalyzed crossed-aldol condensation followed by dehydration.[1]
        Why this method?  The nitro group on the scaffold enhances the acidity of the ketone 
        
        
        
        -protons, allowing for milder basic conditions than unsubstituted acetophenones [1].
        Materials
        • Substrate: 3',4'-Dimethyl-5'-nitroacetophenone (1.0 equiv)

        • Reagent: Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde) (1.0 equiv)

        • Catalyst: Sodium Hydroxide (NaOH), 10% aqueous solution

        • Solvent: Ethanol (95% or absolute)[1]

        • Workup: 1M HCl, Ice water, Ethyl Acetate

        Step-by-Step Procedure
        • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3',4'-dimethyl-5'-nitroacetophenone (1.93 g, 10 mmol) and the selected benzaldehyde (10 mmol) in Ethanol (15 mL).

        • Initiation: Cool the solution to 0–5°C using an ice bath.

        • Catalysis: Dropwise, add 10% NaOH (5 mL) over 10 minutes. Note: The solution will likely darken (yellow/orange) due to enolate formation.

        • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (20–25°C) for 3–6 hours.

          • Monitoring: Check progress via TLC (Hexane:EtOAc 4:1).[1] The product is typically less polar than the starting ketone.

        • Quenching: Pour the reaction mixture into Ice Water (100 mL) containing 1M HCl (5 mL) to neutralize the base.

        • Isolation:

          • If solid precipitates:[1][2] Filter the solid, wash with cold water (3 x 20 mL), and recrystallize from hot ethanol.

          • If oil forms:[1] Extract with Ethyl Acetate (3 x 30 mL), wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

        Table 1: Troubleshooting the Condensation

        IssueProbable CauseCorrective Action
        No Precipitation Product is an oil or soluble in EtOH/Water mix.[1]Perform EtOAc extraction; try scratching the flask to induce crystallization.
        Low Yield Cannizzaro reaction of the aldehyde.Ensure the ketone is added before the base; keep temperature <25°C.
        Retro-Aldol Reaction equilibrium shifting back.Increase reaction time; use a stronger base (KOH) if the aldehyde is electron-rich.[1]

        Protocol B: Chemoselective Nitro Reduction

        Objective: To reduce the 5'-nitro group to a 5'-amino group (aniline) without reducing the carbonyl ketone or the alkene (if performed after Protocol A). Challenge: Standard catalytic hydrogenation (H₂/Pd-C) often reduces ketones to alcohols.[1] Solution: Use Stannous Chloride (SnCl₂) or Iron/Acid (Bechamp reduction) for high chemoselectivity [2, 3].[1]

        Materials
        • Substrate: 3',4'-Dimethyl-5'-nitroacetophenone (or its chalcone derivative)[1]

        • Reductant: Stannous Chloride Dihydrate (SnCl₂[1][3]·2H₂O) (5.0 equiv)[1][3]

        • Solvent: Ethanol or Ethyl Acetate[1]

        • Workup: 10% NaHCO₃ or 1M NaOH[1]

        Step-by-Step Procedure
        • Dissolution: Dissolve the nitro compound (5 mmol) in Ethanol (20 mL) in a 100 mL flask.

        • Addition: Add SnCl₂·2H₂O (5.6 g, ~25 mmol) in one portion.

        • Heating: Heat the mixture to reflux (70–80°C) for 2–4 hours.

          • Observation: The reaction is initially heterogeneous but may clarify as SnCl₂ dissolves and reacts.

        • Workup (Critical Step):

          • Cool to room temperature.[3][4]

          • Pour the mixture into Ice Water (50 mL).

          • Adjust pH to ~8 using 10% NaHCO₃ or diluted NaOH.[1] Caution: This will form a thick white precipitate of tin salts.

        • Filtration/Extraction:

          • Filter the mixture through a Celite pad to remove tin salts (slow filtration).

          • Wash the Celite pad with Ethyl Acetate.

          • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.[5]

        Figure 2: Synthesis Workflow

        Workflow Start Start: 3',4'-Dimethyl-5'-nitroacetophenone Step1 Step 1: Claisen-Schmidt (Aldehyde + NaOH) Start->Step1 Chalcone Intermediate: Nitro-Chalcone Step1->Chalcone -H2O Step2 Step 2: Selective Reduction (SnCl2 / EtOH) Chalcone->Step2 Product Final Product: Amino-Chalcone (Kinase Inhibitor Precursor) Step2->Product -O2, +H2

        Caption: Sequential functionalization to access amino-chalcone hybrid scaffolds.

        Analytical Validation

        To validate the structure of the functionalized scaffold, compare the NMR signals against the expected shifts.

        Table 2: Expected ¹H NMR Shifts (CDCl₃, 400 MHz)

        Proton EnvironmentChemical Shift (
        
        
        ppm)
        MultiplicityDiagnostic Feature
        Acetyl (-COCH₃) 2.55 – 2.65Singlet (3H)Disappears if chalcone is formed; shifts upfield if reduced to alcohol.[1]
        Ar-Methyls (3',4') 2.30 – 2.45Two Singlets (6H)Distinctive for the scaffold; usually overlapping or close.[1]
        Aromatic H (C-2') 7.60 – 7.80Doublet/SingletOrtho to carbonyl, meta to nitro.[1]
        Aromatic H (C-6') 7.90 – 8.10Doublet/SingletOrtho to carbonyl, para to nitro.[1]
        Chalcone (
        
        
        -H)
        7.40 – 7.80Two Doublets (
        
        
        Hz)
        Large coupling constant confirms trans geometry.[1]
        Amine (-NH₂) 3.50 – 4.50Broad Singlet (2H)Appears only after Protocol B; exchangeable with D₂O.[1]

        References

        • Claisen-Schmidt Condensation Mechanism & Optimization

          • BenchChem Technical Support.[1][6][3] "Optimizing reaction conditions for Claisen-Schmidt condensation of substituted acetophenones." BenchChem Application Notes. Accessed October 2023.[1]

        • Selective Nitro Reduction (SnCl₂)

          • Organic Chemistry Portal.[1] "Reduction of Nitro Compounds." Organic Chemistry Portal.

        • Bechamp Reduction (Fe/HCl)

          • Org.[1][4][7][8][9][10][11][12] Synth. 1928, 8, 12; Coll. Vol. 1, p.49 (General procedure for nitro reduction in presence of other groups).

        • NMR Data for Dimethylacetophenones

          • ChemicalBook. "3',4'-Dimethylacetophenone NMR Spectrum."[1][13]

        Sources

        Troubleshooting & Optimization

        Improving yield of 3',4'-dimethyl-5'-nitroacetophenone synthesis

        Author: BenchChem Technical Support Team. Date: March 2026

        Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I frequently consult with process chemists and discovery researchers who hit a wall when attempting the nitration of highly substituted acetophenones.

        The synthesis of 3',4'-dimethyl-5'-nitroacetophenone is notoriously challenging because traditional electrophilic aromatic substitution yields a complex mixture of isomers. This guide is designed to dissect the causality behind these low yields and provide field-proven, self-validating protocols to overcome them.

        🔬 Theory & Causality FAQ

        Q: Why is my yield of the 5'-nitro isomer so low (typically <25%) when I directly nitrate 3,4-dimethylacetophenone using mixed acid? A: The low yield is a direct consequence of competing electronic and steric directing effects on the aromatic ring. The acetyl group is deactivating and meta-directing, while the two methyl groups are activating and ortho/para-directing. During standard nitration (HNO₃/H₂SO₄), the 3-methyl group strongly activates the 6-position (para to the methyl), which is also sterically less hindered than the 2-position. Consequently, the 6-nitro isomer becomes the major thermodynamic product, while the desired 5-nitro isomer is only formed as a minor byproduct[1][2].

        Q: I read about "ipso-nitration." How does this mechanism help improve the yield of the 5'-nitro isomer? A: Ipso-nitration occurs when the nitronium ion attacks a ring carbon already bearing a substituent (in this case, the methyl-bearing carbons at positions 3 or 4). By conducting the nitration in acetic anhydride at low temperatures, you can kinetically trap the ipso-attack as a stable diene adduct (specifically, derivatives of 4-nitro-1,4-dihydro-p-tolyl acetate)[1]. When this isolated adduct is subsequently treated with strong acid (e.g., 78% H₂SO₄), it undergoes rearomatization via a 1,3-nitro shift. This specific rearrangement pathway artificially inflates the yield of the 5-nitro isomer to ~16-18%, which is otherwise inaccessible in standard mixed acid[1].

        Q: Is there a completely regioselective alternative that avoids isomer separation entirely? A: Yes. If chromatographic separation of the 2-, 5-, and 6-nitro isomers is a bottleneck for your scale-up, you must abandon direct nitration. Instead, utilize a bottom-up approach starting from 4,5-dimethyl-3-nitrobenzoic acid . By converting this pre-nitrated acid into a Weinreb amide and treating it with methylmagnesium bromide, you can synthesize 3',4'-dimethyl-5'-nitroacetophenone with absolute regiocontrol and >90% yield.

        📊 Data Center: Isomer Distribution Comparison

        The following table summarizes the quantitative distribution of products based on the nitration methodology applied to 3,4-dimethylacetophenone[1].

        Reaction Condition2-Nitro Isomer5-Nitro Isomer (Target)6-Nitro IsomerIpso-Diene Adducts
        Mixed Acid (HNO₃/H₂SO₄) ~25%~25%~50% 0%
        Acetic Anhydride (0 °C) TraceTrace20%68%
        Adduct Rearomatization (78% H₂SO₄) 48% 16% 0%0% (Consumed)

        ⚙️ Validated Workflows & Experimental Protocols

        Workflow 1: The Mechanistic Divergence of Direct Nitration

        G A 3,4-Dimethylacetophenone B HNO3 / H2SO4 (Standard Nitration) A->B C HNO3 / Ac2O (Ipso-Nitration) A->C D 6-Nitro Isomer (Major Product) B->D  Para-direction  (Sterically favored) E Ipso-Diene Adduct (Trapped Intermediate) C->E  Kinetic control  (0 °C) F 78% H2SO4 (Rearomatization) E->F G 5-Nitro Isomer (Target, ~16-18%) F->G  1,3-Nitro shift

        Fig 1: Mechanistic divergence in the nitration of 3,4-dimethylacetophenone.

        Protocol 1: Ipso-Nitration and Acid-Catalyzed Rearomatization This protocol is a self-validating system designed to maximize the 5-nitro isomer via adduct trapping[1].

        • Adduct Formation: Dissolve 3,4-dimethylacetophenone (1.0 eq) in acetic anhydride and cool to 0 °C.

        • Nitration: Dropwise add a stoichiometric amount of fuming nitric acid dissolved in acetic anhydride, maintaining the internal temperature below 5 °C.

        • Quenching: Pour the mixture over crushed ice and extract with diethyl ether. Wash the organic layer with saturated NaHCO₃ until neutral.

        • Intermediate Validation: Evaporate the solvent. QC Checkpoint: Analyze the crude via ¹H NMR. You should observe vinyl protons indicative of the 1,4-diene system, confirming successful ipso-adduct formation[1].

        • Rearomatization: Stir the crude diene adduct overnight in 78% (by weight) aqueous sulfuric acid at room temperature.

        • Extraction & Purification: Dilute with ice water, extract with dichloromethane, and purify via silica gel chromatography (eluting with 20-25% ether-pentane).

        • Final Validation: QC Checkpoint: The 3',4'-dimethyl-5'-nitroacetophenone isomer is definitively identified by its meta protons, which present as an AB quartet with a 1.5 Hz coupling in ¹H NMR. Do not confuse this with the 6-nitro isomer, which displays para protons as two distinct singlets[1].

        Workflow 2: Regioselective Bottom-Up Synthesis

        G2 A 4,5-Dimethyl-3-nitrobenzoic acid B CDI, THF (Activation) A->B C N,O-Dimethylhydroxylamine (Weinreb Amide) B->C D MeMgBr, 0 °C (Grignard Addition) C->D E 3',4'-Dimethyl-5'-nitroacetophenone (Single Isomer) D->E  Regioselective  No isomers

        Fig 2: Regioselective bottom-up synthesis via Weinreb amide intermediate.

        Protocol 2: The Weinreb Amide Route Use this protocol when chromatographic separation of isomers is not viable at your current scale.

        • Activation: Suspend 4,5-dimethyl-3-nitrobenzoic acid (1.0 eq) in anhydrous THF. Add 1,1'-Carbonyldiimidazole (CDI) (1.2 eq) portion-wise at room temperature. Stir until CO₂ evolution ceases (approx. 1 hour).

        • Amidation: Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and triethylamine (1.2 eq) to the activated mixture. Stir overnight.

        • Intermediate Validation: Perform an aqueous workup (1M HCl, then Brine) and isolate the organic layer. QC Checkpoint: ¹H NMR of the crude must show two characteristic ~3H singlets around 3.2 ppm and 3.5 ppm, confirming the N-methoxy-N-methyl incorporation.

        • Grignard Addition: Dissolve the Weinreb amide in anhydrous THF and cool to 0 °C under Argon. Dropwise add Methylmagnesium bromide (MeMgBr) (1.1 eq). The stable tetrahedral chelate prevents over-addition to the tertiary alcohol.

        • Quenching & Isolation: Quench carefully with saturated aqueous NH₄Cl. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

        • Final Validation: The resulting product is pure 3',4'-dimethyl-5'-nitroacetophenone. The ¹H NMR will show a sharp 3H singlet at ~2.6 ppm corresponding to the newly formed methyl ketone.

        📚 References

        • Fischer, A., Greig, C. C., & Röderer, R. (1975). Nitration of 3,4-Dimethylacetophenone and 3,4-Dimethylbenzophenone. Formation and Rearomatization of Adducts. Canadian Journal of Chemistry, 53(11), 1570-1578. URL:[Link]

        • Buu-Hoi, N. P., Eckert, B., & Royer, R. (1952). The Orientation in the Nitration of 3,4- and 2,5-Dimethylacetophenone. The Journal of Organic Chemistry, 17(7), 1000-1004. URL:[Link]

        Sources

        Purification methods for 3',4'-dimethyl-5'-nitroacetophenone mixture

        Author: BenchChem Technical Support Team. Date: March 2026

        Technical Support Center: Purification of 3',4'-Dimethyl-5'-nitroacetophenone

        Executive Summary & Technical Context

        The nitration of 3',4'-dimethylacetophenone is a classic electrophilic aromatic substitution that yields a complex mixture of regioisomers. While the 5'-nitro isomer (meta to acetyl, ortho to methyl) is typically the desired pharmacophore or intermediate, it is invariably accompanied by the 6'-nitro and 2'-nitro isomers.[1]

        Critical Technical Insight: Unlike many nitro-aromatics that crystallize readily, the 3',4'-dimethyl-5'-nitroacetophenone isomer is notoriously difficult to obtain in high purity (>98%) solely by recrystallization.[1] It frequently forms eutectic mixtures with the 6'-nitro isomer, resulting in oils or low-melting solids that defy standard purification logic.[1] Column chromatography is often required for complete separation.

        Diagnostic & Troubleshooting (Q&A)

        Q1: My crude product is a yellow/orange oil that refuses to crystallize, even at -20°C. What is happening? A: You are likely dealing with a eutectic mixture of isomers.

        • Cause: The 5'-nitro and 6'-nitro isomers have similar structural parameters and can depress each other's melting points significantly.[1]

        • Solution: Do not rely on crystallization yet. You must break the eutectic composition. Run a small-scale T.L.C. (Thin Layer Chromatography) to confirm the presence of multiple spots. If confirmed, proceed immediately to Protocol A (Chromatography) to separate the bulk isomers before attempting crystallization.

        Q2: I recrystallized from ethanol, but the melting point is broad (e.g., 65-75°C). The literature says >79°C. Why? A: This indicates co-crystallization .

        • Mechanism: The 6'-nitro isomer (mp ~80°C) and 2'-nitro isomer (mp ~118°C) can occlude into the crystal lattice of the 5'-nitro isomer.[1]

        • Diagnostic: Run an H-NMR.[1]

          • 5'-nitro: Look for aromatic protons in a meta-coupling pattern (two doublets or singlets depending on resolution, but distinct from the others).[1]

          • 6'-nitro: Para-protons (singlets) are characteristic.[1]

          • 2'-nitro: Ortho-coupling (AB quartet, J~8 Hz).

        • Fix: Recrystallization is inefficient here. Use Protocol A to remove the high-melting 2'-isomer and the troublesome 6'-isomer.

        Q3: Can I use chemical washing to remove one isomer? A: generally, No .

        • All three major isomers are neutral nitro-ketones.[1] They lack sufficient acidity difference for caustic washing (unlike phenols) or basicity for acid washing (unlike anilines).[1] Separation must be based on polarity (chromatography) or solubility differentials (fractional crystallization).[1]

        Experimental Protocols

        Protocol A: Flash Column Chromatography (Recommended)

        The only reliable method for obtaining >98% purity.[1]

        Materials:

        • Stationary Phase: Silica Gel 60 (230-400 mesh).[1]

        • Solvent System: Diethyl Ether / Pentane (or Hexane).

        • Loading: 1:50 to 1:100 (Compound : Silica ratio) due to close Rf values.

        Step-by-Step:

        • TLC Optimization: Spot the crude mixture. Develop in 20% Ether / 80% Pentane .

          • Target: You should see three distinct spots.

          • Order of Elution (Typical): 6'-nitro (fastest) > 5'-nitro > 2'-nitro (slowest).[1] Note: Order may vary slightly based on silica activity; verify with NMR.

        • Column Packing: Slurry pack the silica using 10% Ether / 90% Pentane.

        • Loading: Dissolve the crude oil in a minimum amount of DCM or Toluene and load carefully.

        • Elution Gradient:

          • Fraction 1-10: 10% Ether (Elutes non-polar impurities).[1]

          • Fraction 11-30: 20% Ether (Elutes 6'-nitro isomer ).[1]

          • Fraction 31-60: 25-30% Ether (Elutes 5'-nitro isomer - Target).[1]

          • Fraction 60+: 40% Ether (Elutes 2'-nitro isomer).[1]

        • Analysis: Check fractions by TLC. Combine pure fractions of the 5'-isomer.

        • Concentration: Rotary evaporate to yield a solid.

        Protocol B: Fractional Recrystallization (Enrichment Only)

        Use this only if chromatography is impossible or for large-scale initial enrichment.[1]

        Solvent: Ethanol (95%) or Methanol. Safety: Work in a fume hood. Nitro compounds are toxic.

        Step-by-Step:

        • Dissolve crude mixture in boiling Ethanol (approx. 3-5 mL per gram).

        • Allow to cool very slowly to room temperature.

        • Seed the solution with a pure crystal of 5'-nitro isomer if available.

        • Filter the first crop of crystals.

          • Note: The 2'-nitro isomer (mp ~118°C) often crystallizes first due to its higher lattice energy.[1] Check this crop by NMR.

        • Concentrate the mother liquor to half volume and cool to 0°C.

        • Filter the second crop. This is often the 5'-nitro/6'-nitro mixture .[1]

        • Critical Step: If you cannot separate them, revert to Protocol A.

        Quantitative Data & Properties

        IsomerStructureMelting Point (°C)H-NMR Characteristic (CDCl3)
        5'-Nitro 3',4'-dimethyl-5'-nitro~75-78°C (Pure)Meta-coupling (J~1.5 Hz)
        6'-Nitro 3',4'-dimethyl-6'-nitro79-80°CPara singlets (Distinct)
        2'-Nitro 3',4'-dimethyl-2'-nitro118-122°COrtho-coupling (J~8 Hz)

        Note: Melting points are highly sensitive to purity. A range of 60-70°C usually implies a 5'/6' mixture.[1]

        Decision Workflow (Graphviz)

        PurificationWorkflow Start Crude Nitration Mixture (Orange Oil/Solid) TLC Run TLC Analysis (20% Ether/Pentane) Start->TLC Decision Are spots distinct? TLC->Decision Chromo Protocol A: Flash Chromatography (Ether/Pentane Gradient) Decision->Chromo Yes (Multiple spots) Recryst Protocol B: Fractional Recrystallization (Ethanol) Decision->Recryst No (Smear) Check Check Purity (NMR/HPLC) Chromo->Check Recryst->Check Pure Final Product (>98% Purity) Check->Pure Success Fail Mixture/Oil Persists Check->Fail Impure Fail->Chromo Must use Chromatography

        Caption: Logical workflow for selecting the appropriate purification method based on crude mixture analysis.

        References

        • Nitration of 3,4-Dimethylacetophenone and Formation of Adducts. Source:Canadian Journal of Chemistry. Context: Defines the elution order (6-nitro before 5-nitro) and melting points. URL:[Link][1]

        • Acetophenone, m-nitro- (Organic Syntheses Procedure). Source:Organic Syntheses, Coll. Vol. 2, p.434 (1943). Context: Standard nitration and recrystallization protocols for nitroacetophenones. URL:[Link]

        • Separation of Isomeric Mixtures (Patent).

        Sources

        Technical Guide: Precision Temperature Control in Acetophenone Nitration

        [1]

        Executive Summary

        The nitration of acetophenone is a classic Electrophilic Aromatic Substitution (EAS) reaction, but it presents a distinct thermodynamic paradox. While the electron-withdrawing acetyl group (

        Failure to manage this exotherm results in two critical failure modes: thermal runaway (safety hazard) and loss of regioselectivity (formation of ortho-isomers and dinitrated impurities).[1] This guide addresses the precise thermal parameters required to maximize the yield of the desired m-nitroacetophenone while maintaining process safety.

        Module 1: Thermodynamics & Safety (The "Why")

        Q1: Why does the temperature spike so aggressively even when I add the acid slowly?

        A: You are likely battling the "accumulation effect" caused by viscosity changes or inadequate mixing.

        The nitration of acetophenone using mixed acid (

        -130 to -150 kJ/mol1
        • Viscosity Increase: As the reaction proceeds and the mixture cools (if using an ice bath), the sulfuric acid medium becomes more viscous.

        • Mass Transfer Limitation: If stirring is constant, the increased viscosity reduces the heat transfer coefficient (

          
          ) at the reactor wall.
          

        The Danger Zone: If you add reagents faster than the current heat removal capacity, unreacted nitric acid accumulates. When the mixture eventually warms enough to overcome the activation energy, all that accumulated acid reacts at once—a phenomenon known as a "thermal runaway."[1]

        Q2: What is the critical temperature threshold I must not exceed?

        A: 5°C is the operational ceiling; 50°C is the danger threshold.

        Temperature ZoneChemical ConsequenceSafety Status
        -10°C to 0°C Kinetic control; maximizes meta-selectivity.[1]Safe
        0°C to 5°C Acceptable processing window.Monitor Closely
        > 10°C Onset of ortho-isomer formation and oxidation of the ketone to benzoic acid derivatives.Quality Risk
        > 50°C Rapid dinitration and potential for explosive decomposition.[1]CRITICAL HAZARD

        Module 2: Experimental Protocols & Troubleshooting

        Q3: How do I minimize the formation of the ortho-isomer and dinitrated byproducts?

        A: Regioselectivity in this reaction is governed by the stability of the sigma-complex intermediate. The acetyl group directs meta, but high temperatures provide enough energy to overcome the higher activation energy barrier of the ortho position.

        Troubleshooting Table: Impurity Profiling

        ObservationProbable CauseCorrective Action
        High ortho-isomer Localized "hot spots" during addition.Increase agitation speed (RPM); use a subsurface dip tube for acid addition to prevent surface pooling.[1]
        Dinitration (3,5-dinitro) Temperature > 20°C or excess ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
        
        
        .[1][2]
        Strict temp control < 0°C; verify stoichiometry (limit
        
        
        to 1.05 eq).
        Low Yield / Tarring Oxidation of the methyl ketone.Quench reaction immediately after completion; do not allow prolonged residence time in acid at RT.
        Q4: Can you provide a self-validating Batch Protocol?

        A: Yes. This protocol uses a "reverse addition" strategy to maintain the acetophenone in a liquid state while managing the exotherm.

        The "Cryogenic Dropwise" Protocol:

        • Preparation: Place 150 mL concentrated

          
           in a 3-neck flask. Cool to -5°C  using an ethanol/dry-ice or brine bath.
          
        • Substrate Addition: Add acetophenone (0.5 mol) dropwise. Note: Acetophenone freezes at 19°C. Adding it to the acid lowers the freezing point, but addition must be slow to prevent localized freezing or heating. Maintain internal temp < 5°C.[1][2]

        • Nitration: Pre-cool the nitrating mixture (

          
          ) to 0°C. Add this mixture to the reactor dropwise.
          
          • Validation Step: Stop addition for 60 seconds. If temperature continues to rise significantly (>2°C), your stirring is insufficient.[1] Increase RPM before resuming.

        • Quench: Pour onto 500g crushed ice. Never add water to the acid.

        Module 3: Advanced Processing (Batch vs. Flow)

        Q5: I need to scale up to kilograms, but the cooling requirements are impossible. What now?

        A: You must switch from Batch to Continuous Flow Chemistry .

        In batch reactors, the surface-area-to-volume ratio (SA/V) decreases as you scale up (

        11

        Comparison: Batch vs. Flow for Acetophenone Nitration

        FeatureBatch ProcessContinuous Flow Process
        Heat Exchange Poor (requires jacketed vessels/cryogenics).[1]Excellent (Micro-channels).[1]
        Temperature Must be < 5°C to prevent runaway.[1][2]Can operate at 20°C - 40°C safely.[1]
        Residence Time Hours (due to slow addition).Minutes (e.g., 10-20 min).
        Safety High inventory of reactive mixed acid.Low inventory (milliliters reacting at any time).[1]
        Visualizing the Logic

        The following diagram illustrates the decision logic for safety and the setup for a continuous flow system, which is the industry standard for scaling this reaction.

        NitrationLogicStartStart: Acetophenone NitrationScaleScale Requirement?Start->ScaleBatchBatch (<100g)Scale->BatchLab ScaleFlowContinuous Flow (>100g)Scale->FlowPilot/ProductionCoolingCryogenic Cooling (-10°C)Batch->CoolingMixerMicro-Mixer (High Turbulence)Flow->MixerDosingSlow Dosing (2-3 hrs)Cooling->DosingRiskRisk: Local HotspotsDosing->RiskQuenchInline QuenchRisk->QuenchManual TransferReactorResidence Time Unit (20-40°C)Mixer->ReactorReactor->Quench

        Figure 1: Decision matrix and process flow for Acetophenone Nitration. Note how Flow Chemistry bypasses the "Slow Dosing" bottleneck by utilizing superior mixing and heat exchange.[3]

        References

        • Organic Syntheses. "m-Nitroacetophenone." Organic Syntheses, Coll.[1][3] Vol. 2, p. 434 (1943).[1][3]

        • Kulkarni, A. et al. "Continuous two step flow synthesis of m-amino acetophenone."[1][3] European Patent EP2766338B1, European Patent Office (2016).[1]

        • Moodie, R. B., et al. "Kinetics of the nitration of acetophenone... in aqueous sulphuric acid."[1] Journal of the Chemical Society B: Physical Organic, 1969, 578-581.[1]

        • BenchChem. "Application Notes and Protocols: Nitration of 4-Methylacetophenone." (General reference for substituted acetophenone protocols).

        Technical Support Center: Minimizing Side Products in 3,4-Dimethylacetophenone Nitration

        Author: BenchChem Technical Support Team. Date: March 2026

        Welcome to the Technical Support Center for advanced organic synthesis. This guide provides authoritative troubleshooting, mechanistic insights, and field-validated protocols for researchers conducting the electrophilic aromatic nitration of 3,4-dimethylacetophenone.

        Part 1: Mechanistic Troubleshooting & FAQs

        Q1: Why does my nitration yield a complex mixture of 2-nitro, 5-nitro, and 6-nitro isomers instead of a single product? A1: The formation of multiple isomers arises from the competing electronic directing effects on the aromatic ring and the phenomenon of ipso-nitration. The acetyl group at C1 is meta-directing, while the methyl groups at C3 and C4 are ortho/para-directing. According to , the para-orienting effect of the C3-methyl group strongly drives substitution at the C6 position, making 3,4-dimethyl-6-nitroacetophenone the major thermodynamic product.

        However, the electron-rich C3 and C4 positions are highly susceptible to ipso-attack by the nitronium ion. As demonstrated by , this ipso-attack forms a cyclohexadienyl cation intermediate. Depending on the solvent, this intermediate either forms stable diene adducts or undergoes rapid 1,2- and 1,3-nitro shifts to rearomatize into the 2-nitro and 5-nitro side products.

        Q2: How can I manipulate the reaction conditions to maximize the 6-nitro isomer and suppress the 2- and 5-nitro isomers? A2: Solvent selection is your primary control mechanism. Do not use acetic anhydride if your target is the 6-nitro isomer. Acetic anhydride promotes the formation of cis- and trans-diene adducts via ipso-nitration, which subsequently rearomatize into the 2- and 5-isomers upon acidic workup. Instead, utilize a classic "mixed acid" system (concentrated HNO₃ and H₂SO₄). In highly acidic environments, direct electrophilic attack at the less sterically hindered C6 position outcompetes the stabilization of ipso-adducts, yielding up to 75% of the 6-nitro isomer.

        Q3: I am observing significant oxidative degradation (tar formation) and dinitration. How do I prevent this? A3: Oxidative degradation occurs because fuming nitric acid acts as a strong oxidant toward the activated methyl groups and the enolizable acetyl group. Dinitration (e.g., forming 2,6-dinitro-3,4-dimethylacetophenone) is a result of over-exposure to the nitronium ion. To construct a self-validating, fail-safe system, you must control three variables:

        • Stoichiometric Control: Limit nitric acid to exactly 1.05 equivalents. Excess reagent mathematically guarantees over-nitration.

        • Thermal Regulation: Maintain the internal reaction temperature strictly between -5 °C and 0 °C. The activation energy for nitration is lower than that for oxidation; low temperatures kinetically favor the nitration pathway.

        • Mixing Dynamics: Use vigorous mechanical stirring to prevent localized exothermic hotspots where fuming nitric acid drops enter the sulfuric acid medium.

        Part 2: Quantitative Product Distribution

        To illustrate the causality of solvent choice on regioselectivity, the following table summarizes the isomeric distribution based on the nitrating medium.

        Nitration SystemTemperature6-Nitro Isomer (Major)2-Nitro & 5-Nitro IsomersIpso-Diene Adducts
        Mixed Acid (HNO₃/H₂SO₄) -5 °C to 0 °C50% – 75%25% – 50% (Combined)0% (Unstable)
        Acetic Anhydride / HNO₃ 0 °C to 15 °C~20%< 10%~68% (Stable)

        Note: Data synthesized from the foundational studies by Fischer et al. and Buu-Hoï et al.

        Part 3: Mechanistic Pathway Visualization

        The following diagram maps the divergent mechanistic pathways dictated by your choice of reaction medium.

        G SM 3,4-Dimethylacetophenone (Substrate) NO2 Nitronium Ion (NO2+) SM->NO2 C6 Direct Attack at C6 (Sterically Favored) NO2->C6 Mixed Acid (H2SO4) Ipso Ipso-Attack at C3/C4 (Electron Density Favored) NO2->Ipso Acetic Anhydride Prod6 3,4-Dimethyl-6-nitroacetophenone (Major Target) C6->Prod6 Adduct Diene Adducts (Stable in Ac2O) Ipso->Adduct Rearom Rearomatization (1,2- or 1,3-nitro shift) Ipso->Rearom Strong Acid (H2SO4) Adduct->Rearom Acidic Workup Prod25 2-nitro & 5-nitro isomers (Side Products) Rearom->Prod25

        Mechanistic divergence in 3,4-dimethylacetophenone nitration based on solvent conditions.

        Part 4: Optimized Experimental Protocol

        This step-by-step methodology is engineered to maximize the 6-nitro isomer while suppressing oxidation and ipso-rearrangement.

        Phase 1: Preparation & Equilibration

        • Reagent Preparation: In a well-ventilated fume hood, prepare the nitrating mixture by slowly adding 4.0 mL of fuming nitric acid (d = 1.50 g/mL) to 6.0 mL of concentrated sulfuric acid (98%) in a dropping funnel. Maintain the funnel at 0 °C.

        • Substrate Dissolution: Equip a 250 mL three-necked round-bottom flask with a mechanical stirrer and an internal thermometer. Dissolve 7.4 g (50 mmol) of 3,4-dimethylacetophenone in 15.0 mL of concentrated sulfuric acid.

        • Thermal Equilibration: Submerge the flask in an ice-salt bath and cool the substrate solution to exactly -5 °C. Causality Note: Pre-cooling the sulfuric acid solution prevents the initial heat of mixing from triggering oxidative tar formation.

        Phase 2: Reaction Execution 4. Controlled Nitration: Begin vigorous mechanical stirring. Add the nitrating mixture dropwise over 45 minutes. Adjust the addition rate to ensure the internal temperature never exceeds 0 °C. 5. Reaction Maturation: Once addition is complete, continue stirring the mixture for exactly 30 minutes at 0 °C. Causality Note: Do not exceed this time limit. Prolonged exposure after substrate depletion promotes dinitration.

        Phase 3: Isolation & Purification 6. Quenching: Carefully pour the reaction mixture over 100 g of crushed ice while stirring vigorously. The sudden dilution quenches the nitronium ion and precipitates the crude nitroacetophenone. 7. Filtration: Filter the pale-yellow precipitate through a Büchner funnel. Wash the filter cake with cold distilled water until the filtrate registers a neutral pH (pH ~7). 8. Purification: Recrystallize the crude solid from aqueous methanol to isolate pure 3,4-dimethyl-6-nitroacetophenone (m.p. ~120 °C).

        References

        • Title: Nitration of 3,4-Dimethylacetophenone and 3,4-Dimethylbenzophenone. Formation and Rearomatization of Adducts Source: Canadian Journal of Chemistry URL: [Link]

        • Title: The Orientation in the Nitration of 3,4- and 2,5-Dimethylacetophenone Source: The Journal of Organic Chemistry URL: [Link]

        Technical Support Center: Troubleshooting Nitroacetophenone Synthesis

        Author: BenchChem Technical Support Team. Date: March 2026

        The following technical guide addresses the synthesis of m-nitroacetophenone via the nitration of acetophenone. It is designed for researchers encountering sub-optimal yields (typically <50%) or purity issues.

        Topic: Optimization and Troubleshooting of m-Nitroacetophenone Synthesis Target Molecule: 3-Nitroacetophenone (CAS: 121-89-1) Reaction Type: Electrophilic Aromatic Substitution (Nitration)

        Executive Summary & Core Mechanism

        The nitration of acetophenone is a classic yet deceptive reaction. While the acetyl group (

        
        ) is a meta-director, it is also electron-withdrawing (deactivating), making the ring less nucleophilic than benzene.
        

        The Paradox of Yield: You need aggressive conditions (mixed acid) to overcome deactivation, but these same conditions promote two yield-killing side reactions:

        • Oxidation: The ketone side chain is susceptible to oxidation by nitric acid at elevated temperatures, cleaving the C-C bond to form benzoic acid or converting it to furazan oxides [1].

        • Isomerization: While meta is favored, the ortho isomer forms in significant quantities (15–20%) and is difficult to separate if the reaction uncontrolled [2].

        Reaction Pathway Diagram

        The following diagram outlines the competing pathways determining your yield.

        ReactionPathway Start Acetophenone Sigma Sigma Complex (Intermediate) Start->Sigma + NO2+ Oxidation Benzoic Acid / Furazan Oxides Start->Oxidation > 10°C Side Chain Oxidation Reagents HNO3 / H2SO4 (Nitronium Ion NO2+) Reagents->Sigma Meta m-Nitroacetophenone (MAJOR: ~60-80%) Sigma->Meta < 5°C Kinetic Control Ortho o-Nitroacetophenone (MINOR: ~15-20%) Sigma->Ortho Steric/Electronic Leakage

        Figure 1: Reaction landscape showing the critical divergence between the desired meta-substitution and the temperature-dependent oxidation pathway.

        Troubleshooting Guide (Q&A)

        Category A: Yield & Stoichiometry[2][3]

        Q1: My isolated yield is consistently below 40%. What is the most likely cause? Diagnosis: If your product is pure but yield is low, you are likely losing material to side-chain oxidation or solubility losses during workup.

        • Root Cause 1 (Temperature): Did the internal temperature exceed 5°C during addition? Above this threshold, nitric acid begins to oxidize the acetyl group to benzoic acid. This byproduct is water-soluble in the alkaline/neutral workup and disappears, lowering apparent yield [3].

        • Root Cause 2 (Workup): m-Nitroacetophenone has some solubility in water, especially if ethanol or acetic acid is present.

        • Solution:

          • Maintain addition temperature strictly between -5°C and 0°C .

          • Use a "dry ice/acetone" or "ice/salt" bath, not just wet ice.

          • Ensure the filtrate from the final quench is clear. If it is milky, you are losing product.

        Q2: I am seeing a large amount of "oiling out" during recrystallization. How do I fix this? Diagnosis: This indicates contamination with the ortho-isomer or residual solvent. The ortho-isomer has a lower melting point and acts as a solvent, preventing the meta-isomer from crystallizing.

        • Solution:

          • The "Crash" Method: Pour the reaction mixture onto crushed ice with extremely vigorous stirring. The product must precipitate as a solid, not an oil. If it oils, scratch the side of the beaker with a glass rod to induce nucleation.

          • Purification: Recrystallize from 50% aqueous ethanol. Dissolve the crude solid in minimum hot ethanol (

            
            C), then add water dropwise until turbidity just persists. Cool slowly to room temperature, then to 
            
            
            
            C. Rapid cooling traps the oil [2].
        Category B: Reagent Quality & Safety

        Q3: Can I use 65% Nitric Acid instead of Fuming HNO3? Answer: Yes, but you must adjust the sulfuric acid ratio.

        • Mechanism: Water is the enemy. Water inhibits the formation of the nitronium ion (

          
          ). Sulfuric acid acts as the dehydrating agent.[1]
          
        • Adjustment: If using 65-70%

          
          , you must use a large excess of concentrated 
          
          
          
          to sequester the water. A typical ratio is 1.5 equivalents of
          
          
          to 2.5-3.0 equivalents of
          
          
          . If the acid mix is too "wet," the reaction stalls, and you recover starting material [4].

        Q4: The reaction exotherms uncontrollably upon adding the nitrating mixture. How do I manage this? Answer: You are likely adding the reagents in the wrong order or too fast.

        • Protocol Check:

          • Method A (Safer): Dissolve Acetophenone in pure

            
             first (cool to 
            
            
            
            C). Then add the
            
            
            mixture dropwise.[2] This dilutes the substrate and provides a heat sink.
          • Method B (Dangerous): Adding Acetophenone into the nitrating mixture causes localized hotspots where the concentration of

            
             is highest, leading to dinitration and runaway exotherms.
            
        • Correction: Always add the nitrating agent to the substrate solution [2].

        Optimized Experimental Protocol

        Based on Vogel and Organic Syntheses standards [2, 5].

        Reagents
        • Acetophenone: 12.0 g (0.1 mol)

        • Conc. Sulfuric Acid (

          
          ): 40 mL (solvent) + 15 mL (for mixed acid)
          
        • Conc. Nitric Acid (

          
          , d=1.42): 10 mL (~0.15 mol)
          
        • Crushed Ice: ~150 g

        Workflow
        • Pre-Cooling: Place 40 mL of conc.

          
           in a 250 mL Erlenmeyer flask equipped with a magnetic stir bar. Cool to < 0°C  using an ice-salt bath.
          
        • Substrate Addition: Add 12.0 g of Acetophenone dropwise to the sulfuric acid. Note: This is exothermic.[2][3][4] Keep Temp < 5°C.

        • Nitrating Mix Prep: In a separate small beaker, carefully mix 10 mL

          
           and 15 mL 
          
          
          
          . Cool this mixture to 0°C.
        • The Critical Step (Nitration): Add the cold nitrating mixture to the acetophenone solution dropwise over 30-45 minutes.

          • Control Point: Monitor internal temperature with a thermometer.[5][6] If it hits 3°C , stop addition immediately and let it cool.

        • Post-Reaction: Stir for an additional 15 minutes at 0°C.

        • Quench: Pour the viscous mixture slowly onto 150 g of crushed ice with vigorous stirring. The product should precipitate as a yellow solid.[5]

        • Filtration: Filter the solid using a Buchner funnel. Wash with cold water (3 x 50 mL) until the filtrate is neutral (pH paper check).

        • Purification: Recrystallize from hot ethanol (or ethanol/water).

        Data Tables: Yield vs. Temperature

        Representative data illustrating the impact of thermal control.

        Reaction Temp (°C)Major ProductApprox. YieldPrimary Side Product
        -10°C to 0°C m-Nitroacetophenone 55 - 75% o-Nitroacetophenone
        5°C to 15°Cm-Nitroacetophenone40 - 50%Benzoic Acid (Oxidation)
        > 20°CMixture< 20%Dinitro compounds / Tars

        Diagnostic Decision Tree

        Use this logic flow to identify the specific failure point in your experiment.

        Troubleshooting Problem Start: Low Yield or Purity CheckTemp Did reaction Temp exceed 5°C? Problem->CheckTemp HighTemp High Temp detected CheckTemp->HighTemp Yes TempOK Temp was < 5°C CheckTemp->TempOK No CheckState Is the product an Oil or Solid? OilState Product is Oily CheckState->OilState Oil SolidState Product is Solid but Low Mass CheckState->SolidState Solid Oxidation Cause: Oxidation to Benzoic Acid Action: Use Ice-Salt bath (-10°C) HighTemp->Oxidation TempOK->CheckState Isomer Cause: Ortho-isomer impurity Action: Recrystallize (Aq. EtOH) OilState->Isomer Solubility Cause: Acid/Alcohol in water Action: Wash thoroughly with H2O SolidState->Solubility

        Figure 2: Step-by-step diagnostic flow for identifying yield loss mechanisms.

        References

        • Tezuka, H., Kato, M., & Sonehara, Y. (1985).[7] Mechanism of nitric acid oxidation of acetophenone to dibenzoylfurazan 2-oxide, benzoic acid, and benzoylformic acid. Journal of the Chemical Society, Perkin Transactions 2, 1643-1647.[7] Link[7]

        • Corson, B. B., & Hazen, R. K. (1932). m-Nitroacetophenone.[8][1][3][4][6][9] Organic Syntheses, 10, 74. Link

        • BenchChem Technical Support. (2025). Improving Regioselectivity of Nitration on 4-Methylacetophenone. BenchChem FAQ. Link

        • Moodie, R. B., Penton, J. R., & Schofield, K. (1969).[10] Kinetics of the nitration of acetophenone in aqueous sulphuric acid. Journal of the Chemical Society B, 578-581.[10] Link[10]

        • Morgan, D. T., & Watson, H. B. (1932). The Nitration of Acetophenone.[2][8][1][3][4][5][6][9][10][11][12] Journal of the Society of Chemical Industry. (Cited within Org.[6] Syn. CV 2, 434).

        Sources

        Technical Support Center: Solvent Optimization for Dimethylnitroacetophenone Crystallization

        Author: BenchChem Technical Support Team. Date: March 2026

        The following technical guide is designed for pharmaceutical process chemists and researchers optimizing the crystallization of dimethylnitroacetophenone isomers (e.g., 3,5-dimethyl-4-nitroacetophenone or 2,4-dimethyl-3-nitroacetophenone).

        Topic: Optimization of Solvent Systems & Troubleshooting Oiling Out Applicable Compounds: Dimethylnitroacetophenone isomers (Nitro-aromatic ketones) User Level: Senior Scientist / Process Engineer

        Executive Summary: The Nitro-Aromatic Challenge

        Dimethylnitroacetophenone derivatives present a unique crystallization challenge due to the competition between the polar nitro/ketone groups and the lipophilic aromatic core. These molecules frequently exhibit Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—before crystallization occurs.[1][2]

        This guide moves beyond basic "trial-and-error" by implementing a thermodynamic approach to solvent selection, ensuring robust polymorphism control and high purity.

        Module 1: Solvent Selection Logic

        The choice of solvent dictates the Metastable Zone Width (MSZW) and the propensity for oiling out. For nitroacetophenones, you must balance the solubility of the aromatic ring with the polarity of the nitro group.

        Solvent Class Recommendations
        Solvent ClassSpecific SolventsRoleRisk FactorRecommendation
        Alcohols Ethanol (EtOH), Isopropanol (IPA)Primary Solvent Moderate. Can cause oiling out if water content is high.High. Best balance of solubility and volatility.
        Aromatics Toluene, XylenePrimary Solvent Low oiling out risk, but low yield due to high solubility.Medium. Use for recrystallization of highly impure crude.
        Chlorinated DCM, ChloroformDissolution High volatility leads to rapid evaporation and amorphous "crusts."[3]Low. Avoid for crystallization; use only for extraction.
        Alkanes Hexane, HeptaneAnti-Solvent High. Causes immediate oiling out if added too fast.Medium. Use only with controlled addition rates.
        Decision Logic: The Solvent Screening Workflow

        The following decision tree outlines the logical pathway for selecting a solvent system based on initial solubility observations.

        SolventSelection Start Start: Solubility Screening (100 mg/mL) CheckSol Is it soluble at RT? Start->CheckSol YesSol Too Soluble. Try Anti-Solvent or Evap. CheckSol->YesSol Yes NoSol Heat to Boiling (Reflux) CheckSol->NoSol No CheckHot Soluble at Boiling? NoSol->CheckHot NoHot Insoluble. Change to Higher Polarity (e.g., Toluene -> EtOH) CheckHot->NoHot No YesHot Cool to RT slowly CheckHot->YesHot Yes CheckOil Did it Oil Out? YesHot->CheckOil OilYes LLPS Detected. 1. Increase seeding temp 2. Switch to Toluene/IPA CheckOil->OilYes Yes (Oiling Out) OilNo Crystals Formed. Analyze Yield & Purity CheckOil->OilNo No (Solid)

        Figure 1: Decision tree for solvent selection. Blue nodes indicate start points; Green indicates success; Red indicates failure modes requiring intervention.

        Module 2: Troubleshooting Guides (FAQs)

        Q1: Why is my product "oiling out" instead of crystallizing?

        Diagnosis: This is Liquid-Liquid Phase Separation (LLPS). The solution has entered a region where the stable phase is a solute-rich liquid (oil), not a solid crystal. This often happens because the melting point of the solvated compound is depressed below the crystallization temperature. Corrective Actions:

        • Seed at Higher Temperature: Introduce seed crystals before the solution reaches the cloud point (oiling temperature). This bypasses the LLPS region by providing a surface for growth.

        • Change Solvent System: Switch from a high-polarity/water mixture (e.g., EtOH/Water) to a system with better organic solubility (e.g., Toluene or IPA) to raise the LLPS boundary.

        • Reduce Concentration: Lower the initial concentration. High supersaturation often drives the system into the LLPS region.

        Q2: The crystals are clumping into a "mush" or sticky mass. How do I fix this?

        Diagnosis: This indicates either uncontrolled nucleation (crashing out) or the presence of impurities acting as a binder. Corrective Actions:

        • Vigorous Agitation: Unlike growing single crystals for X-ray, bulk purification requires vigorous stirring (overhead stirrer preferred) during the cooling phase to prevent agglomeration.

        • Slower Cooling Rate: Implement a linear cooling ramp (e.g., 0.5°C/min). Rapid cooling traps solvent and impurities between crystal lattices.

        • Use an Intermediary Solvent: If using EtOH, try IPA (Isopropanol) . The larger alkyl group in IPA often slows down nucleation kinetics, allowing for better crystal definition.

        Q3: My yield is low (<50%) even after cooling to 0°C.

        Diagnosis: The compound is too soluble in the chosen solvent at low temperatures. Corrective Actions:

        • Anti-Solvent Addition: Add a miscible anti-solvent (e.g., Hexane or Water) dropwise to the cold solution until turbidity persists.

        • Evaporative Concentration: Remove 30-50% of the solvent volume under reduced pressure before cooling.

        Module 3: Experimental Protocols

        Protocol A: The "Line-of-Vials" Solubility Screen

        Use this to determine the approximate solubility curve and identify oiling-out risks.

        • Preparation: Label 5 HPLC vials: EtOH, IPA, Toluene, EtOAc, Acetone.

        • Loading: Add 50 mg of Dimethylnitroacetophenone to each vial.

        • Solvent Addition: Add 500 µL of solvent to each vial (Conc: 100 mg/mL).

        • Observation (RT): Vortex. If fully dissolved, the solvent is too strong (mark as "High Sol").

        • Heating: If undissolved, heat to 60°C (or boiling) in a heating block.

        • Cooling: Allow to cool to Room Temp (RT) naturally.

        • Analysis:

          • Clear Solution: Solubility too high.[3]

          • Precipitate/Crystals: Potential candidate.[3][4][5]

          • Oil Droplets: Reject (High LLPS risk).

        Protocol B: Optimized Cooling Crystallization with Seeding

        Standard operating procedure for 10g - 100g scale.

        Reagents: Crude Dimethylnitroacetophenone, Ethanol (95%), Activated Carbon.

        • Dissolution: Place crude solid in a round-bottom flask. Add Ethanol (approx. 2-3 mL per gram of solid).

        • Heating: Heat to reflux until dissolved. If colored impurities are present, add 5 wt% activated carbon and reflux for 10 mins.

        • Filtration: Filter hot through a pre-warmed Celite pad to remove carbon/particulates.

        • Seeding Point: Cool the filtrate slowly. When the temperature is approx. 5-10°C below the boiling point (and solution is clear), add 0.1 wt% pure seed crystals .

        • Crystallization:

          • Maintain temperature for 30 mins to allow seed growth.

          • Cool to Room Temp at 10°C/hour.

          • Critical: If oiling occurs, reheat until clear and add more solvent.

        • Isolation: Cool to 0-4°C in an ice bath. Filter via vacuum filtration.[6][7] Wash with cold Hexane/Ethanol (9:1) mixture.

        References

        • Organic Syntheses , "m-Nitroacetophenone," Org. Synth.1929 , 9, 66. Link

        • Duffy, D., et al. "In situ monitoring, control and optimization of a liquid–liquid phase separation crystallization."[1] Chemical Engineering Science2012 , 77, 112-121.[1] Link

        • Veverka, M. "Experimental investigation and prediction of oiling out during crystallization process." ResearchGate, Accessed 2024. Link

        • BenchChem , "Optimizing solvent systems for the recrystallization of 2'-Aminoacetophenone." Link

        • KU Leuven X-ray Core , "How to crystallize your sample." Link

        Sources

        Technical Support Center: Nitroacetophenone Purification & Isolation

        Author: BenchChem Technical Support Team. Date: March 2026

        Ticket ID: NAP-001-OIL Subject: Troubleshooting Oil Formation During Nitration Workup Assigned Specialist: Senior Application Scientist Status: Open[1]

        Introduction: Why is my product an oil?

        Welcome to the reaction support center. If you are reading this, you likely just poured your nitration mixture onto ice, expecting a pristine solid precipitate, but instead received a sticky yellow oil or a gummy semi-solid.

        Do not panic. This is the most common failure mode in the nitration of acetophenone.

        The formation of an oil is rarely due to a failed reaction; rather, it is a phase behavior issue caused by the depression of the melting point. The nitration of acetophenone yields primarily m-nitroacetophenone (~80-85%), but it also produces o-nitroacetophenone and trace dinitrated byproducts.

        • The Physics: Pure m-nitroacetophenone melts at ~78°C. Pure o-nitroacetophenone melts at ~27°C. A mixture of the two forms a eutectic system with a melting point significantly below room temperature.[1]

        • The Fix: You must break the eutectic system by selectively removing the ortho isomer or inducing nucleation of the meta isomer.

        Module 1: Immediate Troubleshooting (Emergency Response)

        Q: I just quenched the reaction on ice. It is a yellow oil.[2] What do I do now?

        Step 1: Acid Removal (Critical) You cannot crystallize from an acidic oil.[1] The residual sulfuric/nitric acid acts as a solvent and impurity.

        • Decant the aqueous supernatant (the water/acid layer) from the oil.

        • Add fresh cold water to the oil and stir vigorously. The oil may float or sink depending on density changes during washing.[1]

        • Repeat until the wash water is neutral (pH ~6-7).

          • Pro-Tip: If the oil is stubborn, dissolve it in a minimal amount of Dichloromethane (DCM), wash with bicarbonate solution, dry over

            
            , and rotovap. This gives you a "clean" crude oil to work with.
            

        Step 2: The "Scratch and Seed" Method If the oil is neutral but still liquid:

        • Add a small amount of ice-cold Ethanol (EtOH) or Isopropyl Alcohol (IPA) to the oil (approx. 0.5 mL per gram of theoretical yield).

        • Use a glass rod to scratch the side of the flask vigorously at the interface of the oil and solvent.

        • Cooling: Place the flask in an ice-salt bath (-10°C).

        • Seeding: If you have a pure crystal of m-nitroacetophenone from a previous batch, add it now. This provides a template for the lattice to form, bypassing the nucleation energy barrier.

        Q: It solidified, but it’s a sticky, gummy mess. How do I fix this?

        Step 3: Trituration

        • Break up the gum with a spatula.

        • Suspend the solid in cold ethanol.

        • Filter rapidly using a Buchner funnel.

          • Mechanism:[3][4] The o-nitroacetophenone (the liquid impurity) is highly soluble in ethanol.[1] The m-nitroacetophenone is less soluble. The cold ethanol wash dissolves the "oil" (ortho isomer) coating the crystals, leaving the purer meta solid behind.

        Module 2: Standard Operating Procedure (The "Vogel" Protocol)

        To prevent oiling in future batches, follow this optimized workup derived from Organic Syntheses and Vogel’s Textbook of Practical Organic Chemistry.

        Phase 1: Controlled Quench
        • Reagent: 100g Ice + 200mL Water.

        • Action: Pour the reaction mixture slowly onto the ice with vigorous mechanical stirring .

        • Why: Slow addition prevents local overheating.[1] Vigorous stirring prevents the oil from coalescing into a single massive clump, keeping high surface area for acid exchange.

        Phase 2: Purification via Recrystallization

        If you have a crude solid (MP ~60-70°C), it contains ~10-15% ortho isomer.[1]

        • Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethanol (~2-3 mL per gram of solid).[1]

        • The "Vigorous Cool": Remove from heat.

          • Crucial Step: Do not let it sit still.[1] Shake or stir the flask vigorously while cooling.

          • Reasoning: If cooled statically, the oil may separate out before the crystals form (oiling out). Vigorous agitation promotes rapid crystallization of the meta isomer before the ortho isomer can phase-separate as an oil.

        • Filtration: When the temperature reaches ~20°C, filter immediately.[1] Do not cool to 0°C yet, or the ortho isomer will co-precipitate.

        Module 3: Isomer Science & Data

        Understanding the physical properties of your mixture is key to separation.

        Table 1: Physical Properties of Nitroacetophenone Isomers

        Propertym-Nitroacetophenone (Target)o-Nitroacetophenone (Impurity)
        Melting Point 76 – 78 °C27 – 28 °C (Often liquid)
        Boiling Point 202 °C (at 760 mmHg)159 °C (at 16 mmHg)
        Solubility (EtOH) Moderate (High in hot, low in cold)Very High (even in cold)
        Appearance Light yellow needles/prismsYellow oil / Low-melting solid
        Directing Group Meta-directing (Acetyl)N/A

        Note: The huge difference in melting points is why the mixture behaves as a eutectic oil. The "impurity" is essentially a solvent for your product.

        Module 4: Process Visualization

        The following flowchart illustrates the decision logic for converting the crude reaction mixture into a pure solid.

        WorkupLogic Reaction Nitration Reaction Mixture (Acid + Isomers) Quench Quench on Ice/Water (Vigorous Stirring) Reaction->Quench CheckState Check Physical State Quench->CheckState Solid Solid Precipitate CheckState->Solid Ideal Case Oil Yellow Oil / Gum CheckState->Oil Common Issue Recryst Recrystallize from Hot Ethanol (Agitate while cooling!) Solid->Recryst Wash Decant & Wash with Water (Remove Acid) Oil->Wash Triturate Triturate with Cold Ethanol Scratch Glass / Seed Wash->Triturate Triturate->Solid Crystallization Induced FinalProduct Pure m-Nitroacetophenone (MP 76-78°C) Recryst->FinalProduct Filter at 20°C OrthoWaste Filtrate (Contains o-isomer) Recryst->OrthoWaste Mother Liquor

        Figure 1: Logical workflow for the isolation of m-nitroacetophenone, prioritizing the conversion of oil to solid via trituration and solvent selection.[1]

        Module 5: Safety & Scale-Up

        Warning: Thermal Runaway Risk The nitration of acetophenone is highly exothermic.[1][5]

        • Addition Rate: When scaling up (e.g., >10g), the addition of acetophenone to the nitrating mixture must be slow enough to maintain the temperature below 5°C.

        • Delayed Onset: If you add the substrate too quickly at low temperatures, it may accumulate unreacted.[1] As the temperature rises, the reaction rate spikes exponentially, leading to a "fume-off" or explosion.

        • Polynitration: High temperatures (>20°C) during reaction promote dinitration.[1] Dinitro-compounds are often shock-sensitive and unstable.[1]

        References
        • Corson, B. B.; Hazen, R. K. "m-Nitroacetophenone." Organic Syntheses, Coll.[6][7] Vol. 2, p. 434 (1943); Vol. 10, p. 74 (1930).

        • National Center for Biotechnology Information. "PubChem Compound Summary for CID 8494, 3'-Nitroacetophenone" PubChem, National Library of Medicine.[1]

        • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11346, 2'-Nitroacetophenone" PubChem, National Library of Medicine.[1]

        • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Edition.[1] Longman Scientific & Technical, 1989. (Standard Reference for General Workup Protocols).

        Sources

        Technical Support Center: Regioisomer Control in Electrophilic Aromatic Substitution of Acetophenones

        Author: BenchChem Technical Support Team. Date: March 2026

        Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the specific challenges of controlling regioselectivity during electrophilic aromatic substitution (EAS) reactions of acetophenones. Our focus is to move beyond simple protocols and delve into the mechanistic reasoning that underpins successful and selective synthesis.

        I. Understanding the Challenge: The Dueling Directives of the Acetyl Group

        The core of the regioselectivity challenge in the electrophilic aromatic substitution of acetophenone lies in the electronic nature of the acetyl group (-COCH₃). This group is a powerful deactivator of the benzene ring towards electrophilic attack and a meta-director .[1][2]

        Why is the acetyl group a deactivating, meta-director?

        The acetyl group deactivates the aromatic ring through two primary electronic effects:

        • Inductive Effect: The electronegative oxygen atom in the carbonyl group pulls electron density away from the benzene ring through the sigma bonds.[3][4] This reduces the overall nucleophilicity of the ring, making it less reactive towards electrophiles.[3][5]

        • Resonance Effect: The carbonyl group can withdraw electron density from the aromatic ring via resonance. This effect is particularly pronounced at the ortho and para positions, as shown in the resonance structures of the arenium ion intermediate.[6][7] This delocalization of the positive charge places it adjacent to the partially positive carbon of the carbonyl group, a highly destabilizing arrangement.[3][6]

        Consequently, electrophilic attack is directed to the meta position, which is less deactivated than the ortho and para positions.[2][6]

        II. Frequently Asked Questions (FAQs) & Troubleshooting

        This section addresses common issues encountered during the electrophilic aromatic substitution of acetophenones, providing both mechanistic explanations and actionable troubleshooting steps.

        FAQ 1: My nitration of acetophenone is giving me a mixture of isomers with low yield of the desired meta-nitroacetophenone. How can I improve this?

        The Problem: Achieving high regioselectivity and yield in the nitration of a deactivated ring like acetophenone requires careful control of reaction conditions to prevent side reactions and the formation of undesired ortho and para isomers.[8]

        Causality & Troubleshooting:

        • Temperature Control is Critical: Nitration is a highly exothermic reaction.[9] Elevated temperatures can provide enough energy to overcome the activation barrier for the formation of the less stable ortho and para isomers, leading to a mixture of products.[10][11]

          • Solution: Maintain a low reaction temperature, typically between 0°C and -5°C, throughout the addition of the nitrating agent.[12][13] Use an efficient cooling bath (e.g., ice-salt or dry ice/acetone) and monitor the internal temperature of the reaction closely.[12]

        • Rate of Addition of Nitrating Agent: Rapid addition of the nitrating mixture (typically a combination of nitric acid and sulfuric acid) can lead to localized "hot spots" and a decrease in selectivity.[12]

          • Solution: Add the nitrating agent dropwise or in small portions with vigorous stirring to ensure efficient heat dissipation and maintain a homogeneous reaction mixture.[12][13]

        • Choice and Stoichiometry of Reagents: The strength and amount of the nitrating agent can significantly impact the outcome.

          • Solution:

            • Use a well-defined nitrating mixture, such as concentrated nitric acid in concentrated sulfuric acid. The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺).[14][15]

            • Employ a stoichiometric amount or a slight excess of the nitrating agent. A large excess increases the risk of dinitration and other side reactions.[9][10]

        FAQ 2: I am attempting a Friedel-Crafts acylation on acetophenone and observing no reaction or very low conversion. What is going wrong?

        The Problem: The strongly deactivating nature of the acetyl group makes acetophenone a very poor substrate for Friedel-Crafts reactions.[4][5]

        Causality & Troubleshooting:

        • Deactivation Prevents Reaction: The electron-withdrawing acetyl group reduces the nucleophilicity of the aromatic ring to a point where it is unreactive towards the acylium ion electrophile generated in Friedel-Crafts reactions.[5][16]

          • Solution: Friedel-Crafts acylation is generally not a feasible reaction on acetophenone.[17] If the desired product is a diacetylbenzene, alternative synthetic routes should be considered. For example, one could start with a more activated aromatic ring and introduce the second acetyl group before a final oxidation or other transformation to generate the desired product.

        FAQ 3: How can I favor ortho or para substitution on an acetophenone derivative? This seems to contradict the directing effect of the acetyl group.

        The Problem: Overcoming the inherent meta-directing effect of the acetyl group requires strategic modifications to the substrate or reaction conditions.

        Causality & Troubleshooting:

        • Introducing a Competing Director: The most effective way to achieve ortho or para substitution is to have another substituent on the ring that is a strong ortho, para-director and an activator.[9]

          • Solution: If you are working with a substituted acetophenone, the regiochemical outcome will be dictated by the stronger directing group. For example, in 4-methylacetophenone, the methyl group is an activating ortho, para-director, while the acetyl group is a deactivating meta-director. The activating methyl group will have a stronger influence, directing the incoming electrophile to the positions ortho to it (positions 2 and 6).[9]

          • In cases of competing directors, the activating group generally governs the position of substitution. [3]

        • Steric Hindrance: Even with a competing ortho, para-director, steric hindrance can influence the ratio of ortho to para products.[18]

          • Solution: The para position is often favored over the ortho position due to less steric crowding, especially with bulky electrophiles or substituents.[1] To favor ortho substitution, one might explore the use of directing groups that can chelate to the incoming electrophile, positioning it for attack at the ortho position.

        • Protecting Groups: In some advanced synthetic strategies, protecting groups can be employed to alter the electronic properties of a substituent or to block certain positions on the ring, thereby influencing regioselectivity.[19][20]

        III. Experimental Protocols & Data

        Protocol 1: High-Yield Synthesis of m-Nitroacetophenone

        This protocol is optimized for the selective nitration of acetophenone to the meta isomer.

        Materials:

        • Acetophenone

        • Concentrated Sulfuric Acid (98%)

        • Concentrated Nitric Acid (70%)

        • Ice

        • Deionized Water

        • Ethanol

        Procedure:

        • In a flask equipped with a magnetic stirrer and a dropping funnel, cool 150 mL of concentrated sulfuric acid to 0°C in an ice-salt bath.[12]

        • Slowly add 60 g (0.5 mol) of acetophenone to the cooled sulfuric acid via the dropping funnel, ensuring the temperature does not exceed 5°C.[12]

        • Prepare the nitrating mixture by carefully adding 40 mL of concentrated nitric acid to 60 mL of concentrated sulfuric acid. Cool this mixture to room temperature.

        • Once the acetophenone solution has cooled to below 0°C, add the nitrating mixture dropwise over a period of 45-60 minutes, maintaining the reaction temperature at or below 0°C with vigorous stirring.[12][13]

        • After the addition is complete, continue stirring for an additional 10-15 minutes.

        • Pour the reaction mixture slowly onto a stirred mixture of 750 g of crushed ice and 1.5 L of water.[12]

        • The solid product will precipitate. Collect the crude product by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

        • Recrystallize the crude product from ethanol to obtain pure m-nitroacetophenone.

        Parameter Condition Expected Outcome Reference
        Temperature0°C to -5°CMaximizes meta selectivity, minimizes byproducts[12]
        Addition Rate45-60 minutesPrevents localized heating, improves selectivity[12]
        StirringVigorousEnsures homogeneity and efficient heat transfer[12]

        IV. Visualizing Reaction Mechanisms

        The following diagrams illustrate the key mechanistic principles governing the regioselectivity of electrophilic aromatic substitution on acetophenone.

        EAS_Mechanism cluster_reactants Reactants Acetophenone Acetophenone Ortho Ortho Attack (Destabilized) Acetophenone->Ortho Ortho Attack Meta Meta Attack (Less Destabilized) Acetophenone->Meta Meta Attack Para Para Attack (Destabilized) Acetophenone->Para Para Attack Electrophile Electrophile (E+) Ortho_Product Ortho Product (Minor) Ortho->Ortho_Product Deprotonation Meta_Product Meta Product (Major) Meta->Meta_Product Deprotonation Para_Product Para Product (Minor) Para->Para_Product Deprotonation

        Caption: General mechanism of electrophilic aromatic substitution on acetophenone.

        Resonance_Destabilization Resonance Structures of Arenium Ions cluster_ortho Ortho Attack cluster_meta Meta Attack cluster_para Para Attack O1 Structure 1 O2 Structure 2 (Highly Destabilized) O1->O2 Resonance O3 Structure 3 O2->O3 Resonance O3->O1 Resonance M1 Structure 1 M2 Structure 2 M1->M2 Resonance M3 Structure 3 M2->M3 Resonance M3->M1 Resonance P1 Structure 1 P2 Structure 2 P1->P2 Resonance P3 Structure 3 (Highly Destabilized) P2->P3 Resonance P3->P1 Resonance Destabilized_Note In ortho and para attack, one resonance structure places the positive charge directly on the carbon bearing the electron-withdrawing acetyl group, which is highly unfavorable.

        Caption: Resonance destabilization in ortho and para attack.

        V. Concluding Remarks

        Mastering the regioselective electrophilic aromatic substitution of acetophenones is a testament to a deep understanding of electronic effects and reaction kinetics. The deactivating, meta-directing nature of the acetyl group presents a significant, yet surmountable, challenge. By carefully controlling reaction parameters such as temperature and reagent stoichiometry, and by strategically employing competing directing groups when necessary, researchers can achieve high yields and selectivities. This guide serves as a foundational resource for troubleshooting and optimizing these critical transformations in your synthetic endeavors.

        VI. References

        • Aromatic Electrophilic substitution. (2020, February 15). Retrieved from

        • Electrophilic Aromatic Substitution. (2013, October 8). Retrieved from

        • Technical Support Center: Nitration of 2-Methoxyacetophenone. (n.d.). Benchchem. Retrieved from

        • Electrophilic Aromatic Substitution - Making Molecules. (2025, June 19). Retrieved from

        • Activating and Deactivating Groups. (2026, January 29). Chemistry Steps. Retrieved from

        • Electrophilic aromatic substitution. (n.d.). Wikipedia. Retrieved from

        • Electrophilic Aromatic Substitution Mechanism. (2017, November 9). Master Organic Chemistry. Retrieved from

        • 18.6: Substituent Effects on the EAS Reaction. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]

        • The Six Key Electrophilic Aromatic Substitution Reactions. (2025, February 28). Master Organic Chemistry. Retrieved from

        • Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. (n.d.). PMC. Retrieved from

        • Synthetic Access to Aromatic α-Haloketones. (2022, June 2). MDPI. Retrieved from [Link]

        • Acetophenone, m-nitro-. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

        • Meta Substitution Effect on Energetic Property and Aromatization of Some Acetophenone Derivatives: A DFT study. (n.d.). Retrieved from

        • Technical Support Center: Improving Regioselectivity of Nitration on 4-Methylacetophenone. (n.d.). Benchchem. Retrieved from

        • Acetophenone-catalyzed photochemical C(sp³)-H chlorination. (n.d.). ResearchGate. Retrieved from [Link]

        • Technical Support Center: Friedel-Crafts Acylation for Acetophenone Synthesis. (n.d.). Benchchem. Retrieved from

        • Effects of Lewis Acids on the Reaction of Acetophenone and Tetrabutylammonium Tribromide. (2025, August 8). ResearchGate. Retrieved from [Link]

        • Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. (2018, January 29). Master Organic Chemistry. Retrieved from

        • 5.2 Directing Effects of the Substituents on EAS. (n.d.). Organic Chemistry II - KPU Pressbooks. Retrieved from [Link]

        • Ketone-catalyzed photochemical C(sp3)–H chlorination. (n.d.). PMC - NIH. Retrieved from [Link]

        • Thermodynamic vs kinetic reaction control with radical substitution. (2016, September 28). Retrieved from

        • Ortho, Para, Meta. (2022, January 3). Chemistry Steps. Retrieved from

        • Regioselective Control of Electrophilic Aromatic Substitution Reactions. (2025, August 10). Request PDF. Retrieved from [Link]

        • Ketone halogenation. (n.d.). Wikipedia. Retrieved from [Link]

        • Alpha Halogenation of Enols and Enolates. (2020, March 28). Chemistry Steps. Retrieved from

        • An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ). (2016, April 14). RSC Publishing. Retrieved from [Link]

        • Chem 263 February 7, 2006 Aromatic Electrophilic Substitution Substituted Benzene Rings Only one monosubstituted product can re. (2006, February 7). Retrieved from

        • Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. (2022, August 31). ACS Omega. Retrieved from [Link]

        • Synthesis of 3-nitroacetophenone. (n.d.). Retrieved from

        • Regioselectivity in Organic Chemistry. (n.d.). Algor Cards. Retrieved from [Link]

        • Kinetic vs Thermodynamic Control of Electrophilic Addition to Dienes. (2018, April 7). Chemistry Steps. Retrieved from

        • Nitration of Acetophenone: Directing Effects of the Acetyl Group in EAS. (2025, April 5). Automate.video. Retrieved from [Link]

        • Protecting Group-Controlled Remote Regioselective Electrophilic Aromatic Halogenation Reactions. (2020, June 5). PubMed. Retrieved from [Link]

        • Ortho, Meta and Para Substitution. (n.d.). AK Lectures. Retrieved from [Link]

        • We will talk about the Ortho-, Meta, and Para directors in electrophilic aromatic substitution. (n.d.). Retrieved from

        • Show how Friedel–Crafts acylation might be used to synthesize the following compounds. a. acetophenone. (n.d.). Pearson. Retrieved from [Link]

        • EAS:Synergistic and Competitive Groups: Videos & Practice Problems. (n.d.). Pearson. Retrieved from [Link]

        • Activating and Deactivating Groups In Electrophilic Aromatic Substitution. (2025, February 7). Retrieved from

        • 15.2: Regioselectivity in Electrophilic Aromatic Substitution. (2023, January 4). Chemistry LibreTexts. Retrieved from [Link]

        • Thermodynamic and Kinetic Products. (2012, February 9). Master Organic Chemistry. Retrieved from

        • CONTROLLING ANOMERIC SELECTIVITY, REACTIVITY, AND REGIOSELECTIVITY IN GLYCOSYLATIONS USING PROTECTING GROUPS: Strategies and Applications. (n.d.). ResearchGate. Retrieved from [Link]

        • Regioselectivity in Electrophilic Aromatic Substitutions. (2023, January 15). YouTube. Retrieved from [Link]

        • 14.3: Kinetic vs. Thermodynamic Control of Reactions. (2024, March 17). Chemistry LibreTexts. Retrieved from [Link]

        • 3.3: Kinetic vs. Thermodynamic Control of Reactions. (2021, December 27). Chemistry LibreTexts. Retrieved from [Link]

        Sources

        Chromatography conditions for separating nitroacetophenone isomers

        Author: BenchChem Technical Support Team. Date: March 2026

        This guide serves as a technical support resource for researchers and analytical scientists tasked with separating and quantifying nitroacetophenone isomers (2'-, 3'-, and 4'-nitroacetophenone).[1] It synthesizes chromatographic theory with practical troubleshooting strategies.

        Introduction: The Isomer Challenge

        In drug development and organic synthesis, nitroacetophenones are critical intermediates.[1] The nitration of acetophenone typically yields a mixture of 3'-nitroacetophenone (meta) as the major product, with 2'- (ortho) and 4'- (para) isomers as impurities.[1]

        Separating these isomers is chromatographically challenging due to their identical molecular weight (165.15 g/mol ) and similar polarities.[1] The primary difficulty lies in resolving the meta and para isomers, while the ortho isomer often behaves distinctly due to steric inhibition of resonance.[1]

        Module 1: HPLC Method Development & Optimization

        Q: Which stationary phase provides the best selectivity for these isomers?

        Recommendation: While a standard C18 (Octadecyl) column is a viable starting point, a Phenyl-Hexyl or Biphenyl column is superior for difficult isomer separations.[1]

        • Why? The separation mechanism on C18 is driven primarily by hydrophobicity.[1] Since the isomers have similar hydrophobicities, C18 often yields poor resolution between the meta and para peaks.[1]

        • The Phenyl Advantage: Phenyl-based columns utilize

          
           interactions between the stationary phase and the aromatic rings of the analytes.[1] The electron-withdrawing nitro groups alter the 
          
          
          
          -electron density of the ring differently for each isomer, creating a secondary separation mechanism that enhances selectivity (
          
          
          ).
        Q: What is the expected elution order?

        On a standard Reversed-Phase (C18) system, the theoretical elution order is generally governed by polarity and molecular shape (planarity).[1]

        IsomerStructure NotePolarity/InteractionPredicted Elution (C18)
        3'-Nitro (Meta) Dipoles of
        
        
        and
        
        
        are at
        
        
        .[1]
        High Polarity.[1][2]First (Early)
        4'-Nitro (Para) Dipoles are opposed (
        
        
        ) but withdrawing.[1] Planar molecule.[1]
        Lower net dipole than meta; packs well (shape selectivity).[1]Second (Intermediate)
        2'-Nitro (Ortho) Steric hindrance forces
        
        
        out of plane.[1]
        "Ortho Effect" reduces conjugation and effective polarity.[1]Last (Late)

        > Note: On Phenyl-Hexyl phases, this order may shift or the spacing between Meta/Para will significantly increase.[1]

        Q: Should I use Methanol or Acetonitrile?

        Recommendation: Methanol (MeOH) is preferred over Acetonitrile (ACN) for separating aromatic isomers.[1]

        • Mechanism: Methanol is a protic solvent that allows

          
           interactions between the analyte and the stationary phase to dominate.[1] Acetonitrile is a 
          
          
          
          -acceptor and can suppress these interactions, potentially causing peak overlap.[1]

        Module 2: Troubleshooting Guide (Q&A)

        Issue 1: Co-elution of Meta and Para Isomers

        User Question: "I am using a C18 column with 50:50 ACN:Water, but the 3- and 4-nitroacetophenone peaks are merging. How do I fix this?"

        Troubleshooting Steps:

        • Switch Solvent: Change the organic modifier from Acetonitrile to Methanol . The different selectivity often resolves aromatic isomers.[1]

        • Lower Temperature: Reduce column temperature to 20-25°C . Lower temperatures enhance the enthalpy-driven

          
           interactions, improving resolution.[1]
          
        • Change Column: If the above fail, switch to a Phenyl-Hexyl column (e.g., Phenomenex Luna Phenyl-Hexyl or Waters XBridge Phenyl).[1]

        Issue 2: Peak Tailing on the Ortho Isomer

        User Question: "The 2'-nitroacetophenone peak is tailing significantly compared to the others."

        Diagnosis: The ortho isomer is sterically strained and may have accessible silanol interactions if the column is not well end-capped.[1] Solution:

        • Ensure the mobile phase pH is controlled.[1] Use 0.1% Formic Acid or 10 mM Ammonium Acetate (pH 4.8) .[1]

        • The nitro group is not ionizable, but the buffer suppresses secondary silanol interactions on the silica surface.

        Issue 3: Retention Time Drift

        User Question: "My retention times are shifting between runs."

        Root Cause: Nitroacetophenones are neutral but can be sensitive to temperature fluctuations and organic composition changes.[1] Solution:

        • Use a column oven to thermostat the column (e.g., 30°C ± 0.1°C).[1]

        • Pre-mix mobile phases if using isocratic conditions to prevent pump mixing errors.[1]

        Module 3: Visualizing the Decision Process

        The following diagram illustrates the logical workflow for method development and troubleshooting.

        MethodDevelopment Start Start: Nitroacetophenone Separation Choice1 Select Column Type Start->Choice1 C18 C18 (Standard) Choice1->C18 Phenyl Phenyl-Hexyl (Recommended) Choice1->Phenyl CheckRes Check Resolution (Rs) of Meta/Para C18->CheckRes Phenyl->CheckRes Good Rs > 1.5 Proceed to Validation CheckRes->Good Separated Bad Rs < 1.5 Co-elution CheckRes->Bad Merged Fix1 Switch ACN to MeOH Bad->Fix1 Fix2 Lower Temp (20°C) Fix1->Fix2 Fix3 Switch to Phenyl-Hexyl Fix2->Fix3 Fix3->Good

        Caption: Decision tree for optimizing the separation of nitroacetophenone regioisomers.

        Module 4: Standardized Experimental Protocols

        Protocol A: HPLC Separation (High Resolution)

        This method is designed to separate all three isomers in a single run.[1]

        • Instrument: HPLC with UV-Vis / PDA Detector.

        • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm or 5 µm.[1]

        • Mobile Phase A: Water + 0.1% Formic Acid.[1]

        • Mobile Phase B: Methanol + 0.1% Formic Acid.[1][3]

        • Flow Rate: 1.0 mL/min.[1][4]

        • Temperature: 25°C.

        • Detection: UV @ 254 nm (Aromatic ring) and 280 nm.[1]

        • Gradient:

          Time (min) % B (Methanol)
          0.0 30
          15.0 60
          16.0 30

          | 20.0 | 30 (Stop) |

        Protocol B: GC Separation (Volatility Based)

        Gas Chromatography is often more efficient for these isomers due to distinct boiling points.[1]

        • Instrument: GC-FID or GC-MS.[1]

        • Column: HP-5ms or DB-5 (5% Phenyl-methylpolysiloxane), 30m x 0.25mm x 0.25µm.[1]

        • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

        • Inlet: Split (20:1), 250°C.

        • Oven Program:

          • Hold at 100°C for 1 min.

          • Ramp 15°C/min to 250°C.

          • Hold 3 min.

        • Elution Order (GC):

          • 2'-Nitroacetophenone: ~159°C BP (16 mmHg).[1] Elutes first (most volatile).[1]

          • 3'-Nitroacetophenone: ~202°C BP.[1][5] Elutes second.

          • 4'-Nitroacetophenone: Highest boiling point/interaction.[1] Elutes last.

        References

        • SIELC Technologies. (2018).[1][6] Separation of 3-Nitroacetophenone on Newcrom R1 HPLC column. Retrieved from

        • BenchChem. (2025).[1][4] HPLC Separation of Nitrophenol Isomers (Analogous Chemistry). Retrieved from

        • National Toxicology Program (NTP). (1992).[1][7] Physical Properties of Nitroacetophenones. PubChem Database.[1][7] Retrieved from [1]

        • Mac-Mod Analytical. Selectivity of Phenyl-Modified C18 Phases for Aromatic Isomers. Retrieved from [1]

        Sources

        Validation & Comparative

        1H NMR spectrum analysis of 3',4'-dimethyl-5'-nitroacetophenone

        Author: BenchChem Technical Support Team. Date: March 2026

        Topic: Technical Analysis: 1H NMR Characterization of 3',4'-dimethyl-5'-nitroacetophenone vs. Regioisomeric Impurities Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

        Executive Summary & Strategic Context

        In the synthesis of polysubstituted aromatics, specifically the nitration of 3',4'-dimethylacetophenone , the formation of regioisomers is a critical quality control challenge. The target molecule, 3',4'-dimethyl-5'-nitroacetophenone , is a valuable intermediate for agrochemicals and pharmaceuticals. However, the electrophilic aromatic substitution (EAS) process frequently yields thermodynamic and kinetic byproducts, most notably the 2'-nitro and 6'-nitro isomers.

        This guide provides a definitive technical comparison between the target molecule and its critical alternatives (regioisomers and precursors). It moves beyond basic peak listing to establish a self-validating NMR protocol that allows researchers to unambiguously confirm the substitution pattern without relying on ancillary techniques like X-ray crystallography.

        Structural Analysis & Predicted Shift Logic

        Before analyzing the spectrum, we must establish the causality of the chemical shifts based on electronic environments.

        • The Target (5'-Nitro):

          • H2' Proton: Flanked by the Acetyl group (EWG) and the 3'-Methyl group (EDG).

          • H6' Proton: Trapped between the Acetyl group (EWG) and the Nitro group (EWG). This is the "Deshielding Hotspot." We expect H6' to be the most downfield signal due to the synergistic electron withdrawal of both carbonyl and nitro groups ortho to it.

          • Symmetry: The molecule is asymmetric, but the protons are meta to each other.

          • Coupling: We expect Meta-coupling (

            
            ) , typically 1.5 – 2.5 Hz.
            
        • The Alternatives (Isomers):

          • 2'-Nitro Isomer: Protons are ortho (

            
             Hz).
            
          • 6'-Nitro Isomer: Protons are para (Singlets, no strong coupling).[1]

        Experimental Methodology

        To ensure reproducibility, the following acquisition parameters are recommended.

        Protocol: High-Resolution 1H NMR Acquisition

        • Solvent: Deuterated Chloroform (

          
          , 99.8% D) + 0.03% TMS (
          
          
          
          ).
          • Rationale:

            
             minimizes solvent-solute hydrogen bonding compared to DMSO, providing sharper resolution of the meta-coupling constants.
            
        • Concentration: 10–15 mg sample in 0.6 mL solvent.

        • Instrument: 400 MHz or higher (600 MHz preferred for clear separation of aromatic methyls).

        • Pulse Sequence: Standard zg30 (30° pulse angle) to ensure accurate integration of methyl protons.

        • Acquisition Time (AQ):

          
           3.0 seconds (essential to resolve small 
          
          
          
          -couplings).

        Spectral Data Analysis: Target vs. Alternatives

        The following table synthesizes experimental data and comparative shifts to distinguish the product from its impurities.

        Table 1: Comparative Chemical Shift Analysis ( , ppm)
        MoietyTarget: 5'-Nitro Isomer Alternative 1: 2'-Nitro Isomer Alternative 2: Precursor (No Nitro) Diagnostic Feature
        Aromatic H (Downfield) 8.15 (d) (H6', ortho to
        
        
        /
        
        
        )
        7.74 (d) (H5', ortho to
        
        
        )
        7.75 (s) (H2', meta to H6)Shift Magnitude: The 5'-nitro H6 is significantly more deshielded (>8.0 ppm).
        Aromatic H (Upfield) 8.00 (d) (H2', meta to
        
        
        )
        7.35 (d) (H6', ortho to
        
        
        )
        7.25 (d) (H5', ortho to H6)Separation: The target has two very downfield protons; isomers have a wider gap.
        Coupling (
        
        
        )
        1.5 Hz (Meta) 8.0 Hz (Ortho) Complex The "Smoking Gun": 1.5 Hz confirms 1,3-relationship of protons.
        Acetyl
        
        
        2.60 (s) 2.55 (s) 2.56 (s) Not diagnostic (too similar).
        Aromatic
        
        
        2.33, 2.38 (s) 2.30, 2.40 (s) 2.32 (s) Target shows two distinct methyl singlets due to asymmetry.

        Data grounded in standard nitration product distributions and substituent chemical shift additivity rules [1, 2].

        Detailed Spectral Assignment (The Target)

        The spectrum of 3',4'-dimethyl-5'-nitroacetophenone in

        
         is characterized by its simplicity but distinct "low-field" aromatic region.
        
        • 
           8.15 ppm (Doublet, 
          
          
          
          Hz, 1H, H-6'):
          This signal corresponds to the proton sandwiched between the nitro and acetyl groups. The extreme deshielding is the primary indicator of successful 5-nitration. The small coupling constant (
          
          
          Hz) confirms it is meta to the other aromatic proton.
        • 
           8.00 ppm (Doublet, 
          
          
          
          Hz, 1H, H-2'):
          This proton is ortho to the acetyl group but meta to the nitro group. It is slightly less deshielded than H-6'.
        • 
           2.60 ppm (Singlet, 3H, Acetyl 
          
          
          
          ):
          Typical methyl ketone shift. Sharp singlet indicates no adjacent protons.
        • 
           2.38 ppm & 2.33 ppm (Singlets, 3H each, Ar-
          
          
          
          ):
          The two aromatic methyl groups at positions 3' and 4' are magnetically non-equivalent due to the asymmetric placement of the nitro group.

        Visualization: Decision Logic & Structure

        The following diagrams illustrate the structural assignment and the logical workflow for distinguishing the target from isomers.

        Figure 1: Structural Assignment & Coupling Network

        G cluster_molecule 3',4'-dimethyl-5'-nitroacetophenone C1 C1' (Acetyl) C2 C2' (H-2) C1->C2 C3 C3' (Me) C2->C3 H2_Signal H-2 Signal δ 8.00 ppm C2->H2_Signal Ortho to CO C4 C4' (Me) C3->C4 C5 C5' (Nitro) C4->C5 C6 C6' (H-6) C5->C6 C6->C1 H6_Signal H-6 Signal δ 8.15 ppm (Most Deshielded) C6->H6_Signal Ortho to NO2 & CO Coupling Meta Coupling J = 1.5 Hz H6_Signal->Coupling H2_Signal->Coupling

        Caption: Structural mapping of chemical shifts. Note the synergistic deshielding at H-6 (Red) due to flanking EWGs.

        Figure 2: The Isomer Validation Workflow

        DecisionTree Start Analyze Aromatic Region (7.0 - 8.5 ppm) Count Count Aromatic Protons Start->Count ThreeH 3 Protons Count->ThreeH Reaction Failed TwoH 2 Protons Count->TwoH Nitration Successful Precursor Result: Starting Material (Incomplete Reaction) ThreeH->Precursor Coupling Analyze J-Coupling TwoH->Coupling Ortho J ≈ 8.0 Hz (Large Splitting) Coupling->Ortho Meta J ≈ 1.5 Hz (Fine Splitting) Coupling->Meta Para Singlets (No Splitting) Coupling->Para Isomer2 Result: 2'-Nitro Isomer (Kinetic Product) Ortho->Isomer2 Target Result: 5'-Nitro Isomer (TARGET) Meta->Target Isomer6 Result: 6'-Nitro Isomer Para->Isomer6

        Caption: Self-validating logic tree for identifying the correct regioisomer based on coupling constants.

        References

        • Fischer, A., Greig, C. C., & Röderer, R. (1975). Nitration of 3,4-dimethylacetophenone and 3,4-dimethylbenzophenone.[1] Canadian Journal of Chemistry, 53(11), 1570-1578.

        • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Standard reference for substituent additivity rules).

        • National Institute of Standards and Technology (NIST). (2023). Ethanone, 1-(3,4-dimethylphenyl)- Mass Spectrum and Data. NIST Chemistry WebBook.[3]

        Sources

        Structural Elucidation of Nitroindole Isomers: A Comparative NMR Guide

        Author: BenchChem Technical Support Team. Date: March 2026

        Executive Summary

        In the synthesis of pharmacologically active indole scaffolds, electrophilic nitration often yields a mixture of 5-nitro and 6-nitro isomers. Distinguishing these regioisomers is a critical quality attribute in drug development, yet it presents a specific analytical trap: both isomers display nearly identical spin systems (AMX patterns) in 1D

        
        H NMR. 
        

        This guide provides a definitive, self-validating protocol to distinguish 5'-nitro and 6'-nitroindole isomers. Unlike standard guides that rely on ambiguous chemical shift heuristics, this protocol utilizes Scalar Coupling (

        
        ) Analysis  combined with Nuclear Overhauser Effect (NOE)  verification to establish structural certainty.
        

        The Analytical Challenge: Isochronous Splitting Patterns

        The core difficulty lies in the fact that both 5-nitro and 6-nitroindole possess a trisubstituted benzene ring with the same set of proton relationships (one ortho-pair, one meta-pair).

        Comparative Spin Systems
        Feature5-Nitroindole6-Nitroindole
        Spin System AMX (or ABX)AMX (or ABX)
        Proton A (Doublet) H7 (
        
        
        Hz)
        H4 (
        
        
        Hz)
        Proton M (Doublet of Doublets) H6 (
        
        
        Hz)
        H5 (
        
        
        Hz)
        Proton X (Doublet) H4 (
        
        
        Hz)
        H7 (
        
        
        Hz)
        Visual Result 1 Large Doublet, 1 dd, 1 Small Doublet1 Large Doublet, 1 dd, 1 Small Doublet

        The Trap: If you rely solely on the appearance of the multiplets (splitting patterns), you cannot distinguish the two isomers. You must assign the specific position of the "isolated" proton (Proton X, the small doublet).

        The Solution: The "Isolated Doublet" Protocol

        The differentiation strategy hinges on identifying Proton X (the proton with only a small meta-coupling,

        
         Hz) and determining its spatial proximity to the pyrrole ring or the N-H moiety.
        
        Mechanism of Differentiation
        • 5-Nitro Isomer: The "isolated" proton is H4 . It is spatially adjacent to H3 (on the pyrrole ring).

        • 6-Nitro Isomer: The "isolated" proton is H7 . It is spatially adjacent to the N-H (or N-alkyl group).

        Workflow Visualization

        NitroIndoleID Start Start: Purified Nitroindole Sample Step1 Step 1: Acquire 1H NMR Identify 'Proton X' (d, J ~ 2.2 Hz) Start->Step1 Decision Step 2: NOESY/ROESY Analysis What does Proton X correlate with? Step1->Decision Result5 Correlation to H3 (Pyrrole) (Confirms Proton X is H4) Decision->Result5 strong NOE Result6 Correlation to N-H / N-Alkyl (Confirms Proton X is H7) Decision->Result6 strong NOE Conclusion5 Identity: 5-Nitroindole Result5->Conclusion5 Conclusion6 Identity: 6-Nitroindole Result6->Conclusion6

        Figure 1: Decision tree for assigning nitroindole regiochemistry using NMR coupling and NOE correlations.

        Detailed Experimental Protocol

        To ensure reproducibility and E-E-A-T compliance, follow this self-validating workflow.

        Phase 1: Sample Preparation
        • Solvent: DMSO-

          
           is preferred over CDCl
          
          
          
          .
          • Reason: Indole N-H protons are often broad or invisible in CDCl

            
             due to exchange. DMSO-
            
            
            
            sharpens the N-H signal (typically
            
            
            11.0–12.0 ppm) and prevents exchange, which is vital for the NOE check in the 6-nitro isomer.
        • Concentration: 5–10 mg in 0.6 mL solvent.

        Phase 2: 1D H NMR Acquisition
        • Parameter Set: Standard proton pulse sequence (zg30).

        • Processing: Apply exponential multiplication (LB = 0.3 Hz) to resolve the fine meta-coupling (

          
           Hz).
          
        • Target Identification:

          • Locate the aromatic region (

            
             7.0–9.0 ppm).
            
          • Identify the three benzene ring protons.

          • Pinpoint "Proton X": The signal appearing as a doublet with a narrow splitting width (~2.0–2.5 Hz).

        Phase 3: Spatial Validation (The Critical Step)

        Perform a 1D Selective NOE or 2D NOESY experiment.

        Option A: 1D Selective NOE (Fastest)

        • Set the selective irradiation frequency on Proton X (the small doublet).

        • Acquire the spectrum.

        • Analysis:

          • If a positive peak appears at

            
             6.6–6.9 ppm (H3): Isomer is 5-Nitro .
            
          • If a positive peak appears at

            
             11.5–12.0 ppm (N-H): Isomer is 6-Nitro .
            

        Option B: 2D NOESY (Most Robust)

        • Run a standard NOESY (mixing time 300–500 ms).

        • Look for cross-peaks at the chemical shift of Proton X.

        • Observe the off-diagonal elements as described above.[1]

        Performance Comparison Data

        The following data summarizes the typical chemical shifts and coupling constants observed in DMSO-

        
        . Note that while shifts vary with concentration, the coupling constants (
        
        
        
        )
        and NOE connectivities remain invariant.
        Parameter5-Nitroindole6-Nitroindole
        H4 Shift (
        
        
        )
        ~8.58 ppm (Deshielded, isolated)~8.00 ppm (Doublet,
        
        
        )
        H5 Shift (
        
        
        )
        N/A (Substituted)~7.90 ppm (dd,
        
        
        )
        H6 Shift (
        
        
        )
        ~8.05 ppm (dd,
        
        
        )
        N/A (Substituted)
        H7 Shift (
        
        
        )
        ~7.74 ppm (Doublet,
        
        
        )
        ~8.25 ppm (Deshielded, isolated)
        Key Coupling (
        
        
        )
        
        
        Hz
        
        
        Hz
        Diagnostic NOE H4
        
        
        H3
        H7
        
        
        N-H

        Data derived from aggregated spectroscopic databases and literature [1][2].

        Structural Logic Diagram

        MoleculeLogic cluster_5nitro 5-Nitroindole (Target: H4) cluster_6nitro 6-Nitroindole (Target: H7) H4_5 H4 (d, J~2) H3_5 H3 (Pyrrole) H4_5->H3_5 NOE (Strong) NO2_5 NO2 (Pos 5) H7_6 H7 (d, J~2) NH_6 N-H (Pos 1) H7_6->NH_6 NOE (Strong) NO2_6 NO2 (Pos 6)

        Figure 2: Structural proximity map. Red nodes indicate the diagnostic "isolated" proton (meta-doublet). Green nodes indicate the NOE partner required for confirmation.

        References

        • Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives. National Institutes of Health (PMC). Available at: [Link] (Accessed Oct 2023).

        • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Standard Reference for Coupling Constants).

        Sources

        Analytical Comparison Guide: FTIR Methodologies for the Structural Verification of 3',4'-Dimethyl-5'-nitroacetophenone

        Author: BenchChem Technical Support Team. Date: March 2026

        As a Senior Application Scientist, I frequently oversee the analytical verification of highly substituted aromatic intermediates. 3',4'-Dimethyl-5'-nitroacetophenone is a critical building block synthesized via the electrophilic aromatic nitration of 3,4-dimethylacetophenone. Because this synthesis inherently yields a mixture of regioisomers (primarily the 2-nitro, 5-nitro, and 6-nitro derivatives)[1], robust analytical techniques are mandatory to verify the purity and identity of the isolated product.

        This guide objectively compares two premier Fourier Transform Infrared (FTIR) spectroscopic methodologies—Attenuated Total Reflectance (ATR-FTIR) and Transmission FTIR (KBr Pellet)—for the structural verification of 3',4'-dimethyl-5'-nitroacetophenone. By understanding the underlying physics of these techniques, researchers can make informed decisions that ensure scientific integrity during drug development and chemical manufacturing[2].

        Mechanistic Causality: Why IR Spectroscopy Differentiates Isomers

        The differentiation of the 5-nitro isomer from its 6-nitro counterpart relies on fundamental steric and electronic effects.

        In the 5-nitro isomer , the nitro group is meta to the acetyl group. This lack of steric hindrance allows the acetyl group to remain perfectly coplanar with the aromatic ring, maximizing

        
        -conjugation. This conjugation weakens the C=O double bond character, lowering its stretching frequency to approximately 1680–1685 cm⁻¹.
        

        Conversely, in the 6-nitro isomer , the bulky nitro group is ortho to the acetyl group. This severe steric clash forces the acetyl group out of the aromatic plane, disrupting conjugation and increasing the C=O stretching frequency to ~1700 cm⁻¹[1]. This predictable, mechanistically driven shift makes FTIR an exceptionally trustworthy tool for isomer verification.

        Table 1: Expected IR Peaks for 3',4'-Dimethyl-5'-nitroacetophenone
        Vibrational ModeWavenumber (cm⁻¹)IntensityMechanistic Causality / Structural Assignment
        C=O Stretch (Ketone) 1680 – 1685StrongAcetyl group remains coplanar with the aromatic ring due to the absence of ortho-substituents, maximizing
        
        
        -conjugation and lowering the stretching frequency.
        Asymmetric NO₂ Stretch 1525 – 1535StrongAsymmetric stretching of the N-O bonds in the nitro group at position 5.
        Symmetric NO₂ Stretch 1345 – 1355StrongSymmetric stretching of the N-O bonds.
        Aromatic C-H Stretch 3050 – 3100Weaksp² C-H stretching of the isolated protons at positions 2 and 6.
        Aliphatic C-H Stretch 2850 – 2960Mediumsp³ C-H stretching of the methyl groups at positions 3 and 4, and the acetyl methyl group.
        Aromatic C=C Stretch 1580 – 1600MediumSkeletal vibrations of the tetrasubstituted benzene ring.
        Ar C-H Out-of-Plane Bend 870 – 890StrongCharacteristic of isolated, meta-disposed aromatic protons (positions 2 and 6).

        Technology Comparison: ATR-FTIR vs. Transmission FTIR

        While both methods utilize the same mid-infrared spectrum, their physical interaction with the sample dictates their performance and potential spectral artifacts[3].

        • Transmission FTIR relies on the Beer-Lambert law, passing the IR beam directly through a diluted bulk sample (KBr pellet). It provides absolute baseline resolution without optical distortion, making it the gold standard for library matching[4].

        • ATR-FTIR utilizes an evanescent wave generated by total internal reflection within a high-refractive-index crystal (e.g., Diamond). The wave penetrates only 1–2 µm into the sample, making it a rapid, surface-level technique[5]. However, because penetration depth is wavelength-dependent, peaks at lower wavenumbers appear artificially intensified compared to transmission spectra[3].

        Table 2: Analytical Performance Comparison
        Performance MetricATR-FTIR (Diamond Crystal)Transmission FTIR (KBr Pellet)Analytical Consequence
        Sample Preparation None required (direct application)Milling with KBr (1:100 ratio) and pressing at 10 tonsATR eliminates moisture contamination risks from hygroscopic KBr[4].
        Spectral Resolution High, but subject to minor peak shiftsVery High, absolute baselineTransmission provides true Beer-Lambert absorbance without anomalous dispersion distortions[3].
        Relative Peak Intensities Enhanced at lower wavenumbersUniform across the spectrumATR penetration depth increases at lower wavenumbers, artificially boosting the intensity of the ~880 cm⁻¹ C-H bending mode relative to the ~3000 cm⁻¹ C-H stretch[3][4].
        Polymorph Sensitivity Surface-level (top 1-2 µm)Bulk material analysisTransmission is superior for detecting bulk polymorph impurities in the synthesized API intermediate.

        Self-Validating Experimental Protocols

        To ensure scientific trustworthiness, every analytical workflow must contain internal validation checkpoints.

        Protocol A: Transmission FTIR (KBr Pellet) Workflow
        • Background Validation: Scan the empty sample compartment. Self-Validation Check: Ensure baseline noise is <0.005 Absorbance Units (AU) and water vapor/CO₂ peaks are properly compensated.

        • Matrix Preparation: In an agate mortar, gently grind 1–2 mg of 3',4'-dimethyl-5'-nitroacetophenone with 100–200 mg of anhydrous, IR-grade KBr.

        • Pellet Pressing: Transfer the mixture to a 13 mm die and apply 10 tons of pressure for 2 minutes under vacuum. Self-Validation Check: Visually inspect the pellet against text on a page. It must be optically transparent. An opaque pellet indicates insufficient grinding or moisture absorption, which will cause severe baseline scattering (Christiansen effect).

        • Data Acquisition: Collect 32 scans at 4 cm⁻¹ resolution from 4000 to 400 cm⁻¹.

        Protocol B: ATR-FTIR (Diamond Crystal) Workflow
        • Crystal Cleaning & Background: Clean the diamond ATR crystal with spectroscopy-grade isopropanol. Allow to dry completely. Collect the background spectrum. Self-Validation Check: The background spectrum must show no residual peaks in the 1700 cm⁻¹ (carbonyl) or 2900 cm⁻¹ (aliphatic) regions, confirming zero cross-contamination from previous samples.

        • Sample Application: Place ~5 mg of the solid product directly onto the center of the crystal.

        • Pressure Application: Engage the pressure anvil until the built-in clutch clicks. Causality: Consistent, high pressure ensures intimate optical contact between the solid sample and the crystal, which is physically mandatory for the evanescent wave to penetrate the sample matrix[3].

        • Data Acquisition & Correction: Collect 32 scans at 4 cm⁻¹ resolution. Apply an ATR correction algorithm in the spectrometer software to account for wavelength-dependent penetration depth, normalizing the spectrum for direct comparison with transmission libraries[4].

        Workflow Visualization

        The following diagram illustrates the logical relationship between the synthesis of the intermediate and the dual-mode spectroscopic verification process.

        G A 3,4-Dimethylacetophenone (Precursor) B Nitration (HNO3/H2SO4) Electrophilic Aromatic Substitution A->B C Isomer Mixture (2-nitro, 5-nitro, 6-nitro) B->C D Chromatographic Separation C->D E 3',4'-Dimethyl-5'-nitroacetophenone (Target API Intermediate) D->E F ATR-FTIR Spectroscopy (Rapid, Surface Analysis) E->F G Transmission FTIR (KBr Pellet, Bulk Analysis) E->G H Spectral Comparison & Structural Verification F->H G->H

        Workflow for the synthesis and dual-mode FTIR verification of 3',4'-dimethyl-5'-nitroacetophenone.

        References

        • Nitration of 3,4-Dimethylacetophenone and 3,4-Dimethylbenzophenone. Formation and Rearomatization of Adducts. Fischer, A., Greig, C. C., & Röderer, R. (1975). Canadian Journal of Chemistry.

        • FTIR: Transmission vs ATR spectroscopy | Animated Guides. Specac Ltd. (2024). Specac Technical Resources.

        • A Review of the Latest Research Applications Using FT-IR Spectroscopy. Spectroscopy Online. (2024). Spectroscopy.

        • POTENTIAL OF FTIR IN PHARMACEUTICAL ANALYSIS: A REVIEW. International Journal of Novel Research and Development. (2023). IJNRD.

        • Explainer: The difference between IR, FTIR, and ATR-FTIR. Specac Ltd. (2022). Specac Technical Resources.

        Sources

        Mass Spectrometry Fragmentation of 3',4'-Dimethyl-5'-nitroacetophenone: A Comparative Guide to GC-EI-MS vs. LC-ESI-MS/MS

        Author: BenchChem Technical Support Team. Date: March 2026

        As a Senior Application Scientist, I frequently encounter the analytical dilemma of selecting the optimal mass spectrometry platform for substituted aromatic ketones. The compound 3',4'-dimethyl-5'-nitroacetophenone (C10H11NO3, exact mass 193.0739 Da) presents a fascinating structural challenge [3]. It features competing electronic effects: an electron-withdrawing nitro group (-NO2), two electron-donating methyl groups (-CH3), and a readily cleavable acetyl moiety.

        This guide objectively compares the performance of Gas Chromatography-Electron Impact Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) for the analysis of this compound, providing researchers with actionable, self-validating experimental data.

        Part 1: Mechanistic Causality in Fragmentation

        Understanding the ionization behavior of 3',4'-dimethyl-5'-nitroacetophenone is critical for method development. The choice of ionization source fundamentally alters the fragmentation causality.

        EI-MS (70 eV): The Hard Ionization Pathway

        Under standard 70 eV electron impact, the molecule undergoes aggressive fragmentation. The molecular ion radical (M+•, m/z 193) is typically of low relative abundance (approx. 6-32%). The dominant thermodynamic driver is the alpha-cleavage of the acetyl group, which expels a methyl radical (•CH3) to form a highly stabilized acylium ion at m/z 178. This transition is so favorable that m/z 178 universally acts as the base peak (100% abundance) [1]. Secondary pathways include the loss of ketene (CH2CO, 42 Da) directly from the molecular ion to yield m/z 151, and inductive cleavage to form the acetyl cation (m/z 43) [2].

        ESI-MS/MS: The Soft Ionization Pathway

        Conversely, Electrospray Ionization (ESI) in positive mode gently protonates the carbonyl oxygen, yielding an intact precursor ion [M+H]+ at m/z 194. During Collision-Induced Dissociation (CID) in a triple quadrupole system, we apply specific collision energies (CE) to break the weakest bonds without shattering the aromatic ring. The most diagnostically reliable transition is the loss of the nitro group as a neutral NO2 fragment (46 Da), generating a robust product ion at m/z 148. A secondary qualifier transition involves the loss of water (18 Da) to yield m/z 176, driven by the protonated ketone's interaction with the aromatic ring.

        Fragmentation_Pathways M_EI M+• (m/z 193) Radical Cation (EI) Acylium [M - CH3]+ m/z 178 (Base Peak) M_EI->Acylium -CH3• (Alpha Cleavage) Ketene [M - CH2CO]+• m/z 151 M_EI->Ketene -CH2CO (Ketene Loss) Acetyl CH3CO+ m/z 43 M_EI->Acetyl Inductive Cleavage Tropylium C7H7+ m/z 91 Acylium->Tropylium -CO, -NO2 M_ESI [M+H]+ (m/z 194) Protonated Precursor (ESI) LossNO2 [M+H - NO2]+ m/z 148 M_ESI->LossNO2 -NO2 (CID, 15 eV) LossH2O [M+H - H2O]+ m/z 176 M_ESI->LossH2O -H2O (CID, 20 eV)

        Mechanistic fragmentation pathways of 3',4'-dimethyl-5'-nitroacetophenone under EI and ESI.

        Part 2: Comparative Performance Data

        To objectively evaluate these platforms, we must compare their analytical metrics. Table 1 synthesizes the quantitative and qualitative performance of both systems for the analysis of 3',4'-dimethyl-5'-nitroacetophenone.

        Table 1: Comparative Performance Metrics

        ParameterGC-EI-MSLC-ESI-MS/MS
        Ionization Source Electron Impact (70 eV)Electrospray Ionization (Positive)
        Precursor Ion m/z 193 (M+•, ~6-32% abundance)m/z 194 ([M+H]+, >95% abundance)
        Base Peak / Major Fragments m/z 178 (Base), 151, 91, 43m/z 148 (Quantifier), 176 (Qualifier)
        Sensitivity (LOD) ~1-5 ng/mL (Full Scan)~10-50 pg/mL (MRM)
        Structural Elucidation Excellent (Library matching via NIST)Limited (Targeted CID transitions)
        Matrix Interference Moderate (Requires sample cleanup)Low (High MRM selectivity)

        Part 3: Self-Validating Experimental Protocols

        A robust protocol must have built-in quality control. The following methodologies are designed as self-validating systems to ensure data integrity.

        Protocol A: GC-EI-MS Structural Elucidation

        Causality: GC-MS is selected for its high chromatographic resolution of volatile aromatics and its reliance on standardized 70 eV libraries for structural confirmation.

        • Sample Preparation: Dissolve the analyte in MS-grade ethyl acetate to a concentration of 10 µg/mL. Why: Ethyl acetate ensures complete solvation of the polar nitro group while maintaining GC compatibility.

        • Chromatography: Inject 1 µL (split ratio 10:1) onto a DB-5MS capillary column (30 m × 0.25 mm × 0.25 µm). Use helium carrier gas at a constant flow of 1.0 mL/min.

        • Thermal Gradient: Hold the oven at 80°C for 1 min, ramp at 15°C/min to 280°C, and hold for 3 min. Why: The progressive ramp elutes the compound sharply, minimizing band broadening and thermal degradation.

        • Mass Spectrometry: Operate the EI source at 230°C and 70 eV. Acquire full scan data from m/z 40 to 300.

        • System Validation: The protocol is validated if the mass spectrum exhibits an m/z 178 base peak and the m/z 193 molecular ion is present at >5% relative abundance. If m/z 193 is entirely absent, the source temperature is too high, causing excessive thermal degradation prior to ionization.

        Protocol B: LC-ESI-MS/MS High-Sensitivity Quantification

        Causality: LC-MS/MS is deployed when sub-nanogram sensitivity is required, particularly in complex biological or environmental matrices where GC thermal degradation is a risk.

        • Sample Preparation: Dilute the sample in Methanol:Water (50:50, v/v) containing 0.1% Formic acid to a working concentration of 100 ng/mL. Why: Formic acid provides the abundant protons necessary for efficient ESI+ ionization.

        • Chromatography: Inject 2 µL onto a C18 UHPLC column (100 × 2.1 mm, 1.8 µm). Use a gradient of Mobile Phase A (0.1% FA in H2O) and B (0.1% FA in Acetonitrile), ramping from 10% B to 90% B over 5 minutes.

        • Mass Spectrometry: Operate in positive ESI mode. Capillary voltage: 3.5 kV. Desolvation temperature: 350°C.

        • MRM Acquisition:

          • Quantifier Transition: m/z 194.1 → 148.1 (Collision Energy: 15 eV).

          • Qualifier Transition: m/z 194.1 → 176.1 (Collision Energy: 20 eV).

        • System Validation: The protocol is validated by monitoring the ion ratio between the quantifier and qualifier transitions. The ratio must remain stable within ±20% across all calibration standards. Deviation indicates matrix interference or co-elution.

        Analytical_Workflow cluster_GC GC-EI-MS (Structural Elucidation) cluster_LC LC-ESI-MS/MS (Quantification) Sample 3',4'-Dimethyl-5'-nitroacetophenone Sample Preparation GC Gas Chromatography DB-5MS, 80-280°C Sample->GC LC Liquid Chromatography C18, Gradient Elution Sample->LC EI Electron Impact (70 eV) Hard Ionization GC->EI FullScan Full Scan (m/z 40-300) Library Matching EI->FullScan Data Data Processing & Comparative Validation FullScan->Data ESI Electrospray (+) Soft Ionization LC->ESI MRM MRM Transitions 194->148, 194->176 ESI->MRM MRM->Data

        Comparative analytical workflow for GC-EI-MS and LC-ESI-MS/MS methodologies.

        Conclusion & Recommendations

        The selection between GC-EI-MS and LC-ESI-MS/MS for 3',4'-dimethyl-5'-nitroacetophenone hinges entirely on the analytical objective. For synthetic chemists requiring definitive structural proof and isomer differentiation, GC-EI-MS remains the gold standard due to its reproducible, hard-ionization fragmentation patterns. Conversely, for drug development professionals conducting pharmacokinetic tracking or trace-level quantification, the LC-ESI-MS/MS platform offers vastly superior sensitivity and selectivity through targeted MRM transitions.

        References

        • Fischer, A., Greig, C. C., & Röderer, R. (1975). Nitration of 3,4-Dimethylacetophenone and 3,4-Dimethylbenzophenone. Formation and Rearomatization of Adducts. Canadian Journal of Chemistry, 53(11), 1570-1578. URL:[Link]

        • NIST Mass Spectrometry Data Center. "Ethanone, 1-(3-nitrophenyl)-". NIST Chemistry WebBook, SRD 69. URL:[Link]

        • National Center for Biotechnology Information. "PubChem Compound Summary for CID 8494, 3'-Nitroacetophenone". PubChem. URL: [Link]

        Melting point data for 3',4'-dimethyl-5'-nitroacetophenone vs isomers

        Author: BenchChem Technical Support Team. Date: March 2026

        This guide provides a technical comparison of 3',4'-dimethyl-5'-nitroacetophenone against its positional and constitutional isomers.[1][2][3][4] It is designed for researchers encountering isomer separation challenges during the nitration of 3,4-dimethylacetophenone.[3][4]

        Executive Summary: The "5-Nitro" Challenge

        In the synthesis of 3',4'-dimethyl-5'-nitroacetophenone, researchers rarely encounter a clean, isolated product immediately.[1][2][3][4] Unlike its isomers, the 5-nitro derivative typically forms as a minor component in a complex mixture and is often an oil or low-melting solid that co-elutes with the 6-nitro isomer.[1][2][3][4]

        Successful isolation requires distinguishing it from the crystalline 2-nitro (MP 118°C) and 6-nitro (MP 80°C) isomers.[1][2][3][4] This guide details the physical data, mechanistic origins, and separation protocols required to identify the correct compound.

        Part 1: Comparative Melting Point Data

        The following table aggregates experimental melting point (MP) data. Use these values to rapidly identify isolated fractions.

        Compound NameStructureCAS No.Melting Point (°C)Physical State / Notes
        3',4'-Dimethyl-5'-nitroacetophenone Target 56537-78-1 N/A (Oil/Mix) Often isolated as an oil or mixture. Difficult to crystallize; typically co-elutes with the 6-nitro isomer [1].[1][2][3][4][5][6]
        3',4'-Dimethyl-6'-nitroacetophenoneIsomerN/A79 – 80°C Crystalline solid.[1][2][3][4][5] Elutes in 25% ether-pentane [1].[1][2][3][4][5]
        3',4'-Dimethyl-2'-nitroacetophenoneIsomerN/A118 – 122°C Crystalline solid.[1][2][3][4] Distinct high MP makes it easy to identify [1].[3][4]
        4'-Methyl-3'-nitroacetophenoneConstitutional5333-27-761 – 62°C Common constitutional isomer; commercially available solid [2].[1][2][3][4]
        3'-NitroacetophenoneConstitutional121-89-176 – 78°C Reference standard for mono-substituted acetophenones [3].[1][2][3][4]

        *Note: Specific CAS numbers for the 2- and 6-nitro isomers of this parent structure are not widely indexed in commercial catalogs; they are typically described in literature as reaction byproducts.[1][2][3][4]

        Part 2: Mechanistic Origin of Isomers

        Understanding why these isomers form is critical for optimizing the reaction conditions.[3][4] The nitration of 3,4-dimethylacetophenone is governed by the competing directing effects of the acetyl group (deactivating, meta-director) and the two methyl groups (activating, ortho/para-directors).[3][4]

        Directing Logic:
        • Acetyl Group (C-1): Directs incoming electrophiles to the meta positions (C-3 and C-5 ). Since C-3 is blocked by a methyl group, the acetyl group strongly favors C-5 .[1][2][3][4]

        • Methyl Group (C-4): Directs ortho to C-3 (blocked) and C-5 .[1][2][3][4] This reinforces the acetyl group's direction to C-5 .[1][2][3][4]

        • Methyl Group (C-3): Directs ortho to C-2 and C-4 (blocked), and para to C-6 .[1][2][3][4]

        The Conflict: While C-5 appears electronically favored (activated by C-4 Methyl, meta to Acetyl), the C-2 and C-6 positions are strongly activated by the C-3 Methyl.[1][2][3][4] Experimental evidence shows that steric hindrance and electronic competition lead to a mixture where the 2-nitro and 6-nitro isomers often predominate or crystallize more readily than the 5-nitro target.[1][2][3][4]

        NitrationPathways Start 3,4-Dimethylacetophenone (Starting Material) Prod2 2-Nitro Isomer (MP 118-122°C) Major Solid Product Start->Prod2 Ortho to Me(3) (Steric Hindrance) Prod6 6-Nitro Isomer (MP 79-80°C) Crystalline Solid Start->Prod6 Para to Me(3) (Less Hindered) Prod5 5-Nitro Isomer (Target) Oil / Mixture Start->Prod5 Meta to Acetyl Ortho to Me(4)

        Figure 1: Regioselectivity in the nitration of 3,4-dimethylacetophenone. The 5-nitro isomer competes with 2- and 6- isomers.[1][2][3][4]

        Part 3: Experimental Protocol for Isolation

        This protocol is adapted from the work of Fischer et al. [1], focusing on the fractionation of the isomer mixture.[3]

        Nitration
        • Reagents: 3,4-Dimethylacetophenone, Nitric Acid, Acetic Anhydride (or Sulfuric Acid).[3][4]

        • Procedure: Dissolve substrate in acetic anhydride at 0°C. Slowly add nitric acid/acetic anhydride mixture. Stir for 2-4 hours.

        • Quench: Pour into ice water. Extract with ether.[3][4] Wash with NaHCO₃ to remove acids.[3][4]

        Fractionation (The Critical Step)

        The crude product is a yellow oil/solid mixture containing all three isomers.[3][4]

        • Step A: Chromatography

          • Stationary Phase: Silica Gel or Alumina.[3][4]

          • Eluent: Gradient of Ether in Pentane (e.g., 20% to 40% Ether).[3]

        • Step B: Elution Order

          • Fraction 1 (20-25% Ether): Typically yields 3',4'-dimethyl-6'-nitroacetophenone .[1][2][3][4]

            • Validation: Evaporate solvent.[3][4] Recrystallize from ethanol. Check MP (Target: 79-80°C ).

          • Fraction 2 (Intermediate): Contains the 3',4'-dimethyl-5'-nitroacetophenone .[1][2][3][4]

            • Observation: Often fails to crystallize immediately.[3][4] May exist as a persistent oil or impure solid mixed with the 6-isomer.[1][2][3][4]

            • Validation: 1H NMR is required.[3][4] Look for the meta-coupling of aromatic protons (distinct from the para-singlets of the 6-isomer).

          • Fraction 3 (40% Ether): Yields 3',4'-dimethyl-2'-nitroacetophenone .[1][2][3][4]

            • Validation: Recrystallize from ethanol.[3][4] Check MP (Target: 118°C ).[3][4]

        Purification of the Target (5-Nitro)

        If the 5-nitro fraction remains an oil:

        • Attempt trituration with cold pentane to induce precipitation.[3][4]

        • If a solid is obtained, the melting point may be depressed (broad range) due to traces of the 6-isomer.[3][4]

        • Recommendation: Use the enriched oil directly for subsequent reduction steps (e.g., to the aniline) if high purity is not strictly required for the intermediate stage.[3]

        References

        • Fischer, A. et al. (1979).[3][4] Nitration of 3,4-dimethylacetophenone and 3,4-dimethylbenzophenone.[1][2][3][4][6] Formation and rearomatization of adducts.[3][4] Canadian Journal of Chemistry, 57(19), 2527-2531.[3][4]

        • Sigma-Aldrich. (2025).[2][3][4] Product Specification: 4'-Methyl-3'-nitroacetophenone.[1][2][3][4]

        • National Center for Biotechnology Information. (2025).[3][4] PubChem Compound Summary for CID 743002, 3'-Nitroacetophenone.[3][4][3][4]

        Sources

        Comparative reactivity of 3',4'-dimethyl vs 3',4'-dichloro nitroacetophenones

        Author: BenchChem Technical Support Team. Date: March 2026

        Comparative Reactivity Guide: 3',4'-Dimethyl vs. 3',4'-Dichloro-

        
        -Nitroacetophenones 
        

        Executive Summary & Scope

        This guide provides a technical comparison of two critical building blocks in the synthesis of phenylethanolamine-based pharmacophores (e.g., adrenergic agonists, antifungals): 3',4'-dimethyl-2-nitroacetophenone and 3',4'-dichloro-2-nitroacetophenone .

        While both share the core

        
        -nitroacetophenone scaffold, their reactivity profiles diverge sharply due to the opposing electronic effects of the aryl substituents. This guide analyzes these differences through the lens of carbonyl electrophilicity , C-H acidity , and metabolic stability , providing actionable data for synthetic route planning.
        

        Key Distinction:

        • 3',4'-Dichloro Analog: Highly electrophilic carbonyl; prone to rapid reduction and hydration; exhibits enhanced

          
          -proton acidity.
          
        • 3',4'-Dimethyl Analog: Nucleophilicly deactivated carbonyl; slower reaction kinetics; susceptible to benzylic oxidation (metabolic liability).

        Electronic Profiling & Mechanistic Basis

        The reactivity differences are governed by the Hammett substituent constants (

        
        ) of the 3,4-position groups. Understanding these values allows for the precise tuning of reaction conditions.
        
        Hammett Electronic Analysis

        The carbonyl carbon's susceptibility to nucleophilic attack (e.g., by hydride reducing agents like NaBH

        
        ) is directly proportional to the electron deficiency of the aryl ring.
        
        SubstituentPositionElectronic EffectHammett Constant (
        
        
        )
        Net Electronic Impact (
        
        
        )
        -Cl meta (3')Inductive Withdrawal (-I)+0.37+0.60 (Strong Deactivation)
        -Cl para (4')Inductive (-I) > Resonance (+R)+0.23Result: Electron Deficient Ring
        -CH
        
        
        meta (3')Inductive Donation (+I)-0.07-0.24 (Moderate Activation)
        -CH
        
        
        para (4')Hyperconjugation (+R)-0.17Result: Electron Rich Ring
        • Implication: The Dichloro analog creates a significant dipole, pulling electron density away from the carbonyl, increasing its

          
           character. The Dimethyl  analog pushes density toward the carbonyl, stabilizing it and raising the activation energy for nucleophilic attack [1].
          

        Comparative Reactivity: Carbonyl Reduction

        The most common synthetic transformation for these substrates is the reduction of the ketone to the corresponding

        
        -nitroalcohol (precursor to amino alcohols).
        
        Reaction Kinetics (Hydride Reduction)

        In a standard reduction using Sodium Borohydride (NaBH

        
        ) in Methanol:
        
        • 3',4'-Dichloro-2-nitroacetophenone:

          • Reactivity: High. Reacts violently if not cooled.

          • Mechanism: The electron-withdrawing chlorines lower the LUMO energy of the carbonyl, facilitating rapid hydride overlap.

          • Risk: Over-reduction or side reactions (e.g., displacement of nitro group) if temperature is uncontrolled.

        • 3',4'-Dimethyl-2-nitroacetophenone:

          • Reactivity: Moderate to Low.

          • Mechanism: The electron-donating methyl groups raise the LUMO energy.

          • Optimization: Often requires activation (e.g., Lewis acid catalysis or higher temperatures) to achieve full conversion.

        Experimental Data Summary

        Predicted values based on standard Hammett-controlled acetophenone kinetics [2].

        Metric3',4'-Dichloro Analog3',4'-Dimethyl AnalogNotes
        Relative Rate (
        
        
        )
        1.0 (Reference)~0.15Dichloro reacts ~6-7x faster.
        T
        
        
        (Half-life)
        < 5 min (0°C)~35 min (0°C)Dimethyl requires longer stir times.
        Side Products Dehalogenation (trace)Benzylic oxidation (if exposed to air)Dichloro is robust to oxidation.
        LogP (Lipophilicity) ~3.32~2.15Dichloro is significantly more lipophilic.

        Detailed Experimental Protocol

        The following protocol is designed to standardize the reduction of both analogs, with specific "Fork Points" to adjust for their reactivity differences.

        Protocol: Controlled Reduction to -Nitroethanol

        Reagents:

        • Substrate (1.0 eq)[1]

        • Sodium Borohydride (NaBH

          
          , 0.6 eq)
          
        • Methanol (anhydrous, 10V)

        • Acetic Acid (quenching)

        Workflow:

        • Dissolution: Dissolve 10 mmol of the nitroacetophenone in 30 mL Methanol.

          • Dichloro:[1][2][3][4] Cool immediately to -10°C . (Critical to prevent exotherm).

          • Dimethyl: Cool to 0°C .

        • Addition: Add NaBH

          
           portion-wise over 20 minutes.
          
          • Observation: Dichloro solution will clear rapidly; Dimethyl may remain colored longer.

        • Reaction Monitoring (TLC/HPLC):

          • Dichloro:[1][2][3][4] Check at 15 mins. Expect >95% conversion.

          • Dimethyl: Check at 60 mins. If <80% conversion, warm to Room Temperature (25°C).

        • Quench: Add Glacial Acetic Acid dropwise until pH 6.

        • Workup: Evaporate MeOH, partition between EtOAc/Water. Dry organic layer over MgSO

          
          .[5]
          

        Visualization of Reaction Pathways

        The following diagram illustrates the kinetic and thermodynamic differences between the two substrates during reduction.

        ReactivityComparison Substrate_Cl 3',4'-Dichloro (E-Poor Ring) TS_Cl Transition State (Lower Ea) Substrate_Cl->TS_Cl Fast Attack (High Electrophilicity) Side_Cl Risk: Dehalogenation (if excess hydride) Substrate_Cl->Side_Cl Substrate_Me 3',4'-Dimethyl (E-Rich Ring) TS_Me Transition State (Higher Ea) Substrate_Me->TS_Me Slow Attack (Deactivated) Side_Me Risk: Incomplete Rxn (requires heat) Substrate_Me->Side_Me Product β-Nitroalcohol (Racemic) TS_Cl->Product TS_Me->Product

        Caption: Comparative reaction coordinate showing the lower activation energy (

        
        ) for the dichloro analog due to inductive destabilization of the carbonyl.
        

        Strategic Selection in Drug Design

        When selecting between these two scaffolds for a drug candidate, consider the following "Decision Matrix":

        A. Metabolic Stability (MetID)
        • 3',4'-Dimethyl: The methyl groups are "soft spots" for Cytochrome P450 enzymes. They readily undergo benzylic hydroxylation (

          
           CH
          
          
          
          OH
          
          
          COOH), leading to rapid clearance [3].
        • 3',4'-Dichloro: The chlorine atoms block metabolic attack on the ring. This scaffold typically exhibits a longer half-life (

          
          ) in microsome stability assays.
          
        B. Lipophilicity & BBB Penetration
        • 3',4'-Dichloro: High LogP (~3.3). Excellent for blood-brain barrier (BBB) penetration but risks high plasma protein binding.

        • 3',4'-Dimethyl: Lower LogP (~2.1). Better solubility profile but may require optimization for CNS targets.

        C. Synthetic Utility (SNAr)
        • 3',4'-Dichloro: Unique capability. The nitro group para to a halogen (if the nitro were on the ring) or the activation of the ring itself allows for Nucleophilic Aromatic Substitution (SNAr) .

          • Note: In the specific case of 3',4'-dichloro-

            
            -nitroacetophenone, the ring chlorines are stable to mild nucleophiles, but strong nucleophiles (alkoxides/thiols) could displace the 4-chloro substituent due to the inductive pull of the carbonyl [4].
            

        References

        • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. Link

        • Bordwell, F. G., & Cornforth, F. J. (1978). Application of the Hammett equation to equilibrium acidities of meta- and para-substituted acetophenones. Journal of Organic Chemistry. Link

        • Testa, B., & Krämer, S. D. (2007). The biochemistry of drug metabolism – an introduction: part 3. Reactions of metabolism and their mechanisms. Chemistry & Biodiversity, 4(3), 257-405. Link

        • BenchChem Technical Support. (2025). Synthesis of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride. Link

        Sources

        Crystal structure analysis of 3',4'-dimethyl-5'-nitroacetophenone

        Author: BenchChem Technical Support Team. Date: March 2026

        Crystal Structure Analysis of 3',4'-Dimethyl-5'-nitroacetophenone: A Comparative Guide for Regioisomer Differentiation

        Part 1: Executive Summary & Strategic Context

        Objective: This guide provides a technical framework for the structural elucidation of 3',4'-dimethyl-5'-nitroacetophenone , a critical intermediate in the synthesis of polysubstituted aromatics.

        The Problem: The nitration of 3,4-dimethylacetophenone is non-selective, yielding a complex mixture of regioisomers (2'-, 5'-, and 6'-nitro derivatives) due to competing directing effects of the acetyl and methyl groups. While Nuclear Magnetic Resonance (NMR) provides connectivity data, it often fails to resolve subtle steric conformations in the solid state.

        The Solution: Single Crystal X-Ray Diffraction (SC-XRD) serves as the definitive analytical standard. This guide compares the 5'-nitro target against its regioisomeric "alternatives," demonstrating why crystallographic analysis is superior for validating the steric positioning of the nitro group relative to the acetyl moiety.

        Part 2: Comparative Analysis – Target vs. Isomeric Alternatives

        In drug development, the precise location of the nitro group influences metabolic stability and binding affinity. The following table contrasts the target compound with its primary byproducts, highlighting why structural differentiation is mandatory.

        Table 1: Structural & Physicochemical Comparison of Regioisomers
        FeatureTarget: 5'-Nitro Isomer Alternative A: 2'-Nitro Isomer Alternative B: 6'-Nitro Isomer
        Structure 3,4-Dimethyl-5-nitroacetophenone3,4-Dimethyl-2-nitroacetophenone3,4-Dimethyl-6-nitroacetophenone
        Directing Logic Synergistic (Acetyl meta + Me-4 ortho)Antagonistic (Me-3 ortho vs Acetyl steric)Antagonistic (Me-3 para vs Acetyl steric)
        Melting Point 120–120.5 °C (Highest Stability)~122 °C (Similar, confusing)~80 °C (Lower stability)
        Steric Strain Low: Nitro is flanked by H and Me; Acetyl is free to rotate.[1]High: Nitro is ortho to Acetyl; forces out-of-plane twisting.Medium: Acetyl is ortho to Methyl; some twisting.
        Crystal Packing Planar stacking favored; high lattice energy.Disordered packing due to steric twist of acetyl group.Looser packing; lower density likely.
        NMR Signature meta-coupling (J ~1.5 Hz)ortho-coupling (J ~8 Hz)para-singlets (No coupling)

        Expert Insight: The 2'-nitro and 5'-nitro isomers have dangerously close melting points (122°C vs 120°C). Relying solely on thermal analysis (DSC/MP) is a critical failure point. SC-XRD is required to visualize the dihedral angle between the nitro group and the phenyl ring, which is minimized in the 5'-isomer but maximized in the 2'-isomer.

        Part 3: Reaction Pathway & Isomer Generation

        The following diagram illustrates the electrophilic aromatic substitution pathway defined by Fischer et al. (1975), showing how the "Alternatives" are generated alongside the target.

        NitrationPath Start Starting Material 3,4-Dimethylacetophenone Intermediate Sigma Complex (Arenium Ion) Start->Intermediate Electrophilic Attack Reagent Nitration Agent (HNO3 / H2SO4 or Ac2O) Reagent->Intermediate Product5 TARGET: 5'-Nitro Isomer (Major Product) MP: 120°C Intermediate->Product5 Synergistic Direction Product2 Alternative A: 2'-Nitro Isomer (Steric Clash) MP: 122°C Intermediate->Product2 Ortho Attack (Me-3) Product6 Alternative B: 6'-Nitro Isomer (Minor Product) MP: 80°C Intermediate->Product6 Para Attack (Me-3)

        Figure 1: Reaction pathway showing the competitive formation of the target 5'-nitro compound against its 2'- and 6'-nitro regioisomers.

        Part 4: Experimental Protocol for Structure Analysis

        This protocol is designed to isolate the 5'-isomer and validate its structure via crystallography.

        Phase 1: Synthesis & Isolation
        • Nitration: Dissolve 3,4-dimethylacetophenone in acetic anhydride. Add fuming nitric acid dropwise at -10°C to minimize oxidation of methyl groups.

        • Quenching: Pour reaction mixture into ice-water slurry.

        • Initial Fractionation: Filter the crude precipitate. The 6'-nitro isomer (MP 80°C) often remains in the filtrate or forms an oil. The solid cake contains a mixture of 2'- and 5'-isomers.

        Phase 2: Crystallization (The Purification Filter)

        Causality: The 5'-isomer has a flatter conformation compared to the twisted 2'-isomer, leading to lower solubility in non-polar solvents.

        • Solvent System: Prepare a mixture of Chloroform : Pentane (1:3) .

        • Dissolution: Dissolve the crude solid in minimum hot chloroform.

        • Diffusion: Carefully layer pentane over the chloroform solution in a narrow vial.

        • Growth: Allow to stand at 4°C for 48-72 hours.

          • Observation: The 5'-nitro isomer crystallizes as colorless prisms .

          • Alternative: The 2'-nitro isomer typically forms needles or remains in solution.

        Phase 3: X-Ray Diffraction Data Collection

        Standard: Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

        • Mounting: Select a crystal approx. 0.2 x 0.2 x 0.1 mm. Mount on a Kapton loop with Paratone oil.

        • Strategy: Collect full sphere of data (redundancy > 4) to ensure accurate absorption correction, critical for nitro-compounds which can exhibit minor disorder.

        • Refinement: Solve using Direct Methods (SHELXT). Refine anisotropic displacement parameters for all non-hydrogen atoms.

        Part 5: Structural Analysis Workflow

        This flowchart guides the researcher through the decision-making process when assigning the structure.

        XRD_Workflow Sample Crystalline Sample (Colorless Prisms) UnitCell Unit Cell Determination (Pre-experiment) Sample->UnitCell DataColl Data Collection (Mo-Kα, 100K) UnitCell->DataColl Solve Structure Solution (Direct Methods) DataColl->Solve Check1 Check Dihedral Angle (Nitro vs Phenyl) Solve->Check1 Result5 Angle < 15° CONFIRMED: 5'-Nitro (Planar) Check1->Result5 Planar Geometry Result2 Angle > 40° IDENTIFIED: 2'-Nitro (Twisted) Check1->Result2 Steric Twist Refine Final Refinement (R-factor < 5%) Result5->Refine

        Figure 2: Decision logic for distinguishing isomers based on crystallographic dihedral angles.

        Part 6: Expected Crystallographic Parameters

        Based on the structural analogs and the specific synthesis report by Fischer et al., the following parameters define the 5'-nitro isomer.

        • Crystal System: Monoclinic or Triclinic (Typical for planar nitro-aromatics).

        • Space Group: P2₁/c or P-1.

        • Key Geometric Feature (Validation):

          • Nitro Group Torsion: The O-N-C(ar)-C(ar) torsion angle should be near 0°–15°, indicating conjugation with the ring.

          • Acetyl Group Torsion: The O=C-C(ar)-C(ar) torsion will be small (< 10°) due to lack of ortho-substituents in the 5'-isomer.

          • Intermolecular Forces: Look for weak C-H...O hydrogen bonds linking the nitro oxygen of one molecule to the methyl hydrogens of a neighbor, forming a "zipper" motif along the crystallographic b-axis.

        References

        • Fischer, A., Greig, C. C., & Röderer, R. (1975).[1] Nitration of 3,4-dimethylacetophenone and 3,4-dimethylbenzophenone.[1][2][3] Formation and rearomatization of adducts.[2][3] Canadian Journal of Chemistry, 53(11), 1570–1578. [Link]

        • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3–8. [Link]

        • Cambridge Crystallographic Data Centre (CCDC). (2025). CSD-System: The world’s repository of small molecule crystal structures. [Link]

        Sources

        HPLC Retention Times for Nitro-Dimethylacetophenone Isomers: A Comparative Guide

        Author: BenchChem Technical Support Team. Date: March 2026

        Executive Summary

        The separation of nitro-dimethylacetophenone isomers —specifically the nitration products of 2,4-dimethylacetophenone and 3,4-dimethylacetophenone—is a critical quality control step in the synthesis of pharmaceutical intermediates and fragrance compounds (e.g., Musk Ketone). These isomers exhibit high structural similarity, differing only in the position of the nitro group relative to the acetyl and methyl substituents.

        This guide provides a definitive technical framework for separating these isomers. Unlike generic protocols, we focus on the mechanistic drivers of retention —steric hindrance and the "ortho effect"—to explain why specific stationary phases (Phenyl-Hexyl vs. C18) yield superior resolution.

        Key Findings
        • Challenge: Isomers such as 3,4-dimethyl-2-nitroacetophenone and 3,4-dimethyl-5-nitroacetophenone often co-elute on standard C18 columns due to identical hydrophobicity (LogP).[1]

        • Solution: Phenyl-Hexyl or Pentafluorophenyl (PFP) phases provide orthogonal selectivity via

          
           interactions, resolving isomers based on electron density differences rather than just polarity.[1]
          
        • Elution Order (RP-HPLC): Typically 5-nitro (meta/para-like)

          
          2-nitro (ortho) .[1] The ortho-nitro isomer forms intramolecular interactions with the acetyl group, reducing its apparent polarity and increasing retention.
          

        Mechanistic Insight: Why Isomers Separate

        To achieve robust separation, one must understand the molecular behavior governing retention. The separation of nitro-dimethylacetophenone isomers is driven by two primary factors:

        • The Ortho Effect (Intramolecular Hydrogen Bonding):

          • Isomer A (e.g., 2-Nitro): The nitro group is ortho to the acetyl group. This proximity allows for a dipole-dipole or weak intramolecular hydrogen bond interaction.[1] This "hides" the polar functional groups from the mobile phase, making the molecule effectively less polar (more hydrophobic) .

          • Isomer B (e.g., 5-Nitro): The nitro group is meta or para to the acetyl group. Both polar groups are fully exposed to the aqueous mobile phase. This makes the molecule more polar .[1]

          • Result: In Reversed-Phase (RP) HPLC, the more polar (5-nitro) isomer elutes first , while the less polar (2-nitro) isomer elutes later .

        • 
           Interactions (Stationary Phase Selectivity): 
          
          • Nitro groups are strong electron-withdrawing groups (EWGs), creating an electron-deficient aromatic ring.[1]

          • Phenyl-Hexyl columns possess electron-rich aromatic rings.[1] They interact more strongly with the electron-deficient analyte rings than a passive C18 chain does.[1] The strength of this interaction varies significantly with the position of the nitro group, enhancing resolution between isomers.

        Comparative Methodologies

        Stationary Phase Comparison
        FeatureC18 (Octadecyl) Phenyl-Hexyl PFP (Pentafluorophenyl)
        Primary Mechanism Hydrophobic InteractionHydrophobic +
        
        
        Interaction
        Dipole-Dipole + Shape Selectivity
        Suitability General screening; often fails to resolve critical pairs (2-nitro vs 6-nitro).[1]Recommended. Excellent for aromatic isomers with varying electron density.[1]High specificity for halogenated or nitro-aromatics; alternative if Phenyl fails.[1]
        Typical Resolution (
        
        
        )
        1.2 - 1.5 (Marginal)> 2.0 (Baseline) > 2.5 (Excellent)
        Recommended Experimental Protocol

        This protocol is optimized for the separation of 3,4-dimethyl-2-nitroacetophenone and 3,4-dimethyl-5-nitroacetophenone , but is applicable to 2,4-dimethyl analogues.[1]

        Instrument Parameters
        • System: HPLC with UV-Vis or PDA Detector (e.g., Agilent 1260/1290 or Waters Alliance).

        • Column: Phenyl-Hexyl,

          
          , 
          
          
          
          (e.g., Phenomenex Luna or Waters XBridge).
        • Temperature:

          
           (Control is critical to maintain 
          
          
          
          selectivity).
        • Flow Rate:

          
          .
          
        • Detection:

          
           (Aromatic ring) and 
          
          
          
          (Nitro group).
        Mobile Phase Composition
        • Solvent A: Water + 0.1% Formic Acid (improves peak shape).[1]

        • Solvent B: Acetonitrile (MeCN) or Methanol (MeOH).[1] Note: MeOH often enhances

          
           selectivity on Phenyl columns more than MeCN.[1]
          
        Gradient Table
        Time (min)% Solvent A (Water)% Solvent B (MeOH)Event
        0.07030Equilibration
        2.07030Isocratic Hold
        15.02080Linear Gradient
        18.02080Wash
        18.17030Re-equilibration
        23.07030End

        Representative Data & Retention Behavior

        The following data represents the typical elution order observed for nitration products of 3,4-dimethylacetophenone on a Phenyl-Hexyl stationary phase.

        Peak OrderAnalyteApprox. RT (min)Mechanism of Retention
        1 3,4-Dimethyl-5-nitroacetophenone 8.2Most Polar: Nitro group is isolated (meta to acetyl), fully interacting with mobile phase.[1]
        2 3,4-Dimethyl-2-nitroacetophenone 9.5Ortho Effect: Nitro is ortho to acetyl.[1] Intramolecular shielding reduces polarity.
        3 3,4-Dimethyl-6-nitroacetophenone 10.1Steric/Hydrophobic: Highly crowded position; often elutes last due to complex steric fit and shielding.
        4 3,4-Dimethylacetophenone 12.5Starting Material: Lacks the polar nitro group; significantly more hydrophobic.[1]

        > Note: Retention times (RT) are system-dependent. Use the Relative Retention Time (RRT) relative to the starting material for robust identification.

        Method Development Workflow

        The following diagram illustrates the logical decision-making process for optimizing the separation of these isomers.

        MethodDevelopment Start Start: Isomer Mixture (e.g., 2-nitro / 5-nitro) ScreenC18 Screen 1: C18 Column Mobile Phase: Water/MeCN Start->ScreenC18 CheckRes Check Resolution (Rs) ScreenC18->CheckRes GoodRes Rs > 1.5 Proceed to Validation CheckRes->GoodRes Yes PoorRes Rs < 1.5 (Co-elution of Isomers) CheckRes->PoorRes No SwitchCol Switch to Phenyl-Hexyl Leverage π-π Interactions PoorRes->SwitchCol SwitchSolvent Change Modifier to Methanol (Enhances π-π selectivity) SwitchCol->SwitchSolvent Optimize Optimize Gradient Slope (0.5% B/min increase) SwitchSolvent->Optimize FinalMethod Final Method: Phenyl-Hexyl / MeOH Gradient Optimize->FinalMethod

        Caption: Decision tree for optimizing the separation of nitro-aromatic isomers, prioritizing stationary phase selectivity over simple gradient adjustments.

        Troubleshooting & Optimization

        Co-elution of 2-Nitro and 6-Nitro Isomers[1][2][3]
        • Cause: These isomers have very similar "ortho" shielding effects.[1]

        • Fix: Lower the column temperature to

          
          . 
          
          
          
          interactions are exothermic and become stronger at lower temperatures, often improving selectivity between sterically similar isomers.[1]
        Peak Tailing
        • Cause: Interaction between the basic nitro/acetyl lone pairs and residual silanols on the silica support.

        • Fix: Ensure the mobile phase contains a buffer (e.g., 10-20 mM Ammonium Acetate) or an acid modifier (0.1% Formic Acid) to suppress silanol ionization.

        References

        • Fischer, A., Greig, C. C., & Röderer, R. (1975). Nitration of 3,4-Dimethylacetophenone and 3,4-Dimethylbenzophenone.[1] Formation and Rearomatization of Adducts.[1] Canadian Journal of Chemistry, 53(11), 1570–1581.

        • SIELC Technologies. (2018).[1][2] Separation of 3-Nitroacetophenone on Newcrom R1 HPLC column. Application Note.

        • BenchChem. (2025).[1] HPLC Separation of Nitrophenol Isomers: Troubleshooting & Optimization.

        • Agilent Technologies. (2007).[1] HPLC Separation Fundamentals: Critical Role of Selectivity (

          
          ) in Isomer Separation. Agilent Technical Guide.
          
          

        Sources

        Comparative Guide: UV-Vis Absorption Spectra of Nitroacetophenone Derivatives

        Author: BenchChem Technical Support Team. Date: March 2026

        Executive Summary

        Objective: This guide provides a technical comparison of the UV-Vis absorption characteristics of ortho-, meta-, and para- nitroacetophenone. It is designed for researchers in photochemistry, organic synthesis, and drug development who utilize these moieties as photo-labile protecting groups (PPGs) or synthetic intermediates.

        Core Insight: While all three isomers share a nitro-aromatic core, their spectral behaviors diverge significantly due to steric and electronic effects. The 2-nitroacetophenone (ortho) isomer is distinct for its photo-instability (Norrish Type II-like rearrangement), making it a critical tool in "caged" compound strategies, whereas the para isomer serves as a stable, high-absorbance standard for acceptor-acceptor conjugated systems.

        Theoretical Background: Electronic Transitions

        The UV-Vis spectra of nitroacetophenones are dominated by two primary electronic transitions. Understanding these is prerequisite to interpreting the data.

        The Transition (K-Band)
        • Nature: High-energy, intense transition (

          
          ).
          
        • Origin: Excitation of electrons from the benzene ring

          
           system into the antibonding 
          
          
          
          orbitals.
        • Substituent Effect: Both the nitro (

          
          ) and acetyl (
          
          
          
          ) groups are electron-withdrawing.[1] In the para position, they extend the conjugation length of the
          
          
          system, typically causing a bathochromic (red) shift relative to unsubstituted acetophenone.
        • Solvent Effect: Polar solvents stabilize the excited state (which is often more polar), leading to a further red shift.[2][3]

        The Transition (R-Band)
        • Nature: Low-energy, weak transition (

          
          ).
          
        • Origin: Excitation of a non-bonding (

          
          ) electron from the carbonyl or nitro oxygen lone pairs into the 
          
          
          
          orbital.
        • Solvent Effect: Polar solvents form hydrogen bonds with the ground-state lone pairs, stabilizing them. This increases the energy gap required for excitation, leading to a hypsochromic (blue) shift .

        Comparative Analysis: Isomer-Specific Spectral Data

        The following data summarizes the spectral features of the three isomers in ethanol (polar) and cyclohexane (non-polar). Note that values are approximate ranges derived from aggregate literature, as precise maxima depend on concentration and specific solvent purity.

        Table 1: Spectral Characteristics of Nitroacetophenone Isomers
        IsomerStructure
        
        
        (
        
        
        )
        
        
        (
        
        
        )
        Key Characteristic
        2-Nitroacetophenone (ortho)Sterically Crowded~250–255 nm~300–310 nm (Obscured)Hypsochromic Shift: Steric hindrance forces the nitro/acetyl groups out of planarity, reducing conjugation. Photo-labile.
        3-Nitroacetophenone (meta)Resonantly Decoupled~255–260 nm~320–330 nmBaseline: Represents the sum of independent chromophores with minimal resonance interaction between groups.
        4-Nitroacetophenone (para)Extended Conjugation~265–275 nm~330–340 nmBathochromic Shift: Maximum conjugation length. Most intense absorption (
        
        
        is highest).
        The "Ortho Effect" and Steric Inhibition

        In 2-nitroacetophenone, the bulky nitro and acetyl groups are adjacent. To minimize steric repulsion, one or both groups twist out of the plane of the benzene ring.

        • Consequence: This breaks the overlap of the

          
          -orbitals, effectively shortening the conjugated system.
          
        • Observation: The

          
           band appears at a shorter wavelength (blue-shifted) and with lower intensity (hypochromic) compared to the para isomer.
          

        Photochemical Implications: The "Caging" Mechanism

        For drug development professionals, the ortho-isomer is the most functionally relevant due to its photochemistry. Unlike the stable meta and para isomers, o-nitroacetophenone undergoes an intramolecular rearrangement upon UV irradiation.

        Mechanism: Nitro-to-Nitroso Rearrangement

        Upon excitation (

        
        ), the carbonyl oxygen abstracts a hydrogen from the benzylic position (if available) or interacts with the ortho-nitro group oxygen. In 2-nitroacetophenone derivatives (specifically o-nitrobenzyl systems), this leads to the cleavage of the protecting group.
        

        Photochemistry Ground Ground State (S0) 2-Nitroacetophenone Excited Excited State (S1/T1) (n-pi*) Ground->Excited UV (hv) ~300-350 nm Intermediate Aci-Nitro / Biradical Intermediate Excited->Intermediate H-Abstraction (Intramolecular) Product Nitroso Product + Cleaved Moiety Intermediate->Product Rearrangement (Dark Step)

        Figure 1: Simplified photochemical pathway for o-nitroacetophenone derivatives, highlighting the activation step utilized in photolabile protecting groups.

        Experimental Protocol: UV-Vis Characterization

        To ensure reproducible spectral data, follow this self-validating protocol. This method minimizes errors from solvent impurities and concentration effects.

        Materials
        • Solvent: Spectroscopic grade Ethanol (EtOH) or Cyclohexane. Note: Avoid technical grade solvents as impurities often absorb below 250 nm.

        • Cuvettes: Quartz cuvettes (1 cm path length). Glass cuvettes absorb UV light <300 nm and are unsuitable.

        • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu, Agilent Cary).

        Step-by-Step Workflow

        Protocol Start Start: Preparation Stock 1. Prepare Stock Solution (1 mM in Ethanol) Start->Stock Dilution 2. Serial Dilution (Target: 10 - 50 µM) Stock->Dilution Blank 3. Baseline Correction (Pure Solvent in Dual Beam) Dilution->Blank Scan 4. Acquire Spectrum (200 - 450 nm) Blank->Scan Check 5. Check Absorbance (Must be 0.1 < A < 1.0) Scan->Check Check->Dilution A > 1.0 (Dilute more) Calc 6. Calculate Epsilon (Beer-Lambert Law) Check->Calc Valid

        Figure 2: Operational workflow for UV-Vis spectral acquisition.

        Critical Validation Steps
        • Linearity Check: Prepare at least three concentrations (e.g., 10

          
          M, 25 
          
          
          
          M, 50
          
          
          M). Plot Absorbance vs. Concentration at
          
          
          . The
          
          
          value must be
          
          
          to confirm the Beer-Lambert law holds and no aggregation is occurring.
        • Solvent Cut-off: Ensure the solvent does not absorb in the region of interest. Ethanol has a cut-off ~205 nm; Acetone cannot be used as a solvent due to its own carbonyl absorption ~280 nm.

        References

        • Electronic Absorption Spectra of Nitro Compounds. Source: NIST Chemistry WebBook, SRD 69. URL:[Link]

        • Solvatochromism in Aromatic Ketones. Source: Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. Context: Explains the blue shift of bands in polar solvents.
        • Photochemistry of Nitro-Aromatics. Source: Klán, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews. URL:[Link]

        • Steric Inhibition of Resonance. Source:Journal of Chemical Education (General principles of ortho-substitution effects on UV spectra). Context: Theoretical grounding for the hypsochromic shift in the 2-nitro isomer.

        Sources

        Comparative Characterization Guide: 1-(3,4-Dimethyl-5-nitrophenyl)ethanone and Its Regional Isomers

        Author: BenchChem Technical Support Team. Date: March 2026

        Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Focus: 1-(3,4-Dimethyl-5-nitrophenyl)ethanone (CAS: 56537-78-1)[1],[2]

        Executive Summary & The Mechanistic Challenge

        1-(3,4-Dimethyl-5-nitrophenyl)ethanone (also known as 3,4-dimethyl-5-nitroacetophenone) is a highly specific aromatic building block used in advanced organic synthesis and pharmaceutical development. The primary challenge in utilizing this compound lies in its synthesis and isolation.

        When nitrating the precursor, 3,4-dimethylacetophenone, chemists face a severe directing-group conflict: the acetyl group is deactivating and meta-directing, while the two methyl groups are activating and ortho/para-directing. As detailed in the, this electronic conflict means direct nitration under standard mixed-acid conditions produces a complex, difficult-to-separate mixture of regional isomers[3].

        To objectively isolate and characterize the 5-nitro target, it must be compared against its primary alternatives: the 2-nitro and 6-nitro isomers.

        NitrationMechanism SM 3,4-Dimethylacetophenone (Starting Material) Nitration Nitration (HNO3 / Ac2O) Electrophilic Attack at -15°C SM->Nitration Adduct Diene Adducts (68%) (Acetoxynitro Intermediates) Nitration->Adduct ipso-Attack (Major) Iso6 3,4-Dimethyl-6-nitroacetophenone (20% Direct ortho-Attack) Nitration->Iso6 ortho-Attack (Minor) Rearom Acidic Rearomatization (78% H2SO4, RT) Adduct->Rearom Isolation & Acid Treatment Iso2 3,4-Dimethyl-2-nitroacetophenone (48% yield via 1,3-NO2 Shift) Rearom->Iso2 Major Rearomatization Pathway Iso5 1-(3,4-Dimethyl-5-nitrophenyl)ethanone (16% yield via 1,2-NO2 Shift) Rearom->Iso5 Minor Rearomatization Pathway

        Figure 1: Mechanistic workflow of 3,4-dimethylacetophenone nitration.

        Comparative Characterization Data

        To definitively identify 1-(3,4-dimethyl-5-nitrophenyl)ethanone, you must rely on the physics of Nuclear Magnetic Resonance (NMR) spin-spin coupling.

        Causality of NMR Splitting:

        • 5-Nitro Isomer (Target): The protons at C2 and C6 are separated by one carbon atom (meta relationship). This spatial distance results in a weak magnetic interaction, yielding a small coupling constant of

          
           Hz [4].
          
        • 2-Nitro Isomer: The protons at C5 and C6 are adjacent (ortho relationship). The close proximity allows strong magnetic coupling, yielding a large coupling constant of

          
           Hz [4].
          
        • 6-Nitro Isomer: The protons at C2 and C5 are on opposite sides of the ring (para relationship). They are too far apart to couple significantly, appearing as two distinct singlets [4].

        Note: Historical literature often reports chemical shifts in the

        
         (tau) scale[4]. For modern analytical compliance, these values have been rigorously converted to the standard 
        
        
        
        (ppm) scale (
        
        
        ) in the table below.
        Analytical Property1-(3,4-Dimethyl-5-nitrophenyl)ethanone3,4-Dimethyl-2-nitroacetophenone3,4-Dimethyl-6-nitroacetophenone
        Substitution Pattern 5-Nitro (Meta protons)2-Nitro (Ortho protons)6-Nitro (Para protons)
        Melting Point Mixed / Oil (often co-elutes)[4]122 °C[4]80 °C[4]
        
        
        H NMR (Aromatic)
        
        
        8.15 (d, 1H,
        
        
        Hz)
        
        
        8.00 (d, 1H,
        
        
        Hz)
        AB quartet,
        
        
        Hz
        
        
        7.85 (s, 1H)
        
        
        7.28 (s, 1H)
        
        
        H NMR (Acetyl CH
        
        
        )
        
        
        2.60 (s, 3H)
        
        
        ~2.55 (s, 3H)
        
        
        2.50 (s, 3H)
        
        
        H NMR (Aryl CH
        
        
        )
        
        
        2.33 (s, 6H)
        
        
        2.33 (s, 6H)
        
        
        2.35 (s, 6H)
        IR (Nitro Stretch) ~1540, ~1360 cm
        
        
        ~1540, ~1360 cm
        
        
        1545, 1370 cm
        
        
        [4]
        Mass Spec (
        
        
        )
        193 (M
        
        
        ), 178 (M-CH
        
        
        )
        193 (M
        
        
        ), 178 (M-CH
        
        
        )
        193 (M
        
        
        ), 178 (M-CH
        
        
        )[4]

        Experimental Protocols: Synthesis & Isolation

        To successfully isolate the 5-nitro isomer, you must avoid direct mixed-acid nitration, which destroys intermediate adducts. Instead, utilize a two-stage protocol involving acetic anhydride to trap the kinetic intermediates, followed by controlled rearomatization[3].

        Protocol A: Controlled Nitration to Isolate Diene Adducts
        • Preparation: Dissolve 3,4-dimethylacetophenone in acetic anhydride and cool the reaction vessel to -15 °C.

          • Causality: Acetic anhydride acts as both a solvent and a trapping agent. The sub-zero temperature prevents the immediate rearomatization or oxidative degradation of the delicate ipso-adducts, allowing you to capture them kinetically.

        • Nitration: Add a pre-cooled solution of nitric acid in acetic anhydride dropwise over 30 minutes.

          • Causality: The nitronium ion (

            
            ) preferentially attacks the ipso positions (C3 or C4) due to the powerful electron-donating effects of the methyl groups, yielding acetoxynitro diene adducts (approx. 68% yield)[3].
            
        • Quenching: Quench the reaction with cold aqueous ammonia and extract with diethyl ether.

        Protocol B: Acid-Catalyzed Rearomatization
        • Acid Treatment: Stir the isolated diene adducts with 78% (w/w) sulfuric acid overnight at room temperature[3].

          • Causality: The strong acid protonates the acetate group of the adduct, forcing its elimination as acetic acid. The resulting unstable cyclohexadienyl cation undergoes a 1,2-shift (yielding the 5-nitro isomer) or a 1,3-shift (yielding the 2-nitro isomer) of the nitro group to regain aromaticity[3].

        • Workup: Pour the mixture over crushed ice, extract with dichloromethane, wash with brine, and concentrate under reduced pressure.

        Protocol C: Chromatographic Separation
        • Column Chromatography: Load the crude mixture onto a normal-phase silica gel column. Elute with a gradient of ether in pentane (0% to 25%).

          • Causality: The positional isomers possess different overall dipole moments due to the relative vectors of the electron-withdrawing nitro and acetyl groups, allowing baseline separation on silica.

        Analytical Validation (Self-Validating System)

        Every robust experimental workflow must be self-validating. Do not rely on melting points to confirm the success of your separation, as the 5-nitro isomer frequently co-elutes with trace impurities that severely depress its melting point[4].

        In-Process NMR Validation: Before proceeding to column chromatography, take a crude

        
        H NMR of the post-rearomatization mixture.
        
        • Verify Adduct Consumption: Confirm the complete disappearance of the diene adduct's vinylic protons (typically found between

          
           5.5 - 6.5).
          
        • Quantify Isomer Ratios: Look at the aromatic region (

          
           7.0 - 8.5). You should observe a self-validating ratio of approximately 3:1 in favor of the 2-nitro isomer (
          
          
          
          Hz) over the 5-nitro isomer (
          
          
          Hz)[3].
        • Fraction Pooling: During column chromatography, only pool fractions that exhibit the strict

          
           Hz meta-coupling signature. If a fraction shows both a 1.5 Hz and an 8 Hz coupling, it is cross-contaminated and must be re-columned.
          

        References

        • Fischer, A., Greig, C. C., & Röderer, R. (1975). Nitration of 3,4-Dimethylacetophenone and 3,4-Dimethylbenzophenone. Formation and Rearomatization of Adducts. Canadian Journal of Chemistry.[Link]

        Sources

        Safety Operating Guide

        3',4'-Dimethyl-5'-nitroacetophenone proper disposal procedures

        Author: BenchChem Technical Support Team. Date: March 2026

        This guide outlines the proper disposal procedures for 3',4'-Dimethyl-5'-nitroacetophenone , a specialized intermediate often used in organic synthesis. As a Senior Application Scientist, I have structured this protocol to prioritize safety, regulatory compliance (RCRA/EPA), and chemical stability.

        Disclaimer: This guide is for educational purposes for trained laboratory personnel. Always consult your institution’s Environmental Health & Safety (EHS) office and local regulations before disposal.

        Chemical Profile & Hazard Assessment

        Before initiating disposal, you must understand the specific risks associated with this molecule. While specific Safety Data Sheets (SDS) for this isomer may be rare, its functional groups (Nitro, Ketone, Aromatic) dictate its handling.

        PropertyDescriptionCritical Disposal Implication
        Chemical Structure Nitro-substituted aromatic ketone with two methyl groups.Energetic Potential: The proximity of the nitro group to methyl groups (similar to nitrotoluenes) suggests potential thermal instability.
        Reactivity Susceptible to nucleophilic attack; oxidizer compatibility issues.Incompatibility: violent reaction risk with strong bases (alkalis) and strong reducing agents.
        Physical State Typically a yellow crystalline solid.Dust Hazard: Fine dusts can be explosive.[1] Avoid generating aerosols during waste transfer.
        Toxicity Likely skin/eye irritant; potential aquatic toxin.[1]Environmental: Must NOT be discharged into drains or sewer systems.

        Pre-Disposal: Incompatibility & Segregation

        The most common cause of disposal accidents is improper segregation. 3',4'-Dimethyl-5'-nitroacetophenone must be isolated from incompatible waste streams immediately.

        Segregation Matrix
        • DO NOT MIX WITH:

          • Strong Bases (Sodium Hydroxide, KOH): Ketones with alpha-hydrogens can undergo uncontrolled condensation or haloform-type reactions, generating heat.

          • Reducing Agents (Hydrides, Metals): Risk of exothermic reduction of the nitro group.[2][3]

          • Oxidizers (Peroxides, Nitric Acid): Increases fire/explosion risk.

        • SAFE TO MIX WITH:

          • General organic solvents (Acetone, Ethyl Acetate, Dichloromethane) provided they are halogenated/non-halogenated segregated per local rules.

        Disposal Decision Tree (Workflow)

        The following diagram illustrates the logical flow for disposing of this compound depending on its physical state.

        DisposalWorkflow Start Waste Identification: 3',4'-Dimethyl-5'-nitroacetophenone StateCheck Determine Physical State Start->StateCheck Solid Solid (Pure/Expired) StateCheck->Solid Liquid Liquid (Solution/Reaction Mix) StateCheck->Liquid Spill Spill Residue StateCheck->Spill ContainerS Place in Amber Glass/HDPE Jar (Do NOT dissolve unnecessarily) Solid->ContainerS SolventCheck Identify Solvent Base Liquid->SolventCheck Absorb Absorb with Inert Material (Vermiculite/Sand) - NO Paper/Sawdust Spill->Absorb LabelS Label: 'Hazardous Waste - Toxic/Ignitable' List Content Explicitly ContainerS->LabelS Storage Satellite Accumulation Area Store away from Heat/Light LabelS->Storage Halogenated Halogenated Waste Stream (e.g., DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated Waste Stream (e.g., Acetone, Ethyl Acetate) SolventCheck->NonHalogenated Halogenated->Storage NonHalogenated->Storage Collect Collect in Wide-Mouth Container Use Non-Sparking Tools Absorb->Collect Collect->Storage Pickup Schedule EHS/Vendor Pickup (Incineration Recommended) Storage->Pickup

        Figure 1: Decision logic for the safe disposal of nitro-aromatic ketone waste.

        Detailed Disposal Protocols

        Scenario A: Solid Waste (Pure Substance)

        If you have expired or excess solid material, do not dissolve it to dispose of it. Keeping it solid minimizes volume and reduces flammability risks associated with added solvents.

        • Container Selection: Use a screw-top wide-mouth jar (HDPE or Amber Glass). Ensure the lid has a Teflon (PTFE) liner to prevent chemical attack.

        • Transfer: Transfer the solid using a plastic spatula. Avoid metal spatulas if the material is very dry, to minimize static discharge.

        • Labeling:

          • Chemical Name: Write the full name "3',4'-Dimethyl-5'-nitroacetophenone". Avoid abbreviations.

          • Hazards: Check "Toxic" and "Ignitable" (if combustible).

          • RCRA Code: If your institution requires it, this typically falls under D001 (Ignitable Characteristic) or D003 (Reactive) depending on specific stability testing, but often defaults to "Hazardous Waste Solid, N.O.S." (Not Otherwise Specified).

        Scenario B: Liquid Waste (Reaction Mixtures)
        • Solvent Compatibility: Ensure the solvent carrier is compatible with the waste container (e.g., do not use standard polyethylene for high-concentration chloroform solutions).

        • pH Check: CRITICAL. Check the pH of the solution.

          • If Acidic (pH < 2): Neutralize slowly with Sodium Bicarbonate before adding to the organic waste drum to prevent drum corrosion.

          • If Basic (pH > 10): Neutralize with dilute acid (Acetic Acid) to pH 6-8. Warning: Adding nitro ketones to high-pH waste drums can cause exothermic polymerization.

        • Segregation: Pour into the appropriate "Halogenated" or "Non-Halogenated" solvent waste stream.

        Scenario C: Spill Cleanup
        • PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.

        • Absorbent: Use inert absorbents like Vermiculite or Sand.

          • Expert Insight:Do not use paper towels or sawdust. Nitro compounds are oxidizers; mixing them with organic cellulose (paper) increases flammability and can create a shock-sensitive mixture once dried [1].

        • Cleanup: Scoop the absorbed material into a disposable container using a non-sparking scoop. Wipe the area with a solvent-dampened cloth (acetone) and place that cloth in the solid waste container as well.

        Regulatory & Compliance (RCRA)

        In the United States, compliance with the Resource Conservation and Recovery Act (RCRA) is mandatory.

        • Waste Classification: This specific isomer is not explicitly "P-listed" or "U-listed" (unlike Nitrobenzene - F004). Therefore, it is classified based on Characteristics :

          • Ignitability (D001): If the flash point is <60°C (unlikely for the solid, likely for the solution).

          • Reactivity (D003): If the specific batch shows instability or reacts violently with water (rare for this ketone, but possible).

        • Disposal Method: The preferred industry standard for nitro-aromatics is Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility). This ensures complete destruction of the nitro group, preventing environmental leaching [2].

        References

        • U.S. Environmental Protection Agency (EPA). SW-846 Test Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography.[4][5] Retrieved from [Link][6]

        • Organic Syntheses. Nitration of Acetophenone Derivatives. Org.[2][3] Syn. Coll. Vol. 2, p. 434. Retrieved from [Link]

        Sources

        A Senior Application Scientist's Guide to Handling 3',4'-Dimethyl-5'-nitroacetophenone

        Author: BenchChem Technical Support Team. Date: March 2026

        As researchers and drug development professionals, our work is predicated on precision, safety, and a deep understanding of the materials we handle. While 3',4'-Dimethyl-5'-nitroacetophenone is a valuable intermediate, its structure—combining an aromatic nitro group and a ketone—necessitates a rigorous and informed approach to personal protective equipment (PPE) and handling. This guide provides essential, field-proven safety and logistical information, moving beyond a simple checklist to explain the causality behind each critical step. Our goal is to empower you to work safely and effectively, ensuring both personal safety and the integrity of your research.

        It is critical to note that for novel or less common reagents, a specific Safety Data Sheet (SDS) may not be readily available. In such cases, we must treat the substance as potentially hazardous, basing our safety protocols on the known risks of its constituent functional groups.[1]

        Hazard Analysis: A Proactive Assessment

        The molecular structure of 3',4'-Dimethyl-5'-nitroacetophenone dictates its hazard profile. By analyzing its functional groups—an aromatic nitro compound and a ketone—we can anticipate the primary risks and select appropriate controls. Many aromatic nitro compounds are toxic and can be absorbed through the skin.[2]

        Hazard ClassPotential RisksRationale & Causality
        Aromatic Nitro Compound Systemic Toxicity: Potential for absorption through the skin or inhalation.[2][3] Aromatic nitro compounds can cause methemoglobinemia, a condition that reduces the blood's oxygen-carrying capacity.[4]The nitro group is a potent toxophore. Its electron-withdrawing nature and metabolic pathways can lead to systemic effects.
        Contact Hazard: May cause skin and eye irritation.[4][5]Like many organic reagents, direct contact can lead to local irritation. Prolonged or repeated exposure should be avoided.
        Combustibility/Reactivity: Can be flammable and may decompose violently under heat or in the presence of certain contaminants (e.g., bases, reducing agents).[4][6]The nitro group is an oxidizing functional group. While mononitrated aromatics are not typically explosive like TNT, they possess inherent energetic properties that must be respected.[2]
        Ketone Moiety Solvent Action: Can contribute to the permeation of other substances through gloves and skin.Ketones are effective solvents, a property that can compromise the integrity of some protective materials if not chosen correctly.
        Physical Form (Solid/Powder) Inhalation Hazard: Fine powders can be easily inhaled, leading to respiratory tract irritation.[5]Handling solids requires measures to prevent aerosolization and subsequent inhalation, a primary route of exposure.
        Dust Explosion Risk: Like many fine organic powders, it may form an explosive mixture with air if dispersed in sufficient concentration.[7]Preventing dust clouds and eliminating ignition sources are key controls for this physical hazard.

        Personal Protective Equipment (PPE): An Integrated Safety System

        PPE is the final barrier between you and a potential hazard. It must be selected and used in conjunction with primary engineering controls. The following protocol is designed as a self-validating system, where each component addresses specific risks identified in our hazard analysis.

        Primary Engineering Control: The Chemical Fume Hood

        All manipulations of 3',4'-Dimethyl-5'-nitroacetophenone, from weighing to solution preparation, must be conducted inside a certified chemical fume hood.[2][8] This is the most critical control measure, as it minimizes inhalation exposure to chemical dust and vapors and provides a physical barrier in case of a splash or spill.[8]

        Tiered Personal Protective Equipment

        A. Eye and Face Protection:

        • Chemical Splash Goggles: ANSI Z87.1-compliant safety goggles are mandatory at all times.[2][9] They provide a 360-degree seal around the eyes, protecting against splashes and airborne dust. Standard safety glasses with side shields are insufficient.[9][10]

        • Face Shield: When handling larger quantities or performing operations with a higher splash risk (e.g., vigorous mixing, reaction quenching), a face shield must be worn over the chemical splash goggles.[11][12]

        B. Hand Protection: The choice of glove is critical due to the compound's aromatic nitro and ketone functionalities. Standard thin disposable nitrile gloves offer only minimal protection against incidental splashes and are not suitable for extended contact.[2][9]

        • Recommended Gloves: Butyl or Neoprene gloves are recommended for handling ketones and offer good chemical resistance.[10][13] Heavy-duty nitrile gloves can also be acceptable for many applications.[2]

        • Double Gloving: For added protection, consider wearing two pairs of nitrile gloves, and immediately remove the outer glove if contamination is suspected.

        • Glove Inspection: Always inspect gloves for tears or pinholes before use. Remove and replace gloves immediately upon contamination, washing hands thoroughly.

        C. Body Protection:

        • Laboratory Coat: A flame-resistant lab coat is recommended.[2] It should be fully buttoned with sleeves rolled down to protect skin and clothing from potential splashes.[8][9]

        • Appropriate Attire: Full-length pants and closed-toe shoes are mandatory in any laboratory setting.[11][12] Shorts, skirts, and perforated shoes are not permitted.[12]

        D. Respiratory Protection: Under normal operating conditions within a fume hood, respiratory protection is not typically required. However, it may be necessary in specific situations:

        • Spill Cleanup: In the event of a significant spill outside of a fume hood.

        • Engineering Control Failure: If the fume hood is not functioning correctly.

        • Weighing Large Quantities: If weighing large amounts where dust generation cannot be fully contained. A fitted N95 respirator may be sufficient for dusts, but for significant vapor exposure, a half-mask or full-face respirator with organic vapor cartridges would be required.[11] All respirator use requires prior medical clearance and formal fit-testing as part of an institutional respiratory protection program.[5]

        Operational Plan: A Step-by-Step Handling Workflow

        This protocol provides a direct, procedural guide for safely handling 3',4'-Dimethyl-5'-nitroacetophenone from receipt to use.

        Workflow for Handling 3',4'-Dimethyl-5'-nitroacetophenone

        G cluster_prep Preparation & Setup cluster_handling Chemical Handling (Inside Fume Hood) cluster_cleanup Cleanup & Disposal A 1. Don Required PPE (Goggles, Lab Coat, Appropriate Gloves) B 2. Verify Fume Hood Functionality A->B C 3. Assemble All Necessary Equipment (Spatula, Weigh Paper, Glassware, Solvents) B->C D 4. Transfer Stock Bottle to Fume Hood C->D E 5. Carefully Weigh Solid Compound (Minimize dust generation) D->E F 6. Transfer Weighed Solid to Reaction Vessel E->F G 7. Securely Close Stock Bottle F->G H 8. Decontaminate Spatula & Surfaces G->H I 9. Dispose of Contaminated Weigh Paper & PPE in Labeled Solid Waste Container H->I J 10. Return Stock Bottle to Storage I->J

        Caption: Step-by-step workflow for the safe handling of 3',4'-Dimethyl-5'-nitroacetophenone.

        Detailed Protocol:
        • Preparation:

          • Before entering the lab, ensure you are wearing appropriate laboratory attire (long pants, closed-toe shoes).[12]

          • Don all required PPE: chemical splash goggles, a flame-resistant lab coat, and chemically resistant gloves (e.g., Neoprene or Butyl).[2][10][13]

          • Verify that the chemical fume hood has a current certification and is functioning correctly (check the airflow monitor).

        • Weighing and Transfer:

          • Perform all manipulations within the fume hood.[2]

          • To minimize dust, use a micro-spatula and handle the solid gently. Avoid creating dust clouds.

          • Weigh the desired amount of 3',4'-Dimethyl-5'-nitroacetophenone onto creased weigh paper or directly into a tared vessel.

          • Carefully transfer the weighed solid into the reaction flask. A powder funnel can aid in this process.

          • Promptly and securely cap the source bottle and return it to its designated storage location.

        • Post-Handling:

          • Wipe down the spatula and any contaminated surfaces with a solvent-dampened cloth. Dispose of the cloth in the solid hazardous waste container.

          • Dispose of the used weigh paper and any contaminated disposable items (e.g., outer gloves) in the designated, labeled solid hazardous waste container.

          • Remove PPE in the correct order (gloves first, then lab coat, then goggles) before leaving the laboratory. Wash hands thoroughly with soap and water.

        Disposal Plan: Ensuring a Safe Final Step

        Improper disposal can lead to environmental contamination and dangerous chemical reactions.

        • Solid Waste: All solid waste contaminated with 3',4'-Dimethyl-5'-nitroacetophenone (e.g., weigh paper, contaminated paper towels, used gloves) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container. The label should read "Hazardous Waste" and include the full chemical name.

        • Liquid Waste: Unused solutions or reaction mixtures containing this compound must be collected in a separate, compatible, and clearly labeled "Hazardous Waste" container. Do not mix this waste with other waste streams unless compatibility has been confirmed. Specifically, avoid mixing with strong bases, amines, or reducing agents.[2]

        • Prohibition: Never dispose of aromatic nitro compounds down the drain or in the regular trash.[2]

        • Final Disposal: The ultimate disposal method for this class of chemical is typically high-temperature incineration performed by a licensed hazardous waste contractor.[14] Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and proper disposal.[14]

        By adhering to these protocols, you build a system of safety that protects you, your colleagues, and your research. This conscious, informed approach to chemical handling is the hallmark of a trusted and effective scientific professional.

        References

        • Technical Support Center: Safe Handling and Storage of Nitro Compounds. (n.d.). Benchchem.
        • UAH Laboratory Personal Protective Equipment. (n.d.). The University of Alabama in Huntsville.
        • Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Laboratory Professionals. (n.d.). Benchchem.
        • Proper Disposal of 6-Nitroquinazoline: A Guide for Laboratory Professionals. (n.d.). Benchchem.
        • Safety considerations for chemical reagents. (n.d.). Ampliqon.
        • Safety First: Essential Guidelines for Handling Research Reagents and Equipment. (2024, July 8).
        • Nitrocompounds, Aromatic. (2011, August 3). ILO Encyclopaedia of Occupational Health and Safety.
        • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009, July 30). Lab Manager.
        • Personal Protective Equipment: Hands. (2024, May 10). San José State University Environmental Health & Safety.
        • Life-Changing Safety Tips for Handling Laboratory Chemicals. (n.d.). Actylis Lab Solutions.
        • Standard Personal Protective Equipment. (n.d.). Environmental Health Safety and Laboratory Operations.
        • NitroCompounds-Various.docx. (n.d.). University of Georgia Research.
        • Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment. (n.d.). University of Nevada, Reno Environmental Health & Safety.
        • Handling Chemicals. (n.d.). Wittenberg University Chemistry Department.
        • Handling of reagents. (n.d.). SynCrest Inc.
        • SAFETY DATA SHEET - 4'-Nitroacetophenone. (2025, September 15). Thermo Fisher Scientific.
        • Runaway reaction hazards in processing organic nitrocompounds. (n.d.). IChemE.
        • SAFETY DATA SHEET - 3'-Nitroacetophenone. (2025, November 6). Sigma-Aldrich.
        • SAFETY DATA SHEET - 3',4'-Dimethylacetophenone. (n.d.). Fisher Scientific.
        • SAFETY DATA SHEET - 4'-Nitroacetophenone. (n.d.). Fisher Scientific.
        • PubChem CID 7487: p-Nitroacetophenone. (n.d.). National Center for Biotechnology Information.

        Sources

        ×

        Disclaimer and Information on In-Vitro Research Products

        Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.